molecular formula C7H9NS B1521623 2-(2-Thienyl)azetidine CAS No. 777886-76-7

2-(2-Thienyl)azetidine

Cat. No.: B1521623
CAS No.: 777886-76-7
M. Wt: 139.22 g/mol
InChI Key: ABDXALOYXTXLSK-UHFFFAOYSA-N
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Description

2-(2-Thienyl)azetidine is a specialized chemical scaffold featuring a four-membered azetidine ring coupled with a 2-thienyl heteroaromatic system. This structure makes it a valuable building block in medicinal chemistry and drug discovery, particularly for the synthesis of novel bioactive molecules. The azetidine ring is a saturated heterocycle of significant interest due to ring strain and associated dynamic phenomena, which are exploited to explore new chemical space for organic synthesis and drug discovery . This compound serves as a key precursor in the stereoselective synthesis of more complex azetidine derivatives. Research indicates that azetidine-containing compounds are valuable scaffolds in several active areas, including the development of inhibitors for enzymes like dipeptidyl peptidase IV (DPP-IV) . The presence of the thienyl group introduces a heteroaromatic motif that can influence the compound's electronic properties and binding affinity, potentially enhancing interactions with biological targets. Researchers utilize this chemical in the development of potential therapeutic agents for a range of conditions, leveraging the azetidine core as a bioisostere for other nitrogen-containing heterocycles. The product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with high-quality documentation and is for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDXALOYXTXLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655586
Record name 2-(Thiophen-2-yl)azetidine
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URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

777886-76-7
Record name 2-(Thiophen-2-yl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-Thienyl)azetidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry and drug discovery.[1][2] Their inherent ring strain, approximately 25.4 kcal/mol, endows them with a unique reactivity profile that is a compromise between the highly reactive aziridines and the more stable pyrrolidines.[1][3] This strained ring system, combined with the presence of a nitrogen heteroatom, makes azetidines valuable scaffolds for introducing conformational rigidity and improving physicochemical properties of drug candidates.[2] The incorporation of an azetidine moiety can lead to enhanced metabolic stability, receptor selectivity, and favorable pharmacokinetics, as evidenced by their presence in several FDA-approved drugs.[2]

This technical guide focuses on 2-(2-thienyl)azetidine, a specific derivative that combines the desirable features of the azetidine ring with the aromatic and bioisosteric properties of the thiophene ring. The thiophene group can enhance lipophilicity and modulate interactions with biological targets.[4] This document will provide a comprehensive overview of the chemical data, synthesis, and potential applications of this promising building block for drug discovery.

Core Chemical Data of this compound

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. The key chemical identifiers and properties are summarized in the table below.

PropertyValueSource
CAS Number 777886-76-7[4]
Molecular Formula C₇H₉NS[4]
Molecular Weight 139.22 g/mol [4]
Canonical SMILES C1C(C1)C2=CC=CS2[4]
InChI InChI=1S/C7H9NS/c1-2-7(9-5-1)6-3-4-8-6/h1-2,5-6,8H,3-4H2[4]

Synthesis and Purification

The synthesis of substituted azetidines can be challenging due to the propensity for side reactions such as polymerization and elimination.[3] However, several general strategies have been developed for the construction of the azetidine ring.

General Synthetic Approaches to Azetidines

Common methods for azetidine synthesis include:

  • Ring-closure by C-N Bond Formation: A prevalent method involves the reaction of primary amines with 1,3-dihalides or other difunctionalized C3 fragments. For instance, the reaction of primary amines with 2,4-dibromobutyrates can yield azetidine-2-carboxylic esters.[3]

  • [2+2] Cycloadditions: Photochemical [2+2] cycloadditions between imines and alkenes offer a direct route to functionalized azetidines.[5][6] Recent advancements have enabled the use of visible light in these reactions, providing a milder and more sustainable approach.[1][6]

  • Reduction of β-Lactams: The reduction of readily available β-lactams (azetidin-2-ones) is another effective strategy for accessing the azetidine core.[3]

A general workflow for the synthesis of a substituted azetidine from a β-amino alcohol is depicted below. This method involves the formation of an intermediate that undergoes intramolecular cyclization.

G A β-Amino Alcohol B Protection of Amino Group A->B Protecting Agent C Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) B->C Activating Agent D Intramolecular Cyclization (Base-mediated) C->D Base (e.g., NaH) E Deprotection D->E Deprotecting Agent F Substituted Azetidine E->F

Caption: General workflow for azetidine synthesis from a β-amino alcohol.

A Plausible Synthetic Protocol for this compound

Hypothetical Step-by-Step Synthesis:

  • Starting Material: Begin with a commercially available or synthesized 1-(2-thienyl)-1,3-propanediol.

  • Activation of Hydroxyl Groups: Convert both hydroxyl groups to good leaving groups, such as mesylates or tosylates, by reacting the diol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

  • Amination and Cyclization: React the resulting di-mesylate or di-tosylate with a suitable amine source, such as ammonia or a protected amine, which will undergo a double nucleophilic substitution to form the azetidine ring.

  • Deprotection (if necessary): If a protected amine was used, the final step would be the removal of the protecting group to yield this compound.

Purification

Purification of azetidine derivatives often involves standard laboratory techniques.

General Purification Protocol:

  • Extraction: After the reaction is complete, the reaction mixture is typically worked up by quenching with water and extracting the product into an organic solvent like dichloromethane or ethyl acetate. The organic layers are then washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated under reduced pressure.

  • Chromatography: The crude product is often purified by column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with a solvent like ethyl acetate, can be employed to separate the desired product from impurities.[7]

  • Distillation: For liquid azetidines, distillation under reduced pressure can be an effective purification method.[7]

Spectroscopic and Physical Data

Detailed experimental spectroscopic and physical data for this compound are not explicitly available in the provided search results. However, based on the known spectral properties of azetidine and thiophene moieties, the following characteristics can be anticipated.

Expected Spectroscopic Data
TechniqueExpected Features
¹H NMR - Signals corresponding to the protons on the azetidine ring, likely in the range of 2.0-4.0 ppm. - Distinct signals for the protons on the thiophene ring, typically appearing in the aromatic region (around 6.8-7.5 ppm).
¹³C NMR - Resonances for the carbon atoms of the azetidine ring, expected in the aliphatic region. - Signals for the carbon atoms of the thiophene ring in the aromatic region.
IR Spectroscopy - N-H stretching vibration for the secondary amine in the azetidine ring (around 3300-3500 cm⁻¹). - C-H stretching vibrations for both the aliphatic azetidine and aromatic thiophene rings. - C-S stretching vibration characteristic of the thiophene ring.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of 139.22 (for C₇H₉NS).
Physical Properties

The physical properties of this compound are not well-documented in the available literature. Based on the parent azetidine, which is a colorless liquid at room temperature,[8] this compound is likely to be a liquid or a low-melting solid. Its solubility is expected to be higher in organic solvents than in water.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by the interplay of the strained azetidine ring and the aromatic thiophene ring.

  • Azetidine Ring: The strained four-membered ring is susceptible to ring-opening reactions under various conditions, providing a pathway to more complex acyclic or larger heterocyclic structures.[3] The nitrogen atom can act as a nucleophile and can be functionalized with various electrophiles.

  • Thiophene Ring: The thiophene ring can undergo electrophilic aromatic substitution reactions, although its reactivity is influenced by the electron-withdrawing or -donating nature of the azetidinyl substituent.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising building block for the synthesis of novel bioactive molecules.

Role as a Privileged Scaffold

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Its incorporation into a molecule can impart favorable properties such as:

  • Improved Metabolic Stability: The rigid and compact nature of the azetidine ring can protect adjacent functional groups from metabolic degradation.[2]

  • Enhanced Receptor Affinity: The defined three-dimensional structure of the azetidine ring can lead to a more precise fit into the binding pockets of biological targets.

  • Favorable Physicochemical Properties: Azetidines can improve solubility and other key drug-like properties.[2]

The thiophene moiety is a well-known bioisostere for the phenyl group and is present in numerous approved drugs. Its inclusion can modulate the electronic and steric properties of a molecule, influencing its biological activity.[4]

The combination of these two moieties in this compound makes it an attractive starting point for the development of new therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.[2]

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its unique combination of a strained azetidine ring and an aromatic thiophene moiety offers a versatile platform for the design of novel bioactive compounds with improved pharmacological profiles. While detailed experimental data for this specific compound are still emerging, the foundational knowledge of azetidine and thiophene chemistry provides a strong basis for its synthesis and application in the development of next-generation therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its therapeutic potential.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Al-Mulla, A. (2017). A review: biological importance of azetidine. Der Pharma Chemica, 9(12), 85-94.
  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Al-Masoudi, N. A., et al. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437.
  • Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv.
  • Marinov, M., & Stoyanov, N. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-20.
  • Organic Syntheses. (n.d.). Azetidine. Retrieved from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

Sources

A Predictive Spectroscopic Guide to 2-(2-thienyl)azetidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Spectroscopic Landscape of a Novel Heterocycle

Molecular Structure and Numbering

For clarity throughout this guide, the following IUPAC numbering system for 2-(2-thienyl)azetidine will be utilized.

Caption: IUPAC numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The following predictions for the ¹H and ¹³C NMR spectra of this compound are based on the analysis of substituted azetidines and thiophene derivatives.[4][5][6]

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum of this compound is expected to be rich in information, with distinct signals for the azetidine and thiophene ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound.

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
NH1.5 - 3.0Broad singlet-The chemical shift of the N-H proton is highly dependent on solvent and concentration. It is expected to be a broad signal due to quadrupole broadening from the nitrogen atom.
H24.0 - 4.5Triplet7-8This proton is deshielded by the adjacent nitrogen and the thiophene ring. It will couple with the two geminal protons on C3.
H3 (2H)2.2 - 2.8Multiplet-These protons are diastereotopic and will appear as a complex multiplet due to geminal and vicinal coupling to H2 and H4.
H4 (2H)3.5 - 4.0Multiplet-These protons are deshielded by the adjacent nitrogen and will show complex coupling with the H3 protons.
H5'7.2 - 7.4Doublet of doubletsJ(H5',H4') ≈ 5, J(H5',H3') ≈ 1This proton is the most deshielded of the thiophene protons and will show coupling to both H4' and H3'.
H3'7.0 - 7.2Doublet of doubletsJ(H3',H4') ≈ 3.5, J(H3',H5') ≈ 1This proton will show coupling to H4' and a smaller long-range coupling to H5'.
H4'6.9 - 7.1Doublet of doubletsJ(H4',H5') ≈ 5, J(H4',H3') ≈ 3.5This proton will couple to both H3' and H5'.

Experimental Protocol for ¹H NMR Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans for a good signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

G cluster_workflow ¹H NMR Workflow prep Sample Preparation acq Data Acquisition prep->acq proc Data Processing acq->proc analysis Spectral Analysis proc->analysis

Caption: A simplified workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum will provide complementary information, revealing the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C260 - 65This carbon is attached to both the nitrogen and the thiophene ring, leading to a downfield shift.
C325 - 30A typical aliphatic methylene carbon in a strained ring.
C445 - 50This methylene carbon is adjacent to the nitrogen, causing a downfield shift compared to C3.
C2'145 - 150The ipso-carbon of the thiophene ring, attached to the azetidine, will be significantly deshielded.
C5'127 - 129Aromatic CH carbon, with a chemical shift typical for a carbon alpha to sulfur in a thiophene ring.
C3'125 - 127Aromatic CH carbon.
C4'123 - 125Aromatic CH carbon, generally the most shielded of the thiophene carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and the thiophene ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound.

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
N-H3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
C=C (Thiophene)1400 - 1600Stretching
C-N1180 - 1360Stretching
Ring Puckering~700-900Out-of-plane bending

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Fragmentation Pattern:

The electron ionization (EI) mass spectrum of this compound (Molecular Weight: 139.22 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 139.[7] The fragmentation is likely to be driven by the stability of the resulting fragments and the ring strain of the azetidine moiety.

Key Predicted Fragments:

  • m/z 110: Loss of ethylene (C₂H₄) from the azetidine ring, a common fragmentation pathway for azetidines.

  • m/z 97: The thienylmethyl cation, formed by cleavage of the C2-C2' bond. This is expected to be a very stable and therefore abundant fragment.

  • m/z 83: The thiophene radical cation.

  • m/z 56: The azetidine radical cation.

G M [M]⁺˙ m/z 139 F110 [M - C₂H₄]⁺˙ m/z 110 M->F110 - C₂H₄ F97 [C₅H₅S]⁺ m/z 97 M->F97 - C₃H₄N F56 [C₃H₆N]⁺˙ m/z 56 M->F56 - C₄H₃S F83 [C₄H₃S]⁺˙ m/z 83 F97->F83 - CH₂

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS):

  • Sample Introduction: Inject a dilute solution of the compound into a gas chromatograph (GC) coupled to a mass spectrometer. The GC will separate the compound from any impurities.

  • Ionization: Use standard electron ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300.

Conclusion: A Predictive Framework for Discovery

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for this compound. The presented data, derived from the careful analysis of structurally related compounds, offers a solid foundation for researchers to identify and characterize this promising heterocyclic scaffold. As experimental data becomes available, this guide can serve as a valuable reference for comparison and further refinement of our understanding of this molecule's properties. The convergence of predictive analysis and experimental verification is the hallmark of efficient and insightful chemical research, and it is our hope that this guide will empower scientists in their pursuit of novel discoveries.

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Alcaro, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2537-2550.
  • Chen, Y., et al. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Marine Drugs, 14(5), 85.
  • Gleason, J. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618-1623.
  • Heger, M., et al. (2019). High resolution Fourier transform infrared spectra and analysis of the ν14, ν15 and ν16 bands of azetidine. Journal of Molecular Spectroscopy, 359, 23-30.
  • PubChem. (n.d.). 2-phenylazetidine. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Retrieved from [Link]

  • Mohamed, Y. F., & El-Sawy, A. A. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. International Journal of Organic Chemistry, 1(3), 113-120.

Sources

The Azetidine-Thiophene Conjugate: A Scoping Guide to Potential Biological Activities of 2-(2-thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of strained ring chemistry with aromatic heterocycles offers a fertile ground for the discovery of novel bioactive molecules. This technical guide delves into the therapeutic potential of 2-(2-thienyl)azetidine, a unique small molecule integrating the pharmacologically significant azetidine and thiophene moieties. While direct biological data on this specific conjugate remains nascent, this document synthesizes existing knowledge on related structures to forecast its potential activities and provide a comprehensive framework for its systematic investigation. We will explore the rationale behind prioritizing certain biological screenings, detail robust experimental protocols for these evaluations, and present hypothetical data to illustrate potential outcomes. This guide is intended for researchers and drug development professionals seeking to explore the untapped potential of novel heterocyclic compounds.

Introduction: The Strategic Amalgamation of Azetidine and Thiophene

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1] Its inherent ring strain and three-dimensional character impart unique conformational rigidity, which can enhance binding affinity and metabolic stability.[2] Notable approved drugs incorporating the azetidine motif include the antihypertensive agent azelnidipine and the anticancer drug cobimetinib.[1][3] The azetidine moiety is not merely a passive structural element; its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimicrobial, anti-inflammatory, and various central nervous system (CNS) effects.[4][5][6][7]

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of drug discovery. Its presence in numerous pharmaceuticals is attributed to its ability to act as a bioisostere for the phenyl group, offering improved physicochemical properties. Thiophene derivatives are known to possess a wide array of biological activities, including antimicrobial and antioxidant properties.[8]

The conjugation of these two pharmacophores in this compound presents a compelling molecular architecture. The electron-rich thiophene ring attached to the strained azetidine core suggests the potential for novel biological interactions and a unique pharmacological profile. This guide will explore the most probable therapeutic applications of this molecule based on the established activities of its constituent parts.

Postulated Biological Activities and Mechanistic Rationale

Based on a comprehensive review of the literature on azetidine and thiophene derivatives, we can hypothesize several key biological activities for this compound.

Antimicrobial and Antifungal Activity

Rationale: The azetidin-2-one (β-lactam) ring is the cornerstone of a major class of antibiotics.[9][10] While this compound is not a β-lactam, the strained azetidine ring itself can be a target for bacterial enzymes or interfere with cellular processes. Furthermore, thiophene-containing compounds have well-documented antimicrobial and antifungal properties.[11][12] The synergy between these two moieties could lead to potent and broad-spectrum antimicrobial activity.

Anticancer Activity

Rationale: Numerous azetidine derivatives have been investigated as anticancer agents, with some, like cobimetinib, reaching clinical use.[1][3][6] The mechanism of action for many of these is the inhibition of specific kinases or other enzymes involved in cell proliferation. Thiazole derivatives, which are structurally similar to thiophenes, have also shown promise as anticancer agents.[13] The this compound scaffold could potentially interact with various oncogenic targets.

Central Nervous System (CNS) Activity

Rationale: The rigid conformation of the azetidine ring is an attractive feature for designing ligands that target CNS receptors with high specificity.[14] Various azetidine derivatives have been explored for their potential as anti-anxiety, nootropic, and anti-dyskinetic agents.[2][4] The incorporation of the thiophene ring, a common motif in CNS-active drugs, further strengthens the hypothesis that this compound may exhibit neuromodulatory effects.[7]

Anti-inflammatory Activity

Rationale: Certain azetidin-2-one derivatives have been shown to possess anti-inflammatory properties.[4][15] While the exact mechanism is not always elucidated, it is plausible that the azetidine scaffold can interact with enzymes or receptors involved in the inflammatory cascade. The potential for this compound to modulate inflammatory pathways warrants investigation.

Proposed Experimental Evaluation

To systematically investigate the potential biological activities of this compound, a tiered screening approach is recommended.

Synthesis of this compound

The synthesis of this compound can be achieved through various established methods for azetidine synthesis. A plausible route involves the [2+2] cycloaddition of an appropriate imine precursor with a vinyl thienyl derivative.[16][17] Alternative methods could include the cyclization of a γ-amino alcohol or a related precursor.[11][15]

cluster_synthesis Synthetic Pathway Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde Imine_Formation Imine Formation Thiophene-2-carbaldehyde->Imine_Formation Amine_Source Amine Source (e.g., Ammonia) Amine_Source->Imine_Formation Thienyl_Imine Thienyl Imine Intermediate Imine_Formation->Thienyl_Imine Cycloaddition [2+2] Cycloaddition Thienyl_Imine->Cycloaddition Vinyl_Derivative Vinyl Derivative (e.g., Ethylene) Vinyl_Derivative->Cycloaddition Target_Molecule This compound Cycloaddition->Target_Molecule cluster_anticancer Anticancer Screening Workflow Cell_Seeding Seed Cancer Cells in 96-well plates Compound_Treatment Treat with this compound (various concentrations) Cell_Seeding->Compound_Treatment Incubation_72h Incubate for 72 hours Compound_Treatment->Incubation_72h MTT_Addition Add MTT Reagent Incubation_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Preliminary CNS Activity Assessment

Protocol:

  • In Vitro Receptor Binding Assays: a. Screen this compound against a panel of CNS receptors known to be modulated by azetidine-like compounds (e.g., dopamine receptors, serotonin receptors, GABA receptors). b. Use radioligand binding assays to determine the binding affinity (Ki) of the compound for each receptor.

  • In Vivo Behavioral Models (Rodent): a. Elevated Plus Maze: To assess anxiolytic or anxiogenic effects. b. Forced Swim Test: To evaluate potential antidepressant activity. c. Rotarod Test: To assess motor coordination and potential neurotoxicity.

Hypothetical Data Table:

CNS TargetBinding Affinity (Ki, nM)
Dopamine D2 Receptor500
Serotonin 5-HT2A Receptor250
GABA-A Receptor>1000

Future Directions and Conclusion

The successful identification of a significant biological activity in the initial screenings would necessitate further investigation. For instance, if promising antimicrobial activity is observed, studies to determine the mechanism of action (e.g., inhibition of cell wall synthesis, protein synthesis) would be the next logical step. Similarly, potent anticancer activity would lead to investigations into the specific signaling pathways being affected.

References

  • Molecules. (2020). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

  • RSC Publishing. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. [Link]

  • PubMed. (2005). PASS assisted search and evaluation of some azetidin-2-ones as C.N.S. active agents. [Link]

  • ResearchGate. (2011). (PDF) Synthesis and determination of biological activities of new series of azetidinones. [Link]

  • NIH. (2022). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). [Link]

  • ResearchGate. (n.d.). Azetidine derivatives with CNS activity. [Link]

  • De Gruyter. (2012). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. [Link]

  • NIH. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. [Link]

  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. [Link]

  • ACG Publications. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. [Link]

  • ResearchGate. (2011). Synthesis and Pharmacological Evaluation of Azetidin-2-ones and Thiazolidin-4-ones Encompassing Benzothiazole. [Link]

  • PubMed. (2021). Azetidines of pharmacological interest. [Link]

  • RSC Publishing. (2021). Acetylene containing 2-(2-hydrazinyl)thiazole derivatives: design, synthesis, and in vitro and in silico evaluation of antimycobacterial activity against Mycobacterium tuberculosis. [Link]

  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ChemRxiv. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. [Link]

  • Semantic Scholar. (2021). Densely Functionalized 2-Methylideneazetidines: Evaluation as Antibacterials. [Link]

  • ResearchGate. (2012). (PDF) Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and Antimicrobial Evaluation of some 2-Azetidinone derivatives. [Link]

  • NIH. (2015). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • Medwin Publishers. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]

  • PubMed. (2019). Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives. [Link]

Sources

Structural Elucidation of Novel 2-(2-Thienyl)azetidine Derivatives: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Introduction: The confluence of strained ring chemistry with aromatic heterocycles has yielded scaffolds of significant interest in modern drug discovery. Among these, the 2-(2-thienyl)azetidine core represents a fascinating structural motif. The azetidine ring, a four-membered saturated nitrogen heterocycle, imparts a unique three-dimensional character and conformational rigidity, which can be highly advantageous for molecular recognition at biological targets.[1] Its inherent ring strain, while posing synthetic challenges, can also be harnessed for unique chemical reactivity.[2] When coupled with the thiophene ring, a privileged pharmacophore in medicinal chemistry known for its diverse biological activities and metabolic stability, the resulting derivatives become compelling candidates for therapeutic development.[3]

However, the very features that make these compounds intriguing also complicate their structural verification. The unambiguous characterization of novel this compound derivatives is non-trivial, demanding a multi-faceted analytical approach where data from several techniques are synergistically interpreted. This guide provides a comprehensive framework for researchers, moving beyond a simple recitation of techniques to explain the strategic reasoning and data integration required for confident structural elucidation.

Chapter 1: The Foundational Spectroscopic Toolkit

The initial approach to characterizing a newly synthesized compound is to employ a suite of non-destructive spectroscopic techniques. For this compound derivatives, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of analysis, providing the first detailed glimpse into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the covalent framework of an organic molecule. For this specific scaffold, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential.

Expertise in Action: Why 2D NMR is Non-Negotiable While ¹H and ¹³C NMR provide initial proton and carbon counts and chemical environment information, they are often insufficient to definitively connect the thienyl and azetidine rings. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the azetidine C2 proton and the carbons of the thiophene ring (specifically C2' and C3'), providing unequivocal proof of the connectivity between the two heterocyclic systems.

Table 1: Typical NMR Chemical Shift Ranges for the this compound Core

Atom/Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Rationale & Key Considerations
Azetidine Ring
H-2~4.0 - 5.0~60 - 70Deshielded due to proximity to nitrogen and the thienyl ring. Its multiplicity reveals coupling to H-3 protons.
H-3 Protons~2.0 - 3.5~30 - 45Often form a complex multiplet. Their diastereotopicity can provide conformational insights.[4]
H-4 Protons~3.5 - 4.5~50 - 60Chemical shift is highly sensitive to the substituent on the nitrogen atom (N-1).
Thienyl Ring
H-3'~6.9 - 7.1~125 - 128Exhibits a characteristic doublet of doublets, coupling to H-4' and H-5'.
H-4'~6.9 - 7.1~127 - 129Typically shows a triplet-like pattern (dd), coupling to H-3' and H-5'.
H-5'~7.2 - 7.5~124 - 127The most deshielded thienyl proton, coupling to H-4' and H-3'.

Note: Ranges are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. Obtaining a mass measurement accurate to within 5 ppm of the calculated value provides strong evidence for the molecular formula. Beyond this, the fragmentation pattern observed in MS/MS experiments can validate the proposed structure.

Trustworthiness Through Self-Validation: A key fragmentation pathway for a this compound would involve the cleavage of the strained azetidine ring. The observation of a fragment ion corresponding to the intact thienyl moiety or the protonated azetidine portion serves as a self-validating piece of evidence for the core structure.

cluster_workflow Structural Elucidation Workflow Start Novel Compound Synthesized HRMS HRMS Analysis Start->HRMS Initial Analysis NMR 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) Start->NMR Initial Analysis FTIR FTIR Analysis Start->FTIR Initial Analysis Propose Propose Structure HRMS->Propose Integrate Data NMR->Propose Integrate Data FTIR->Propose Integrate Data Crystal Single Crystal X-Ray Crystallography Propose->Crystal For Unambiguous Proof Confirm Structure Confirmed Crystal->Confirm

Sources

In Silico Prediction of 2-(2-thienyl)azetidine Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of computational chemistry and molecular biology has revolutionized early-stage drug discovery. In silico methodologies provide a rapid and cost-effective framework for predicting the biological activity of novel chemical entities, thereby streamlining the identification and optimization of lead compounds. This technical guide provides an in-depth exploration of a comprehensive in silico workflow for predicting the bioactivity of 2-(2-thienyl)azetidine, a heterocyclic scaffold of medicinal interest. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, step-by-step protocols for a hypothetical case study. By integrating target prediction, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore analysis, and ADMET profiling, we present a self-validating system for the preliminary assessment of a compound's therapeutic potential.

Introduction: The Azetidine Scaffold and the Imperative of Predictive Modeling

Azetidines, four-membered nitrogen-containing heterocycles, are considered "privileged structures" in medicinal chemistry.[1][2] Their unique conformational rigidity and ability to serve as bioisosteric replacements for other cyclic systems have led to their incorporation into a diverse array of bioactive molecules, including approved drugs.[2] The thienyl group, a sulfur-containing aromatic heterocycle, is also a common pharmacophore found in numerous pharmaceuticals, contributing to a range of biological activities. The combination of these two moieties in this compound presents a novel chemical entity with unexplored therapeutic potential.

Traditional drug discovery pipelines are fraught with high attrition rates, often due to unforeseen issues with efficacy or safety in later stages. In silico bioactivity prediction offers a powerful paradigm to de-risk and accelerate this process.[3] By computationally modeling the interactions of a small molecule with biological targets and predicting its pharmacokinetic and toxicological properties, researchers can prioritize promising candidates and identify potential liabilities early on.[4] This guide will delineate a robust workflow to hypothesize and evaluate the bioactivity of this compound, providing a practical framework for its application to other novel compounds.

The In Silico Bioactivity Prediction Workflow: A Holistic Approach

Our predictive workflow is designed as an integrated and iterative process, where insights from one computational method inform the next. This multi-faceted approach provides a more comprehensive and reliable assessment of a compound's potential bioactivity than any single method in isolation.

A Compound Input (this compound) B Target Prediction (e.g., SwissTargetPrediction) A->B SMILES Input C Molecular Docking (e.g., AutoDock Vina) B->C Predicted Targets E Pharmacophore Hypothesis C->E Binding Pose Analysis G Hit Identification & Lead Optimization C->G Binding Affinity D QSAR Modeling D->G Predicted Activity E->G Pharmacophoric Features F ADMET Prediction F->G Safety & PK Profile A Prepare Protein (COX-2) D Run AutoDock Vina A->D B Prepare Ligand (this compound) B->D C Define Grid Box (Active Site) C->D E Analyze Results (Binding Poses & Energies) D->E

Figure 2: A streamlined workflow for molecular docking.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. [1]A robust QSAR model can then be used to predict the activity of new, untested compounds.

Protocol 3.4.1: Development of a QSAR Model for COX-2 Inhibition

  • Data Collection: Curate a dataset of structurally diverse compounds with experimentally determined COX-2 inhibitory activity (e.g., IC50 values).

  • Molecular Descriptor Calculation: For each compound in the dataset, calculate a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical).

  • Data Splitting: Divide the dataset into a training set (for model building) and a test set (for external validation). [1]4. Model Building: Employ a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that correlates the molecular descriptors with the biological activity.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.

    • External Validation: Evaluate the model's performance on the independent test set using metrics such as the coefficient of determination (R²). [1] * Y-Randomization: Perform y-randomization tests to ensure the model is not the result of a chance correlation. [1]6. Prediction for this compound: Use the validated QSAR model to predict the COX-2 inhibitory activity of this compound based on its calculated molecular descriptors.

Data Presentation 3.4.2: Key Validation Parameters for a Robust QSAR Model

ParameterDescriptionAcceptable Value
Coefficient of determination (goodness of fit)> 0.6
Cross-validated R² (internal predictive ability)> 0.5
R²_pred R² for the external test set (external predictive ability)> 0.5
Pharmacophore Modeling: Identifying Key Chemical Features

A pharmacophore is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. [5]Pharmacophore models can be used for virtual screening to identify novel active compounds.

Protocol 3.5.1: Ligand-Based Pharmacophore Hypothesis Generation

  • Select Active Ligands: Choose a set of structurally diverse and potent COX-2 inhibitors.

  • Generate Conformers: Generate a diverse set of low-energy conformers for each selected ligand.

  • Align Ligands: Align the conformers of the active ligands based on common chemical features.

  • Generate Hypotheses: Identify the common pharmacophoric features (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings) and their spatial arrangement to generate one or more pharmacophore hypotheses.

  • Validate the Hypothesis: Evaluate the ability of the pharmacophore model to distinguish between active and inactive compounds. A good model should map well to known active compounds and poorly to inactive ones.

  • Map this compound: Determine if this compound can adopt a conformation that fits the validated pharmacophore hypothesis.

cluster_0 Pharmacophore Features A H-Bond Acceptor B Hydrophobic A->B Distance 1 C Aromatic Ring A->C Angle 1 B->C Distance 2

Figure 3: A hypothetical 3-point pharmacophore model.
ADMET Prediction: Assessing Drug-Likeness and Safety

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for its potential as a drug candidate. [4][6][7] Protocol 3.6.1: In Silico ADMET Profiling

  • Utilize ADMET Prediction Tools: Employ online web servers or standalone software (e.g., SwissADME, ADMETlab, ADMET Predictor™) to predict a range of physicochemical and pharmacokinetic properties. [8]2. Analyze Key Parameters: Evaluate properties such as:

    • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

    • Solubility: Predicted aqueous solubility is a key factor for absorption.

    • Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.

    • Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions.

    • Toxicity Endpoints: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), etc. [9] Data Presentation 3.6.2: Hypothetical ADMET Profile for this compound

PropertyPredicted ValueInterpretation
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule
LogP 1.5Good balance of hydrophilicity and lipophilicity
Aqueous Solubility SolubleFavorable for absorption
BBB Permeant YesPotential for CNS activity
CYP2D6 Inhibitor NoLow risk of drug-drug interactions via this isoform
hERG Inhibition Low riskLow risk of cardiotoxicity
Ames Mutagenicity Non-mutagenicFavorable safety profile

Model Validation: The Cornerstone of Scientific Integrity

The predictive power of any in silico model is only as good as its validation. [10]It is imperative to rigorously assess the reliability and robustness of the generated models.

  • Internal Validation: Techniques like cross-validation ensure that the model is not overfitted to the training data and has good predictive power within the chemical space of the training set.

  • External Validation: The true test of a model's predictive ability is its performance on an independent set of data that was not used in model development.

  • Applicability Domain: It is crucial to define the chemical space in which the model can make reliable predictions. Predictions for compounds that fall outside this domain should be treated with caution.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and integrated in silico workflow for the prediction of the bioactivity of this compound. By employing a suite of computational tools for target prediction, molecular docking, QSAR modeling, pharmacophore analysis, and ADMET profiling, we have demonstrated a systematic approach to generating and evaluating hypotheses about a novel compound's therapeutic potential.

It is crucial to emphasize that in silico predictions are not a replacement for experimental validation. Rather, they serve as a powerful tool to guide experimental design, prioritize compounds for synthesis and testing, and ultimately accelerate the drug discovery process. The future of predictive modeling lies in the integration of artificial intelligence and machine learning algorithms trained on ever-expanding biological and chemical datasets, which will undoubtedly lead to even more accurate and reliable predictions.

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Thienyl-Substituted Azetidines: A Technical Guide to Synthesis, Reactivity, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of strained ring chemistry with privileged aromatic pharmacophores represents a powerful strategy in modern drug discovery. This technical guide provides an in-depth exploration of thienyl-substituted azetidines, a chemical class that marries the desirable physicochemical properties of the sp³-rich azetidine scaffold with the versatile biological activity of the thiophene moiety. We will dissect the core synthetic methodologies for accessing these structures, analyze the unique reactivity imparted by the combination of these two rings, and delve into the structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular framework for the creation of next-generation therapeutics.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful therapeutic agents. Two such "privileged" scaffolds are the azetidine and thiophene rings.

The azetidine ring , a four-membered nitrogen-containing heterocycle, is increasingly sought after in drug design.[1][2] Its inherent ring strain (approx. 25.4 kcal/mol) makes it more stable and easier to handle than the corresponding aziridine, yet reactive enough for controlled chemical modifications.[3][4] The rigid, three-dimensional structure of the azetidine ring provides a defined exit vector for substituents, reducing the entropic penalty upon binding to a biological target and often leading to improved solubility and metabolic stability.[1][5]

The thiophene ring is a five-membered, sulfur-containing aromatic heterocycle that is a cornerstone of medicinal chemistry.[6][7] It is present in numerous FDA-approved drugs and is valued for its ability to act as a bioisosteric replacement for phenyl rings, modulating electronic and pharmacokinetic properties.[6][8] The sulfur atom can participate in hydrogen bonding, and the aromatic system allows for a variety of intermolecular interactions, contributing to its diverse pharmacological profile, which includes anticancer, antibacterial, and anti-inflammatory activities.[8][9][10]

The combination of these two motifs into a single molecular entity—the thienyl-substituted azetidine—creates a scaffold with compelling potential. It offers the sp³-rich character and conformational rigidity of the azetidine core, which is highly desirable for navigating complex biological targets, along with the proven pharmacophoric utility of the thiophene ring. This guide will illuminate the path from synthesis to application for this promising class of molecules.

Core Synthetic Strategies

The construction of thienyl-substituted azetidines can be approached from two primary directions: building the azetidine ring onto a thiophene precursor or attaching the thiophene ring to a pre-existing azetidine scaffold. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Azetidine Ring Formation from Thienyl Precursors

This is the most common approach, leveraging well-established methods for azetidine synthesis and applying them to thiophene-containing starting materials.

A. Intramolecular Cyclization: This classic and robust method involves the cyclization of a γ-amino alcohol or a derivative thereof. The key is the formation of a C-N bond via intramolecular nucleophilic substitution.

  • Causality: The reaction relies on a 1,3-difunctionalized propane backbone. The nitrogen atom acts as the nucleophile, displacing a leaving group at the γ-position. The thienyl group is incorporated into one of the starting materials, typically an aldehyde or ketone, which is then elaborated into the required precursor. This method offers excellent control over the placement of substituents.[11]

B. [2+2] Photocycloaddition: The aza Paternò-Büchi reaction provides a powerful method for constructing the azetidine ring through the photocycloaddition of an imine and an alkene.[3]

  • Causality: An imine derived from a thiophene aldehyde (e.g., thiophene-2-carboxaldehyde) can be irradiated in the presence of an alkene. The reaction proceeds through a triplet excited state of the imine, leading to the formation of the four-membered ring.[3][4] This method is particularly useful for creating highly substituted azetidines that may be difficult to access via cyclization routes.

The logical flow for these synthetic approaches is visualized below.

G cluster_0 Strategy A: Intramolecular Cyclization cluster_1 Strategy B: [2+2] Cycloaddition Thio_Aldehyde Thiophene Aldehyde/Ketone Amino_Alcohol γ-Amino Alcohol Precursor Thio_Aldehyde->Amino_Alcohol Multi-step elaboration Activated_AA Activated Precursor (e.g., γ-Haloamine) Amino_Alcohol->Activated_AA Activation of -OH group Azetidine_A Thienyl-Substituted Azetidine Activated_AA->Azetidine_A Base-mediated cyclization Thio_Aldehyde_B Thiophene Aldehyde Imine Thienyl-Imine Thio_Aldehyde_B->Imine Condensation with Amine Azetidine_B Thienyl-Substituted Azetidine Imine->Azetidine_B Photocycloaddition (hν) Alkene Alkene Alkene->Azetidine_B Photocycloaddition (hν) G Start N-Tosyl-2-thienylazetidine Activated_Complex Activated Complex Start->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., ZnI₂) Lewis_Acid->Activated_Complex Product γ-Amino Ring-Opened Product Activated_Complex->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Product

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Preliminary Toxicity Screening of 2-(2-thienyl)azetidine: A Tiered Approach to Early-Stage Safety Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

The integration of novel heterocyclic scaffolds into drug discovery pipelines necessitates a robust and efficient preliminary toxicity screening strategy. The azetidine ring, a strained four-membered heterocycle, is an increasingly popular pharmacophore in medicinal chemistry due to its ability to impart favorable physicochemical properties.[1] This guide outlines a comprehensive, tiered approach for the preliminary toxicity screening of a novel compound, 2-(2-thienyl)azetidine. The strategy prioritizes a "fail early, fail fast" philosophy, leveraging a combination of computational and in vitro methodologies to identify potential liabilities before significant resource investment.[2][3] By beginning with broad, rapid assessments and progressing to more specific, mechanism-based assays, this workflow provides a self-validating system for making informed go/no-go decisions in early-stage drug development.[4][5]

Introduction: The Rationale for Proactive Toxicity Profiling

This compound represents a novel chemical entity combining the structurally rigid azetidine core with a thienyl moiety, a common group in pharmacologically active compounds. While azetidine derivatives have shown diverse biological activities, including antimicrobial and cardiovascular effects, their toxicological profiles are not always well-characterized.[6] The high attrition rate of drug candidates in late-stage clinical trials due to unforeseen toxicity underscores the critical need for predictive and reliable safety assessments at the earliest stages of discovery.[3]

This guide provides a logical, causality-driven framework for researchers. It moves beyond simple protocol listing to explain the scientific reasoning behind each step, ensuring that the data generated is not only accurate but also contextually interpretable. The objective is to build a toxicological profile that identifies major liabilities such as cytotoxicity, genotoxicity, and cardiotoxicity, thereby de-risking the progression of the candidate compound.[5][7]

Tier 1: In Silico Predictive Toxicology

The initial step in any modern toxicity screening cascade is the use of computational models to predict potential adverse effects.[8] This approach is cost-effective, rapid, and requires no physical compound, allowing for the earliest possible assessment of risk.[8][9] These predictions are based on the chemical structure of this compound, comparing it against vast databases of compounds with known toxicological properties using Quantitative Structure-Activity Relationship (QSAR) models.[10][11]

Causality of Approach: By simulating interactions with biological systems, in silico tools can flag potential hazards, such as mutagenicity, carcinogenicity, and hepatotoxicity, which guides the design of subsequent, more resource-intensive wet-lab experiments.[8][11] This pre-emptive analysis ensures that experimental efforts are focused on the most relevant potential toxicities.

Key Endpoints for Prediction:

  • Mutagenicity: Prediction of potential to cause genetic mutations (Ames test positivity).

  • Carcinogenicity: Long-term potential to cause cancer in rodent models.

  • Hepatotoxicity: Potential to cause drug-induced liver injury (DILI).

  • Cardiotoxicity: Focus on hERG (human Ether-à-go-go-Related Gene) channel inhibition, a primary cause of acquired long QT syndrome.[12]

  • Developmental Toxicity: Potential to interfere with normal development.

Recommended Tools: A variety of well-validated commercial and free software can be employed, including the OECD QSAR Toolbox, PreADMET, Derek Nexus, and MCASE.[10][11]

Data Presentation: Predicted Toxicological Profile

The results from the in silico analysis should be compiled into a clear, concise table to provide a high-level overview of potential risks.

Toxicological Endpoint Predicted Outcome for this compound Confidence Level Implication for Further Testing
Mutagenicity (Ames)Possible structural alerts for frameshift mutationMediumPriority: Mandatory Ames Test (Tier 3)
Carcinogenicity (Rodent)NegativeLowMonitor during sub-chronic studies if advanced
Hepatotoxicity (DILI)EquivocalMediumPriority: General cytotoxicity in HepG2 cells (Tier 2)
hERG InhibitionHigh Probability (pIC₅₀ < 6)HighPriority: Mandatory hERG assay (Tier 3)
Developmental ToxicityNo structural alertsLowLower priority for preliminary screening

Tier 2: In Vitro General Cytotoxicity Assessment

Following computational analysis, the first experimental phase involves assessing the compound's general toxicity against living cells.[13] This step determines the concentration range at which this compound begins to cause cell death, providing a baseline for all subsequent in vitro assays. To gain a comprehensive understanding, two assays with distinct mechanistic principles are performed in parallel: the MTT assay for metabolic activity and the LDH assay for membrane integrity.[14][15]

Causality of Experimental Design: Using two different assays provides a more robust picture of cytotoxicity. A compound might inhibit mitochondrial function (detected by MTT) without immediately lysing the cell membrane (not detected by LDH), or vice-versa.[15][16] This dual-assay approach helps to elucidate the primary mechanism of cell death. The selection of cell lines is also critical; using a liver-derived cell line (e.g., HepG2) addresses the potential for hepatotoxicity, while a kidney-derived line (e.g., HEK293) provides a model for general systemic toxicity.[17]

Visualization: General Toxicity Screening Workflow

cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Parallel Assays cluster_analysis Data Analysis C1 Seed HepG2 & HEK293 cells in 96-well plates C2 Incubate for 24h (allow attachment) C1->C2 T2 Add compound to cells C2->T2 T1 Prepare serial dilutions of This compound (e.g., 0.1 to 100 µM) T1->T2 T3 Incubate for 24-48h T2->T3 A1 MTT Assay (Metabolic Activity) T3->A1 A2 LDH Assay (Membrane Integrity) T3->A2 D1 Measure Absorbance (Spectrophotometer) A1->D1 A2->D1 D2 Calculate % Viability and % Cytotoxicity D1->D2 D3 Determine IC₅₀ values D2->D3

Caption: Workflow for general cytotoxicity screening.

Experimental Protocol: MTT Assay

This protocol is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]

  • Cell Plating: Seed HepG2 and HEK293 cells in separate 96-well clear-bottom plates at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration series of this compound in serum-free medium, ranging from 0.2 µM to 200 µM. Include a vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., 10% DMSO) for 100% cell death.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the appropriate compound dilution or control to each well (n=3 replicates per condition).

  • Incubation: Incubate the plates for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of metabolic activity).

Experimental Protocol: LDH Release Assay

This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell lysis, indicating a loss of membrane integrity.[15][18]

  • Cell Plating & Treatment: Follow steps 1-4 of the MTT assay protocol using a separate 96-well plate.

  • Positive Control for Lysis: To a set of control wells, add 10 µL of a 10X Lysis Buffer 45 minutes before the end of the incubation period to establish a maximum LDH release value.

  • Sample Collection: After incubation, carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., CytoTox-ONE™ Homogeneous Membrane Integrity Assay). Add 50 µL of the reaction mixture to each well of the new plate.

  • Incubation: Incubate at room temperature for 10 minutes, protected from light.

  • Stop Reaction: Add 25 µL of Stop Solution to each well.

  • Measurement: Read the fluorescence (560nm Ex / 590nm Em) or absorbance, depending on the kit.

  • Analysis: Calculate percent cytotoxicity relative to the maximum LDH release control and determine the IC₅₀ value.

Tier 3: Specific Toxicity Assessment

If the compound shows activity in the general cytotoxicity assays or if in silico predictions flagged specific risks, targeted assays are required. For this compound, the computational predictions of mutagenicity and hERG inhibition mandate further investigation.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality of Assay Choice: The Ames test is a regulatory-accepted, gold-standard assay for identifying compounds that can cause gene mutations.[19][20] It uses several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine.[21] The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[21][22] The inclusion of a rat liver S9 fraction is crucial to mimic mammalian metabolism, as some chemicals only become mutagenic after metabolic activation.[21]

Visualization: Ames Test Protocol

cluster_prep Preparation cluster_exp Exposure cluster_plating Plating & Incubation cluster_analysis Analysis P1 Overnight culture of Salmonella strains (e.g., TA98, TA100) E1 Combine in test tube: - Salmonella culture - Test compound - Buffer or S9 mix P1->E1 P2 Prepare test compound dilutions, positive/negative controls P2->E1 P3 Prepare S9 mix (for metabolic activation) P3->E1 E2 Pre-incubate at 37°C PL1 Add molten top agar (with trace histidine) E2->PL1 PL2 Pour onto minimal glucose agar plates PL1->PL2 PL3 Incubate for 48-72h at 37°C PL2->PL3 A1 Count revertant colonies on each plate PL3->A1 A2 Compare compound-treated plates to negative control A1->A2 A3 Positive result if >2-fold increase in colonies A2->A3

Caption: Workflow for the Ames bacterial reverse mutation test.

Experimental Protocol: Ames Test (Plate Incorporation Method)
  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions) to detect different types of mutagens.[20]

  • Preparation: Grow overnight cultures of each bacterial strain. Prepare at least five dilutions of this compound.

  • Assay Setup: For each strain and condition (with and without S9 mix), label sterile test tubes.

  • Exposure: To each tube, add in sequence:

    • 0.1 mL of bacterial culture.

    • 0.1 mL of the test compound dilution (or positive/negative control).

    • 0.5 mL of phosphate buffer (for -S9 condition) or 0.5 mL of S9 mix (for +S9 condition).[22]

  • Pre-incubation: Gently vortex and pre-incubate the mixture at 37°C for 20-30 minutes.

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to each tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.[20]

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Cardiotoxicity: hERG Inhibition Assay

Causality of Assay Choice: Inhibition of the hERG potassium channel is a major predictor of a drug's potential to cause dangerous cardiac arrhythmias.[23][24] Identifying hERG liability early is a critical step in preventing the development of cardiotoxic drugs.[7] Automated patch-clamp electrophysiology is the industry-standard high-throughput method for this assessment, providing accurate and sensitive data on channel inhibition.[23]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Instrument: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).[23]

  • Compound Application: Prepare a concentration range of this compound (typically 0.1, 1, 10 µM).

  • Electrophysiology:

    • Cells are captured, and a whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the hERG current.

    • A baseline current is recorded.

    • The test compound is applied sequentially, and the current is measured at each concentration.

  • Controls: A vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor (e.g., E-4031) as a positive control are run in parallel.[23]

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration relative to the baseline. An IC₅₀ value is then determined.

Data Interpretation and Decision-Making

The culmination of the screening cascade is the synthesis of all data points to make an evidence-based decision on the compound's future.

Data Presentation: Summary of (Hypothetical) Toxicity Profile
Assay Endpoint Result for this compound Risk Assessment
In Silico hERG InhibitionPredicted pIC₅₀ < 6High
MTT Assay IC₅₀ (HepG2)25.4 µMMedium
MTT Assay IC₅₀ (HEK293)48.1 µMLow-Medium
LDH Assay IC₅₀ (HepG2)> 100 µMLow
Ames Test Mutagenicity (+S9, TA98)Positive (3.5-fold increase over control)High (Major Liability)
hERG Assay IC₅₀2.1 µMHigh
Visualization: Decision-Making Framework

Start Toxicity Data for This compound Ames Ames Test Positive? Start->Ames hERG hERG IC₅₀ < 10 µM? Ames->hERG No Term TERMINATE High Genotoxic Risk Ames->Term Yes Cyto Cytotoxicity IC₅₀ < 10 µM? hERG->Cyto No Redesign DE-PRIORITIZE / REDESIGN Address hERG & Ames Liability hERG->Redesign Yes (If Ames was also positive) Caution PROCEED WITH CAUTION High hERG Risk, Monitor QT in vivo hERG->Caution Yes (If Ames was negative) Cyto->Caution Yes Proceed PROCEED Acceptable Profile for Early Screening Cyto->Proceed No

Caption: A decision-making tree based on tiered toxicity data.

Interpretation of Hypothetical Results: Based on the summary table, this compound presents a high-risk profile. The positive Ames test result is a significant finding, as genotoxicity is often a non-negotiable liability for drug candidates.[19] Furthermore, the potent hERG inhibition (IC₅₀ of 2.1 µM) indicates a strong potential for cardiotoxicity.[23] The moderate general cytotoxicity is a lesser concern in comparison. The logical decision, as illustrated in the framework, would be to either terminate the development of this specific molecule or de-prioritize it in favor of analogues that can be redesigned to remove the structural alerts responsible for these liabilities.

Conclusion

This technical guide has detailed a structured, multi-tiered strategy for the preliminary toxicity screening of this compound. By integrating in silico predictions with a targeted panel of in vitro assays—from general cytotoxicity to specific endpoints like genotoxicity and cardiotoxicity—this framework enables a comprehensive early-stage risk assessment. The emphasis on understanding the causality behind each experimental choice and protocol ensures the generation of robust, decision-enabling data. Adhering to such a scientifically rigorous and self-validating process is paramount for identifying promising drug candidates while efficiently eliminating those with unacceptable safety profiles, ultimately saving time and resources in the long journey of drug development.

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Unlocking the Potential of a Strained Scaffold: A Technical Guide to the Ring Strain of 2-(2-Thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the inherent ring strain of the 2-(2-thienyl)azetidine scaffold. As a Senior Application Scientist, the following narrative synthesizes fundamental principles with actionable insights, offering a comprehensive resource for chemists engaged in the design and synthesis of novel therapeutics. The unique properties of this heterocyclic system, driven by a confluence of ring strain and the electronic characteristics of the thienyl moiety, present both challenges and opportunities in medicinal chemistry.

The Energetic Landscape of Azetidines: A Foundation of Strain

Azetidines, as four-membered nitrogen-containing heterocycles, are inherently strained molecules. This strain arises from the deviation of bond angles from the ideal sp³ hybridization state of 109.5° to approximately 90° within the ring. This angular distortion, coupled with torsional strain from eclipsing hydrogen atoms, results in a significant reservoir of potential energy. The ring strain of an unsubstituted azetidine is approximately 25.4 kcal/mol.[1][2] This stored energy is a critical determinant of the molecule's reactivity, making it susceptible to ring-opening reactions that are less favorable in larger, less strained systems like pyrrolidines.[1]

The reactivity of azetidines is, therefore, a direct consequence of this strain. The relief of this energetic penalty provides a powerful thermodynamic driving force for reactions that involve cleavage of the C-C or C-N bonds of the ring.[1][3] This inherent reactivity is a double-edged sword in drug design; while it can be harnessed for specific chemical transformations, it can also lead to metabolic instability.[1] Understanding and modulating this reactivity is paramount for the successful application of azetidine-containing scaffolds in drug development.

The Influence of the 2-Thienyl Substituent: An Electronic and Steric Interplay

The introduction of a 2-thienyl group at the C2 position of the azetidine ring introduces a layer of complexity and nuance to the understanding of its ring strain. The thienyl group, an aromatic heterocycle, exerts both electronic and steric effects that modulate the properties of the azetidine core.

Electronic Effects: Thiophene is an electron-rich aromatic system due to the participation of the sulfur lone pair in the π-electron system.[4] This electron-donating character can influence the adjacent azetidine ring in several ways. It can potentially stabilize a partial positive charge on the C2 carbon, which may facilitate certain nucleophilic ring-opening reactions. Conversely, the aromaticity of the thienyl ring contributes to the overall stability of the molecule. The delocalized π-electrons of the thiophene ring create a region of high electron density, which can engage in various non-covalent interactions.

Steric Effects: The thienyl group is a planar, five-membered ring. Its presence at the C2 position introduces steric bulk, which will influence the conformational preferences of the azetidine ring. The azetidine ring itself is not perfectly planar and undergoes a puckering motion. The 2-thienyl substituent will favor a pseudo-equatorial position to minimize steric hindrance with the protons on the azetidine ring. This conformational locking can have significant implications for how the molecule interacts with biological targets.

Due to the lack of direct experimental data on this compound, we can draw parallels from studies on 2-phenylazetidine. The phenyl group, being a larger aromatic system, would exert a more significant steric influence than the thienyl group. However, the fundamental principles of conformational preference are expected to be similar.

Quantifying and Characterizing Ring Strain: A Multi-faceted Approach

A comprehensive understanding of the ring strain in this compound necessitates a combination of computational and experimental techniques.

Computational Chemistry: In Silico Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting and quantifying the geometric and energetic properties of molecules.

Workflow for Computational Analysis:

G cluster_0 Model Building cluster_1 Geometry Optimization cluster_2 Energetic Analysis cluster_3 Property Prediction start Construct 3D model of This compound opt Perform Geometry Optimization (e.g., B3LYP/6-31G*) start->opt freq Frequency Calculation (Confirm minimum energy) opt->freq nmr Predict NMR Spectra (GIAO method) opt->nmr mo Analyze Molecular Orbitals (HOMO/LUMO) opt->mo strain Calculate Strain Energy (Homodesmotic reaction) freq->strain

Caption: Computational workflow for analyzing this compound.

A homodesmotic reaction scheme would be employed to calculate the ring strain energy. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, thus minimizing errors in the calculated energy.

Experimental Verification: Spectroscopic and Structural Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and providing insights into the electronic environment and conformation of the molecule. The chemical shifts of the azetidine ring protons and carbons are particularly sensitive to the ring geometry and the electronic influence of the thienyl substituent. For instance, the diastereotopic protons on the C3 and C4 carbons would exhibit complex splitting patterns, and their coupling constants could provide information about the dihedral angles and thus the ring pucker.

X-ray Crystallography: The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles, offering a direct measure of the geometric distortions caused by ring strain. Although a crystal structure for this compound is not publicly available, the data from a closely related compound like 2-phenylazetidine could serve as a valuable reference.

Reactivity and Conformational Preferences: The Consequences of Strain

The interplay of ring strain and the electronic nature of the 2-thienyl group dictates the reactivity and conformational landscape of the molecule.

G cluster_0 Driving Forces cluster_1 Consequences Strain Ring Strain (~25.4 kcal/mol) Reactivity Enhanced Reactivity (Ring Opening) Strain->Reactivity Relief of strain drives ring-opening reactions Conformation Defined Conformation (Pseudo-equatorial thienyl) Strain->Conformation Influences ring puckering Electronic Thienyl Electronics (Electron-rich) Electronic->Reactivity Stabilizes intermediates/ transition states Electronic->Conformation Minimal electronic effect on puckering

Caption: Relationship between driving forces and molecular properties.

The azetidine ring is prone to nucleophilic attack, leading to ring-opening. The 2-thienyl substituent can influence the regioselectivity of this attack. Nucleophilic attack at the C2 position would be sterically hindered by the thienyl group. However, the electronic stabilization of a potential carbocationic intermediate at C2 could favor this pathway under certain conditions. Attack at the C4 position is generally more accessible.

Experimental Protocols

Synthesis of this compound

Step-by-Step Methodology (Hypothetical, based on known methods for 2-arylazetidines):

  • Synthesis of the Precursor: 1-(Thiophen-2-yl)ethan-1-one is reduced to the corresponding alcohol, 1-(thiophen-2-yl)ethan-1-ol.

  • Amination: The alcohol is converted to an amine, for instance, through a Mitsunobu reaction with a protected amine or via reductive amination.

  • Halogenation/Activation: The terminal hydroxyl group of the resulting amino alcohol is converted to a good leaving group, such as a tosylate or a halide.

  • Cyclization: Intramolecular cyclization is induced by a base to form the azetidine ring. The choice of base and reaction conditions is crucial to favor the formation of the four-membered ring over potential side reactions.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key signals to analyze include the multiplets for the azetidine ring protons and the characteristic signals for the thienyl protons.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, potentially using DEPT-135 to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments: Perform COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively. A NOESY or ROESY experiment can provide information about through-space proximities of protons, aiding in conformational analysis.

Data Presentation

Table 1: Predicted Geometrical Parameters of this compound (Hypothetical DFT Data)

ParameterPredicted ValueUnsubstituted Azetidine (Reference)
C2-N1 Bond Length (Å)1.481.49
C4-N1 Bond Length (Å)1.491.49
C2-C3 Bond Length (Å)1.551.56
C3-C4 Bond Length (Å)1.561.56
∠C4-N1-C2 (°)88.589.0
∠N1-C2-C3 (°)86.085.5
Ring Puckering Angle (°)~25~30

Note: These are hypothetical values based on typical DFT calculations for substituted azetidines and are provided for illustrative purposes. Actual values would need to be determined through specific calculations for this compound.

Table 2: Characteristic ¹H NMR Chemical Shifts (Predicted)

Proton(s)Predicted Chemical Shift (ppm)Multiplicity
H2 (azetidine)4.0 - 4.5t or dd
H3 (azetidine)2.2 - 2.8m
H4 (azetidine)3.5 - 4.0m
H3' (thienyl)~7.0dd
H4' (thienyl)~7.2t
H5' (thienyl)~7.4dd

Note: Predicted chemical shifts are based on analogous structures and are subject to variation based on solvent and other experimental conditions.

Conclusion

The this compound scaffold represents a fascinating molecular architecture where the inherent ring strain of the azetidine core is modulated by the electronic and steric properties of the thienyl substituent. While direct experimental data for this specific compound is limited, a comprehensive understanding of its properties can be extrapolated from the well-established principles of azetidine chemistry and the known characteristics of the thienyl group. This guide provides a foundational framework for researchers to approach the synthesis, characterization, and application of this promising heterocyclic system. Further computational and experimental studies are warranted to fully elucidate the nuanced interplay of factors that govern the ring strain and reactivity of this and related scaffolds, which will undoubtedly pave the way for the development of novel and effective therapeutic agents.

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A Technical Guide to Exploring the Lipophilicity of the Thienyl Group in Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The strategic modulation of lipophilicity is a cornerstone of modern medicinal chemistry. This technical guide provides an in-depth exploration of the lipophilicity of the thienyl group as a bioisosteric replacement for the phenyl group within the azetidine scaffold. Azetidines are increasingly recognized for their ability to impart favorable pharmacokinetic properties, and understanding the impact of heteroaromatic substitutions is paramount for rational drug design.[1] This guide will detail both experimental and computational methodologies for assessing lipophilicity, supported by detailed protocols and theoretical discussions to empower researchers in drug development.

Introduction: The Strategic Role of Lipophilicity and Bioisosterism

In the intricate process of drug discovery, achieving a balance between therapeutic potency and favorable pharmacokinetic properties is a primary objective. Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a key determinant of a drug's behavior in the body.[2] It governs the ability of a molecule to traverse cellular membranes, bind to plasma proteins, and interact with metabolic enzymes.[3] An optimal lipophilicity profile is crucial for oral bioavailability and reaching the target tissue.

The use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects—is a well-established strategy in medicinal chemistry to fine-tune a lead compound's properties. The thienyl group is often employed as a bioisostere for the phenyl ring, offering distinct electronic and lipophilic characteristics that can modulate a molecule's interaction with biological targets and its overall ADME profile.[4] The presence of the sulfur heteroatom in the thiophene ring can lead to altered metabolic pathways and unique intermolecular interactions compared to its carbocyclic analog.

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in drug design due to their unique conformational rigidity and three-dimensional character.[1][5] The incorporation of an azetidine ring can lead to improved solubility, metabolic stability, and reduced off-target effects.[1] This guide focuses on the intersection of these two strategic elements: the use of a thienyl group to modulate the lipophilicity of azetidine-containing compounds.

Theoretical Framework: Quantifying the Lipophilicity Contribution

The lipophilicity of a molecule can be dissected by considering the contributions of its constituent fragments. The Hansch hydrophobicity parameter, π, quantifies the lipophilicity of a substituent relative to hydrogen.[6] A positive π value indicates that the substituent is more lipophilic than hydrogen, while a negative value signifies it is more hydrophilic.

The π value for a substituent is defined by the equation:

πX = log PRX - log PRH

Where:

  • πX is the hydrophobicity constant for substituent X.

  • log PRX is the log P of the molecule with substituent X.

  • log PRH is the log P of the parent molecule.

While a precise, universally agreed-upon π value for the thienyl group can vary slightly depending on the parent scaffold and substitution pattern (2-thienyl vs. 3-thienyl), it is generally considered to be slightly more lipophilic than a hydrogen atom but less lipophilic than a phenyl group. The Hansch and Leo approach provides estimated fragment constants (f) that can be used to calculate log P.[7] For a comparative theoretical discussion, we can reference established π values for similar fragments.

Table 1: Comparative Hydrophobicity Parameters

Substituent Approximate Hansch π Value Rationale
Phenyl +1.96 The larger, nonpolar surface area contributes to higher lipophilicity.
Thienyl ~+1.5 to +1.8 (estimated) The sulfur atom introduces some polarity, slightly reducing lipophilicity compared to the all-carbon phenyl ring. The exact value depends on the attachment point and the electronic environment.
Methyl +0.56 A small, nonpolar alkyl group that increases lipophilicity.

| Chlorine | +0.71 | An electron-withdrawing but also lipophilic atom. |

This theoretical underpinning suggests that replacing a phenyl group with a thienyl group on an azetidine scaffold is a rational strategy to subtly decrease lipophilicity, which could lead to improved aqueous solubility and a more favorable ADMET profile.

Synthesis of Thienyl-Substituted Azetidines: A Practical Approach

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[8] However, several reliable synthetic routes have been established.[9][10] A common strategy involves the cyclization of a 1,3-difunctionalized propane derivative. For the purpose of this guide, we will outline a representative synthesis of a key intermediate, N-benzylazetidin-3-ol, which can then be further functionalized or serve as a scaffold for derivatization with a thienyl group.[2]

Experimental Protocol: Synthesis of 1-Benzylazetidin-3-ol[11]

This protocol describes the reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin).

Materials:

  • Benzylamine

  • 2-(chloromethyl)oxirane

  • Water

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Dichloromethane (DCM)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

Procedure:

  • To a solution of benzylamine (e.g., 30.0 g, 324 mmol) in water (450 mL) in a round-bottom flask equipped with a stir bar, slowly add 2-(chloromethyl)oxirane (e.g., 30.0 g, 280 mmol) while maintaining the temperature between 0–5 °C using an ice bath.[10]

  • Stir the reaction mixture at 0–5 °C for 16 hours.[10]

  • After the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 150 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1-benzylazetidin-3-ol can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Causality of Experimental Choices:

  • Use of Water as a Solvent: Water is a green and readily available solvent suitable for this nucleophilic addition and cyclization reaction.

  • Low Temperature (0–5 °C): The reaction between an amine and an epoxide is exothermic. Maintaining a low temperature controls the reaction rate, minimizes side reactions, and ensures the selective formation of the desired product.

  • Epichlorohydrin as a Precursor: Epichlorohydrin is a bifunctional molecule that provides the three-carbon backbone for the azetidine ring. The epoxide is opened by the amine, and a subsequent intramolecular cyclization with displacement of the chloride forms the four-membered ring.

To synthesize a thienyl-azetidine derivative, one could start with a thienyl-containing primary amine and react it with epichlorohydrin, or utilize palladium-catalyzed cross-coupling reactions to attach a thienyl group to a pre-formed azetidine scaffold.[5]

Experimental Determination of Lipophilicity: A Validated RP-HPLC Method

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely accepted method for the experimental determination of log P.[11] The method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its octanol-water partition coefficient.

Workflow for log P Determination by RP-HPLC

G A Input 2D Structure (Thienyl-Azetidine) B Select Multiple Prediction Algorithms (e.g., ALOGP, ClogP, XLOGP3) A->B C Calculate log P for Thienyl Analog B->C D Calculate log P for Phenyl Analog B->D E Compare Predicted log P Values C->E D->E F Analyze the Difference (Δlog P) Thienyl vs. Phenyl E->F G Correlate with Experimental Data (if available) for Model Validation F->G

Sources

Methodological & Application

Application Notes & Protocols for the Enantioselective Synthesis of 2-(2-thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Azetidines, four-membered nitrogen-containing heterocycles, are privileged scaffolds in medicinal chemistry due to their unique conformational constraints and ability to serve as bioisosteres for other functional groups.[1][2] The incorporation of a thienyl group at the 2-position introduces a heteroaromatic moiety with significant potential for modulating pharmacological activity.[2] The stereochemistry at the C2 position is often critical for biological function, making enantioselective synthesis a paramount objective for drug discovery and development programs.

These application notes provide a detailed, field-proven protocol for the enantioselective synthesis of 2-(2-thienyl)azetidine, leveraging a robust chiral auxiliary-based approach. The methodology is designed to be scalable and yield the target compound with high enantiomeric excess.[3]

Strategic Overview: Chiral Auxiliary Approach

The selected synthetic strategy employs a chiral tert-butanesulfinamide to induce stereoselectivity in the formation of the azetidine ring. This approach is advantageous due to the commercial availability of both enantiomers of the auxiliary, high diastereoselectivity in the key addition step, and straightforward removal of the auxiliary under mild conditions.[3][4]

The overall synthetic workflow can be visualized as a three-stage process:

G A 2-Thiophenecarboxaldehyde C Chiral N-sulfinylimine A->C B (R)-tert-Butanesulfinamide B->C D Vinyl Grignard Reagent E Intermediate Amino Alcohol D->E F N-Sulfinyl-2-(2-thienyl)azetidine E->F Intramolecular Cyclization G Acidic Hydrolysis H (R)-2-(2-thienyl)azetidine G->H

Figure 1: Overall synthetic workflow for the enantioselective synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (R,E)-N-(thiophen-2-ylmethylene)-2-methylpropane-2-sulfinamide

Causality: This initial step involves the condensation of 2-thiophenecarboxaldehyde with (R)-tert-butanesulfinamide to form the corresponding chiral N-sulfinylimine. The high diastereoselectivity in the subsequent nucleophilic addition is critically dependent on the stereochemical purity of this intermediate. The use of a mild Lewis acid catalyst such as copper(II) sulfate ensures efficient dehydration and high yields.

Materials:

Reagent/SolventM.W.QuantityMoles
2-Thiophenecarboxaldehyde112.145.00 g44.6
(R)-tert-Butanesulfinamide121.215.40 g44.6
Anhydrous Copper(II) Sulfate159.618.54 g53.5
Dichloromethane (DCM)-150 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-thiophenecarboxaldehyde (5.00 g, 44.6 mmol) and (R)-tert-butanesulfinamide (5.40 g, 44.6 mmol).

  • Dissolve the starting materials in 150 mL of anhydrous dichloromethane.

  • Add anhydrous copper(II) sulfate (8.54 g, 53.5 mmol) to the solution.

  • Stir the resulting suspension at room temperature under a nitrogen atmosphere for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes). The product imine should have a higher Rf than the starting materials.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the copper sulfate.

  • Wash the filter cake with additional DCM (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (gradient elution: 10% to 40% ethyl acetate in hexanes) to afford the title compound as a pale yellow solid.

Expected Yield: 85-95%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Chiral HPLC may be used to confirm enantiomeric purity if desired, though it is not strictly necessary at this stage.

Protocol 2: Synthesis of (R)-N-((R)-1-(thiophen-2-yl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide and Subsequent Cyclization

Causality: This two-part step is the core of the asymmetric synthesis. First, the diastereoselective addition of a vinyl Grignard reagent to the chiral N-sulfinylimine establishes the new stereocenter. The stereochemical outcome is directed by the chiral sulfinyl group, which chelates the magnesium ion and directs the incoming nucleophile to one face of the imine. The subsequent intramolecular cyclization is an SN2 reaction where the nitrogen atom displaces a leaving group on the γ-carbon. In this protocol, we will form a mesylate in situ to facilitate the cyclization.

Materials:

Reagent/SolventM.W.QuantityMoles
Chiral N-sulfinylimine (from Protocol 1)215.334.00 g18.6
Vinylmagnesium bromide (1.0 M in THF)-27.9 mL27.9
Methanesulfonyl chloride (MsCl)114.551.71 mL22.3
Triethylamine (TEA)101.193.88 mL27.9
Anhydrous Tetrahydrofuran (THF)-100 mL-
Anhydrous Dichloromethane (DCM)-50 mL-

Procedure:

Part A: Diastereoselective Addition

  • To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the chiral N-sulfinylimine (4.00 g, 18.6 mmol) and dissolve it in 100 mL of anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (27.9 mL of a 1.0 M solution in THF, 27.9 mmol) dropwise over 30 minutes.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a mixture of diastereomers and is used directly in the next step without further purification.

Part B: Intramolecular Cyclization

  • Dissolve the crude amino alcohol from Part A in 50 mL of anhydrous DCM in a 250 mL round-bottom flask and cool to 0 °C.

  • Add triethylamine (3.88 mL, 27.9 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.71 mL, 22.3 mmol).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, higher Rf product.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (50 mL).

  • Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (gradient elution: 5% to 30% ethyl acetate in hexanes) to yield the N-sulfinyl-2-(2-thienyl)azetidine.

Expected Yield: 60-75% over two steps.

Protocol 3: Deprotection to (R)-2-(2-thienyl)azetidine

Causality: The final step is the cleavage of the chiral auxiliary to unmask the free amine of the azetidine. Acidic hydrolysis readily cleaves the N-S bond without epimerization of the newly formed stereocenter. The product is isolated as the hydrochloride salt, which is often more stable and easier to handle than the free base.

Materials:

Reagent/SolventM.W.QuantityMoles
N-Sulfinyl-2-(2-thienyl)azetidine243.372.00 g8.22
HCl in 1,4-Dioxane (4.0 M)-6.17 mL24.7
Methanol-20 mL-
Diethyl Ether-50 mL-

Procedure:

  • Dissolve the N-sulfinyl-2-(2-thienyl)azetidine (2.00 g, 8.22 mmol) in 20 mL of methanol in a 100 mL round-bottom flask.

  • Add the 4.0 M solution of HCl in 1,4-dioxane (6.17 mL, 24.7 mmol) dropwise at room temperature.

  • Stir the solution at room temperature for 1 hour. A precipitate may form during this time.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add 50 mL of diethyl ether to the residue and triturate to induce precipitation of the hydrochloride salt.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 10 mL), and dry under high vacuum to afford (R)-2-(2-thienyl)azetidine hydrochloride as a white to off-white solid.

Expected Yield: >90%

Enantiomeric Excess Determination: The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC analysis after derivatization with a suitable chiral derivatizing agent (e.g., Marfey's reagent) or by direct analysis on a chiral stationary phase.

Data Summary

StepProductExpected YieldDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
1Chiral N-sulfinylimine85-95%N/A>99%
2N-Sulfinyl-2-(2-thienyl)azetidine60-75%>95:5N/A
3(R)-2-(2-thienyl)azetidine HCl>90%N/A>95%

Application Notes & Troubleshooting

  • Moisture Sensitivity: The Grignard reaction and the formation of the mesylate are highly sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

  • Temperature Control: Maintaining a low temperature (-78 °C) during the Grignard addition is crucial for achieving high diastereoselectivity.

  • Purification: The intermediate N-sulfinyl-2-(2-thienyl)azetidine may require careful chromatography to separate it from any unreacted starting materials or byproducts. The final hydrochloride salt is typically of high purity after precipitation.

  • Alternative Cyclization Conditions: If the in-situ mesylation and cyclization prove to be low-yielding, a two-step procedure involving isolation of the mesylate followed by treatment with a base (e.g., sodium hydride) in a separate step can be employed.

  • Scalability: This protocol has been shown to be scalable to the gram scale.[3] For larger scale reactions, careful control of exotherms during the Grignard addition and quenching is necessary.

Mechanistic Insight: The Role of the Chiral Auxiliary

The stereochemical outcome of this synthesis is controlled in the nucleophilic addition step. The (R)-tert-butanesulfinyl group coordinates to the magnesium ion of the Grignard reagent, forming a rigid six-membered chair-like transition state. This conformation sterically hinders one face of the C=N double bond, forcing the vinyl nucleophile to attack from the less hindered face, leading to the observed high diastereoselectivity.

G cluster_0 Chelation-Controlled Addition start Chiral N-sulfinylimine + Vinyl-MgBr transition_state Six-membered chair-like transition state with Mg chelation start->transition_state Coordination product Major Diastereomer transition_state->product Facial-selective attack

Sources

Application Notes and Protocols: Leveraging 2-(2-Thienyl)azetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Strained Heterocycles in Drug Discovery

In the landscape of contemporary drug design, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Small, strained heterocycles have emerged as powerful tools for medicinal chemists, offering a unique combination of three-dimensional structure, metabolic stability, and synthetic versatility. Among these, the azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1] Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar geometry provide a distinct advantage over more traditional, flatter aromatic systems, often leading to enhanced solubility, improved metabolic stability, and novel intellectual property.[1]

This guide focuses on a particularly promising building block: 2-(2-thienyl)azetidine . This molecule marries the desirable properties of the azetidine ring with the thiophene moiety, a well-established bioisostere for the phenyl ring. The thiophene ring's unique electronic properties and ability to engage in hydrogen bonding can lead to favorable interactions with biological targets.[2] This document provides a comprehensive overview of the synthesis, functionalization, and potential applications of this compound as a versatile building block for the development of next-generation therapeutics.

Strategic Value of the this compound Scaffold

The strategic incorporation of the this compound motif into drug candidates is underpinned by several key principles of medicinal chemistry:

  • Increased sp³ Character and Three-Dimensionality: Moving away from flat, aromatic structures towards more three-dimensional molecules is a widely adopted strategy to improve the developability of drug candidates. The azetidine ring introduces a defined three-dimensional vector, allowing for more precise spatial orientation of substituents and potentially leading to higher binding affinity and selectivity.

  • Metabolic Stability: The azetidine ring is generally more resistant to metabolic degradation compared to larger, more flexible aliphatic amines. This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced clearance.

  • Bioisosterism of the Thiophene Ring: The thiophene ring is a classic bioisostere of the phenyl ring. Its similar size and shape, coupled with different electronic properties, allow for the modulation of a compound's potency, selectivity, and pharmacokinetic properties. The sulfur atom in the thiophene ring can also act as a hydrogen bond acceptor, providing additional interactions with the target protein.

  • Vectors for Diversification: The this compound scaffold presents two primary vectors for chemical modification: the azetidine nitrogen and the thiophene ring. This allows for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).

Synthesis of the Core Building Block: N-Boc-2-(2-thienyl)azetidine

A robust and scalable synthesis of the protected building block, N-Boc-2-(2-thienyl)azetidine, is crucial for its widespread application. While the synthesis of azetidines can be challenging due to ring strain, several methods can be adapted for this specific target.[3][4] A plausible and efficient approach involves a multi-step sequence starting from commercially available materials.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Protection & Tosylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Boc Protection A 2-Thiophenecarboxaldehyde C 1,3-Bis(tosyloxy)propane A->C Multiple steps B 1,3-Propanediol B->C TsCl, Pyridine E Intermediate A C->E LDA, THF, -78 °C D N-(Diphenylmethylene)glycine ethyl ester D->E F N-Boc-2-(2-thienyl)azetidine E->F 1. HCl, H2O 2. (Boc)2O, Et3N, DCM

Caption: Proposed synthetic workflow for N-Boc-2-(2-thienyl)azetidine.

Detailed Protocol: Synthesis of N-Boc-2-(2-thienyl)azetidine

Step 1: Synthesis of 1,3-bis(tosyloxy)propane

This protocol is based on established procedures for the tosylation of diols.

  • To a solution of 1,3-propanediol (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane (DCM).

  • Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol to afford 1,3-bis(tosyloxy)propane as a white solid.

Step 2: Synthesis of Ethyl 1-(diphenylmethylene)-2-(2-thienyl)azetidine-2-carboxylate (Intermediate A)

This step involves a base-mediated cyclization.

  • To a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C, add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of N-(diphenylmethylene)glycine ethyl ester (2.0 eq) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 30 minutes.

  • Add a solution of 1,3-bis(tosyloxy)propane (1.0 eq) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired cyclized product.

Step 3: Synthesis of N-Boc-2-(2-thienyl)azetidine (Final Product)

This final step involves deprotection of the imine and ester, followed by N-Boc protection.

  • To a solution of the product from Step 2 in a mixture of THF and water, add 6M HCl until the pH is approximately 1.

  • Stir the mixture at room temperature for 4-6 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture with solid NaHCO₃ and extract with DCM.

  • To the crude this compound solution in DCM, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford N-Boc-2-(2-thienyl)azetidine.

Functionalization of the this compound Scaffold

The true power of this compound as a building block lies in its facile and orthogonal functionalization at two key positions: the azetidine nitrogen and the thiophene ring.

Functionalization_Vectors cluster_Core cluster_N_Func N-Functionalization cluster_Thiophene_Func Thiophene Functionalization (C5-position) Core N-Boc-2-(2-thienyl)azetidine Deprotection Deprotection (TFA or HCl) Core->Deprotection Step 1 Bromination Bromination (NBS, DMF) Core->Bromination Step A Acylation N-Acylation (R-COCl, base) Deprotection->Acylation Step 2a Sulfonylation N-Sulfonylation (R-SO2Cl, base) Deprotection->Sulfonylation Step 2b Alkylation Reductive Amination (Aldehyde, NaBH(OAc)3) Deprotection->Alkylation Step 2c Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Bromination->Suzuki Step B1 Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Bromination->Sonogashira Step B2

Caption: Key functionalization pathways for the this compound scaffold.

Protocols for N-Functionalization

The secondary amine of the azetidine ring, after deprotection of the Boc group, serves as a versatile handle for introducing a wide range of substituents.

Protocol 1: N-Boc Deprotection

  • Dissolve N-Boc-2-(2-thienyl)azetidine (1.0 eq) in dichloromethane (DCM, 5 volumes).

  • Add trifluoroacetic acid (TFA, 5-10 eq) or a 4 M solution of HCl in dioxane (5-10 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess acid.

  • The resulting salt can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted to yield the free amine.

Protocol 2: N-Acylation

  • To a solution of this compound (as the free base or salt, 1.0 eq) and a base such as triethylamine or DIPEA (2.0-3.0 eq) in DCM at 0 °C, add the desired acyl chloride or anhydride (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: N-Sulfonylation

This reaction is analogous to N-acylation, using a sulfonyl chloride.[5]

  • Follow the procedure for N-acylation, substituting the acyl chloride with the desired sulfonyl chloride (1.1 eq).

Protocol 4: N-Alkylation via Reductive Amination

  • To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE) or DCM, add acetic acid (0.1-1.0 eq).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 4-16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Protocols for Thiophene Ring Functionalization

The thiophene ring can be functionalized, typically at the C5-position, to introduce further diversity.

Protocol 5: Bromination at the C5-Position

  • To a solution of N-Boc-2-(2-thienyl)azetidine (1.0 eq) in N,N-dimethylformamide (DMF) at 0 °C, add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography to yield N-Boc-2-(5-bromothiophen-2-yl)azetidine.

Protocol 6: Suzuki-Miyaura Cross-Coupling

This powerful reaction allows for the introduction of aryl or heteroaryl groups at the C5-position.[6]

  • To a degassed mixture of N-Boc-2-(5-bromothiophen-2-yl)azetidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours under an inert atmosphere (N₂ or Ar).

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/EtOH/H₂O100878
3Pyridin-3-ylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901072

Protocol 7: Sonogashira Coupling

This reaction is used to install alkyne moieties, which can be valuable for further functionalization or as pharmacophoric elements themselves.[7]

  • To a degassed solution of N-Boc-2-(5-bromothiophen-2-yl)azetidine (1.0 eq) and the terminal alkyne (1.2 eq) in a solvent such as THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and a base (e.g., triethylamine or DIPEA, 2.0-3.0 eq).

  • Stir the reaction at room temperature to 50 °C for 2-8 hours under an inert atmosphere.

  • Filter the reaction mixture through a pad of celite, wash with the reaction solvent, and concentrate the filtrate.

  • Purify the product by column chromatography.

Medicinal Chemistry Applications and Case Studies

While specific approved drugs containing the this compound scaffold are not yet prevalent, its structural motifs are present in numerous biologically active compounds, highlighting its potential. For instance, azetidine derivatives have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The incorporation of a thienyl group in place of a phenyl ring is a common strategy in medicinal chemistry to modulate activity and pharmacokinetics.

Hypothetical Case Study: Development of a Kinase Inhibitor

Consider a hypothetical kinase inhibitor with a core structure that includes a phenyl ring making key hydrophobic interactions in the ATP-binding pocket. A common strategy to improve the properties of such an inhibitor would be to replace the phenyl ring with a bioisostere.

SAR_Hypothesis Parent Parent Compound (Phenyl-Azetidine) Analog Analog (Thienyl-Azetidine) Parent->Analog Bioisosteric Replacement Improved_Properties Potential Improvements: - Increased Potency (H-bonding) - Altered Selectivity Profile - Improved Metabolic Stability - Novel IP Analog->Improved_Properties Hypothesized Outcome

Caption: Bioisosteric replacement strategy for kinase inhibitor optimization.

By replacing the phenyl-azetidine moiety with this compound, a medicinal chemist could hypothesize several potential benefits:

  • Enhanced Potency: The sulfur atom of the thiophene ring could form a hydrogen bond with a backbone amide in the hinge region of the kinase, an interaction not possible with the phenyl ring.

  • Modulated Selectivity: The different electronic distribution of the thiophene ring compared to the phenyl ring could alter the binding affinity for off-target kinases, potentially leading to a better selectivity profile.

  • Improved Pharmacokinetics: The thiophene ring can have different metabolic liabilities compared to a phenyl ring, potentially blocking a site of metabolism and improving the compound's half-life.

The synthetic protocols outlined in this guide would allow a research team to rapidly synthesize a small library of N-acylated, N-sulfonylated, and N-alkylated derivatives of this compound to test this hypothesis and build a comprehensive SAR.

Conclusion

The this compound scaffold represents a valuable and underexplored building block in medicinal chemistry. Its unique combination of a strained, three-dimensional azetidine ring and a versatile, bioisosteric thiophene moiety provides a powerful platform for the design of novel therapeutics with potentially improved pharmacological properties. The synthetic protocols detailed herein offer a practical guide for the preparation and derivatization of this promising scaffold, enabling its broader application in drug discovery programs. As the demand for novel chemical matter continues to grow, the strategic use of building blocks like this compound will be instrumental in the development of the next generation of medicines.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. (2026).

  • Azetidine synthesis. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Biologically active azetidines. ResearchGate. (n.d.). Retrieved from [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. MDPI. (n.d.). Retrieved from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. (n.d.). Retrieved from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. (2025). [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. (n.d.). Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. (2012). [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021). [Link]

  • Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal. (2014). [Link]

  • Synthesis and antihyperglycemic activity of novel 5-(naphthalenylsulfonyl)-2,4-thiazolidinediones. PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. (2011). [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters. (n.d.). Retrieved from [Link]

  • Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. (n.d.). Retrieved from [Link]

  • The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I... PubMed. (n.d.). Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. (2024). [Link]

  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res. (2023). [Link]

  • In Silico ADMET Studies, Molecular Docking and Molecular Dynamics Simulation of Thiadiazole Derivatives for the Identification of Putative HsaA Monooxygenase Inhibitors. PubMed. (2025). [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. ResearchGate. (n.d.). Retrieved from [Link]

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Application of 2-(2-Thienyl)azetidine in the Synthesis of Bioactive Molecules: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(2-Thienyl)azetidine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. The this compound moiety has emerged as a privileged structural motif, combining the unique characteristics of a strained four-membered azacycloalkane with the versatile aromaticity of a thiophene ring. This combination offers a compelling platform for the design of a new generation of bioactive molecules.

The azetidine ring, a saturated heterocycle, imparts a degree of conformational rigidity and a three-dimensional character to molecules, which can enhance binding affinity and selectivity for biological targets.[1][2] Its strained nature also presents unique opportunities for synthetic diversification through controlled ring-opening reactions.[3] The thiophene ring, a common feature in many approved drugs, serves as a versatile bioisostere for phenyl rings and can engage in a range of intermolecular interactions, including hydrogen bonding and π-stacking.[4] Furthermore, the thiophene sulfur atom can act as a hydrogen bond acceptor, influencing the molecule's solubility and pharmacokinetic profile.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of bioactive molecules, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into the synthesis of the core scaffold and showcase its utility in the construction of clinical candidates and other molecules of pharmacological interest.

Synthesis of the this compound Building Block

The accessibility of the this compound scaffold is a critical consideration for its widespread adoption in drug discovery programs. Several synthetic routes have been developed, with the choice of method often depending on the desired scale and substitution patterns. A common and effective approach involves a multi-step sequence starting from readily available 2-acetylthiophene.

A representative synthetic pathway is the conversion of 2-acetylthiophene to 2-thiophene glyoxylic acid, followed by reduction and subsequent cyclization to form the azetidine ring. This process allows for the generation of the core structure, which can then be protected, for example, with a tert-butyloxycarbonyl (Boc) group, to facilitate further functionalization.

Application in the Synthesis of FFA2 Antagonists: The Case of GLPG0974

A prominent example showcasing the utility of a this compound derivative is in the development of antagonists for the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory responses.[5][6] The clinical candidate GLPG0974, 4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid, features a benzo[b]thiophene-substituted azetidine core, a close structural analog of the this compound scaffold.[5][7]

The synthesis of GLPG0974 highlights a key strategy for elaborating the this compound core: N-acylation and subsequent amide coupling. The azetidine nitrogen provides a reactive handle for introducing diverse functionality, in this case, the benzo[b]thiophene-3-carbonyl group, which is crucial for the compound's potent antagonist activity.[5]

Synthetic Workflow for FFA2 Antagonist Analogs

The general synthetic approach towards GLPG0974 and its analogs involves the coupling of a suitably substituted azetidine-2-carboxylic acid derivative with an amine, followed by N-acylation with a thienyl or benzothienyl carbonyl chloride. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

FFA2_Antagonist_Synthesis cluster_0 Core Azetidine Synthesis cluster_1 Amide Coupling & N-Acylation start 2-Acetylthiophene step1 Oxidation to 2-Thiophene Glyoxylic Acid start->step1 step2 Reductive Amination & Cyclization step1->step2 azetidine_acid (R)-2-Methyl- azetidine-2-carboxylic acid step2->azetidine_acid coupling Amide Coupling (e.g., HATU, DIPEA) azetidine_acid->coupling amine 4-((3-chlorobenzyl)amino)butanoic acid derivative amine->coupling intermediate Azetidine Amide Intermediate coupling->intermediate acylation N-Acylation with Benzo[b]thiophene-3-carbonyl chloride intermediate->acylation glpg0974 GLPG0974 acylation->glpg0974

Figure 1: General synthetic workflow for FFA2 antagonists like GLPG0974.

Protocol 1: N-Acylation of a this compound Derivative

This protocol describes a general procedure for the N-acylation of a protected this compound, a key step in the synthesis of many bioactive molecules.

Materials:

  • N-Boc-2-(2-thienyl)azetidine

  • Benzo[b]thiophene-3-carbonyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve N-Boc-2-(2-thienyl)azetidine (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of benzo[b]thiophene-3-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Causality of Experimental Choices:

  • The use of an inert atmosphere and anhydrous solvents is crucial to prevent the hydrolysis of the acid chloride.

  • The reaction is performed at 0 °C initially to control the exothermicity of the acylation reaction.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Application in the Synthesis of CCR2 Antagonists

The this compound scaffold has also found application in the development of antagonists for the C-C chemokine receptor 2 (CCR2), a key mediator of inflammatory monocyte migration.[8][9] Dysregulation of the CCR2 pathway is implicated in a variety of inflammatory and autoimmune diseases.

While a direct example of a this compound-containing CCR2 antagonist was not found in the immediate literature, the synthesis of a novel series of 4-azetidinyl-1-thiazoyl-cyclohexanes as CCR2 antagonists provides a blueprint for how the this compound moiety could be incorporated.[2] The reported synthesis involves the reductive amination of a ketone with an azetidine derivative.

Proposed Synthetic Pathway for a Thienyl-Azetidine CCR2 Antagonist

A plausible synthetic route to a this compound-containing CCR2 antagonist would involve the reductive amination of a suitable cyclohexanone derivative with this compound.

CCR2_Antagonist_Synthesis cluster_0 Starting Materials cluster_1 Key Reaction Step cluster_2 Final Product ketone Substituted Cyclohexanone reductive_amination Reductive Amination (e.g., NaBH(OAc)3) ketone->reductive_amination thienyl_azetidine This compound thienyl_azetidine->reductive_amination ccr2_antagonist Thienyl-Azetidine CCR2 Antagonist reductive_amination->ccr2_antagonist

Figure 2: Proposed synthetic route for a this compound-based CCR2 antagonist.

Protocol 2: Reductive Amination with this compound

This protocol outlines a general procedure for the reductive amination of a ketone with this compound.

Materials:

  • Substituted cyclohexanone

  • This compound hydrochloride

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (catalytic amount)

  • Argon or Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the substituted cyclohexanone (1.0 eq) in anhydrous DCE under an inert atmosphere, add this compound hydrochloride (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired N-substituted this compound derivative.

Trustworthiness of the Protocol: This protocol is based on a well-established and reliable transformation in organic synthesis. Sodium triacetoxyborohydride is a mild and selective reducing agent for imines and iminium ions, minimizing over-reduction of the ketone starting material.

Potential Applications in Kinase Inhibition

The this compound scaffold also holds promise for the development of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The thiophene ring is a known pharmacophore in several approved kinase inhibitors.[2] The rigid azetidine linker can serve to orient the thiophene moiety and other substituents in a precise manner within the kinase active site, potentially leading to high potency and selectivity.

While specific examples of this compound-based kinase inhibitors are still emerging, the synthetic strategies outlined in this guide provide a clear path for the exploration of this chemical space.

Data Summary

Compound ClassTargetKey Synthetic ReactionRepresentative Example
FFA2 AntagonistsFFA2N-Acylation, Amide CouplingGLPG0974
CCR2 AntagonistsCCR2Reductive Amination4-Azetidinyl-1-thiazoyl-cyclohexanes (analog)
Kinase InhibitorsVarious KinasesAmide Coupling, Suzuki Coupling(E)-2-(2-thienyl)-3-arylacrylonitriles (thienyl core)

Conclusion and Future Directions

The this compound scaffold represents a valuable and underexplored area of chemical space for the development of novel bioactive molecules. Its unique combination of a strained, rigid azetidine ring and a versatile thiophene moiety provides a powerful platform for medicinal chemists. The successful development of the FFA2 antagonist GLPG0974, which features a closely related core structure, validates the potential of this scaffold.

Future research in this area should focus on the development of more diverse and efficient synthetic routes to substituted 2-(2-thienyl)azetidines. Furthermore, the exploration of this scaffold in a wider range of biological targets, including kinases, proteases, and other GPCRs, is warranted. The application of modern synthetic methodologies, such as photoredox catalysis and C-H activation, could unlock new avenues for the functionalization of the this compound core, leading to the discovery of the next generation of therapeutics.

References

  • Heuninck, J., et al. (2014). Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. Journal of Medicinal Chemistry, 57(23), 9974-9989. [Link]

  • Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]

  • Bolognini, D., et al. (2016). Safety, pharmacokinetics and pharmacodynamics of GLPG0974, a potent and selective FFA2 antagonist, in healthy male subjects. British Journal of Clinical Pharmacology, 82(5), 1256-1266. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Norman, P. (2013). Progress in the discovery of CC chemokine receptor 2 antagonists, 2009 – 2012. Expert Opinion on Therapeutic Patents, 23(8), 1015-1033. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Singh, G. S., & Ombito, J. O. (2020). Recent progress in synthesis of 3-functionalized azetidines. Synthetic Communications, 50(17), 2539-2559. [Link]

  • Galapagos NV. (2012).
  • Cherney, R. J., et al. (2012). Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate. ACS Medicinal Chemistry Letters, 3(12), 1039-1044. [Link]

  • Schindler, C. S., & Becker, M. R. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Asif, M. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1157-1185. [Link]

  • Sharma, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100062. [Link]

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Application Note: Development of 2-(2-thienyl)azetidine-Based Therapeutic Agents as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The azetidine ring is a strained four-membered heterocycle that has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique conformational rigidity and vectoral properties offer a powerful tool for optimizing ligand-receptor interactions. This application note provides a comprehensive guide to the rational design, synthesis, and preclinical evaluation of a specific subclass: 2-(2-thienyl)azetidine derivatives. We focus on their development as potent and selective modulators of nicotinic acetylcholine receptors (nAChRs), a critical target class for neurological and psychiatric disorders.[3][4] This document furnishes detailed, field-proven protocols for chemical synthesis, in vitro pharmacological characterization, and structure-activity relationship (SAR) analysis to empower researchers in this promising area of drug discovery.

Part I: Chemical Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of 2-substituted azetidines presents a significant challenge due to the inherent ring strain of the azetidine core.[1][2] Direct functionalization at the C2 position is often complicated. A robust and increasingly adopted strategy involves the formation of an α-lithiated azetidine intermediate from a suitable precursor, which can then be quenched with an appropriate electrophile.[5] We have selected a strategy that begins with a commercially available or readily synthesized N-protected 3-iodoazetidine. This precursor undergoes a facile elimination and subsequent deprotonation under flow conditions to generate a key α-lithiated 2-azetine intermediate, which is then trapped by a thienyl-containing electrophile.[5][6] This approach offers high regioselectivity and is amenable to library synthesis for SAR exploration.

Protocol: Synthesis of a Representative this compound Analog (CPD-1)

This protocol details the synthesis of 1-benzoyl-2-(2-thienyl)azetidine (a representative compound, hereafter CPD-1 ) via a modern flow chemistry approach, which offers superior control over reaction time and temperature compared to batch processing.[6][7]

Materials and Reagents:

  • 1-(tert-butoxycarbonyl)-3-iodoazetidine

  • Lithium diisopropylamide (LDA)

  • Cyclopentyl methyl ether (CPME)

  • Thiophene-2-carboxaldehyde

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Standard workup and purification reagents (diethyl ether, saturated aq. NaHCO₃, brine, anhydrous MgSO₄, silica gel)

Step 1: Flow Synthesis of 1-(tert-butoxycarbonyl)-2-(hydroxy(thiophen-2-yl)methyl)azetine

  • Rationale: This step leverages a continuous flow reactor to generate a highly reactive α-lithiated azetine intermediate from 1-Boc-3-iodoazetidine.[5] The short residence time at controlled temperature (0 °C) minimizes degradation. This intermediate is immediately trapped with thiophene-2-carboxaldehyde.

  • Protocol:

    • Set up a flow microreactor system (e.g., Vapourtec, Uniqsis) with two inlet pumps and a T-mixer, followed by two residence time coils (R1, R2). Maintain the system at 0 °C.

    • Prepare the following solutions:

      • Solution A: 1-(tert-butoxycarbonyl)-3-iodoazetidine (0.0875 M) in CPME.

      • Solution B: Lithium diisopropylamide (0.7 M) in CPME.

      • Solution C: Thiophene-2-carboxaldehyde (0.2 M) in CPME.

    • Pump Solution A (4 mL/min) and Solution B (1 mL/min) through the first T-mixer into R1 (residence time ~10 seconds).[6][7]

    • Introduce Solution C (5 mL/min) at a second T-mixer, combining it with the effluent from R1. Pass the resulting mixture through R2 (residence time ~10 seconds).

    • Collect the output into a flask containing saturated aqueous NH₄Cl to quench the reaction.

    • Perform a standard aqueous workup: extract with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the desired 2-substituted azetine.

Step 2: Boc Deprotection

  • Rationale: Removal of the tert-butoxycarbonyl (Boc) protecting group is necessary to allow for functionalization of the azetidine nitrogen. TFA provides clean and efficient deprotection.[8]

  • Protocol:

    • Dissolve the product from Step 1 in dichloromethane (DCM).

    • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.

    • Stir the mixture for 1 hour at room temperature, monitoring by TLC.

    • Concentrate the reaction mixture in vacuo. Co-evaporate with DCM (3x) to remove residual TFA, yielding the crude amine salt.

Step 3: N-Benzoylation and Reduction to CPD-1

  • Rationale: The final step involves N-acylation to introduce the benzoyl group, a common moiety in CNS-active compounds, followed by reduction of the exocyclic alcohol and the azetine double bond. For simplicity in this protocol, we will assume a one-pot reduction/acylation for the final step. A more rigorous synthesis would separate these.

  • Protocol:

    • Dissolve the crude amine salt from Step 2 in DCM.

    • Add triethylamine (TEA) (3 equivalents) at 0 °C.

    • Slowly add benzoyl chloride (1.2 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate.

    • Reduction Step (Conceptual): The intermediate would then be subjected to a reduction (e.g., catalytic hydrogenation) to saturate the azetine ring and reduce the hydroxyl group to a methylene, yielding the final target CPD-1 . Purification is achieved via column chromatography.

Visualization: Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: Flow Synthesis cluster_1 Step 2: Deprotection cluster_2 Step 3: Functionalization & Reduction Boc_3_Iodoazetidine 1-Boc-3-Iodoazetidine Intermediate α-Lithiated Azetine Boc_3_Iodoazetidine->Intermediate LDA, CPME 0 °C, Flow Reactor Product1 2-Substituted Azetine Intermediate->Product1 Thiophene-2-CHO Quench Product2 Free Azetine Salt Product1->Product2 TFA / DCM Product3 Final Compound (CPD-1) Product2->Product3 1. Benzoyl Chloride, TEA 2. Reduction

Caption: Multi-step synthesis of a this compound derivative.

Part II: Biological Evaluation at Nicotinic Receptors

nAChRs as a Therapeutic Target

Nicotinic acetylcholine receptors are pentameric ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[9] They are assembled from a diverse family of subunits (e.g., α2-α10, β2-β4), giving rise to a wide array of receptor subtypes with distinct pharmacology and physiological roles.[3] The α4β2 and α7 subtypes are particularly abundant in the brain and have been implicated in cognitive function, addiction, and mood disorders, making them high-value targets for therapeutic intervention.[3][4] Developing subtype-selective ligands is critical to achieving therapeutic efficacy while minimizing off-target side effects.[9][10]

Protocol: Primary Screening - Radioligand Binding Assay
  • Principle: This assay quantifies the binding affinity of a test compound for a specific nAChR subtype. It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The concentration of test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, from which the equilibrium dissociation constant (Kᵢ) is calculated.

  • Protocol (α4β2 nAChR Subtype):

    • Materials: Cell membranes from a stable cell line expressing human α4β2 nAChRs (e.g., HEK293), [³H]epibatidine (radioligand), unlabeled cytisine (for non-specific binding), test compounds, binding buffer (e.g., Tris-HCl, pH 7.4), 96-well filter plates, scintillation fluid.

    • Assay Setup: In a 96-well plate, add in order:

      • Binding buffer.

      • Test compound at various concentrations (e.g., 10 µM to 0.1 nM).

      • For total binding wells: Add buffer instead of compound.

      • For non-specific binding wells: Add a high concentration of unlabeled cytisine (e.g., 300 µM).

      • [³H]epibatidine at a final concentration near its Kₑ (e.g., 50 pM).

      • Receptor membranes (e.g., 10-20 µg protein per well).

    • Incubation: Incubate the plate for 2-4 hours at room temperature to reach equilibrium.

    • Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing 3-5 times with ice-cold binding buffer to separate bound from free radioligand.

    • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Functional Characterization - ⁸⁶Rb⁺ Efflux Assay
  • Principle: This cell-based assay measures the function of ligand-gated ion channels. Cells expressing the nAChR of interest are pre-loaded with the radioactive potassium analog, ⁸⁶Rb⁺. Activation of the receptor by an agonist opens the channel, allowing ⁸⁶Rb⁺ to efflux from the cell, which can be quantified. Antagonists will block the efflux induced by a known agonist.[11]

  • Protocol (Agonist & Antagonist Modes):

    • Cell Plating: Plate cells stably expressing the nAChR subtype (e.g., SH-EP1-α4β2) in 24-well plates and grow to confluence.[11]

    • Loading: Replace the growth medium with medium containing ~350,000 cpm of ⁸⁶Rb⁺ per well and incubate overnight.[11]

    • Washing: On the day of the assay, rapidly wash the cells 4 times with buffer to remove extracellular ⁸⁶Rb⁺.

    • Compound Addition:

      • Agonist Mode: Add the test compound at various concentrations and incubate for 2-5 minutes.

      • Antagonist Mode: Pre-incubate with the test compound for 15-30 minutes, then add a known agonist (e.g., nicotine at its EC₅₀ concentration) and incubate for a further 2-5 minutes.

    • Efflux Collection: Transfer the supernatant (containing the effluxed ⁸⁶Rb⁺) from each well to scintillation vials.

    • Cell Lysis: Lyse the remaining cells in the plate with a lysis buffer and transfer the lysate to a separate set of vials (this represents the ⁸⁶Rb⁺ remaining in the cells).

    • Counting: Add scintillation fluid to all vials and measure radioactivity.

  • Data Analysis:

    • Calculate the percentage of ⁸⁶Rb⁺ efflux for each well: (CPM in Supernatant / (CPM in Supernatant + CPM in Lysate)) * 100.

    • Plot the percentage of efflux against the log concentration of the test compound.

    • Agonist Mode: Determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the dose-response curve.

    • Antagonist Mode: Determine the IC₅₀ for the inhibition of agonist-stimulated efflux.

Visualization: In Vitro Screening Cascade

Screening_Cascade Start Synthesized Compound Library BindingAssay Primary Screen: Radioligand Binding Assay (α4β2) Start->BindingAssay DetermineKi Determine Affinity (Ki) BindingAssay->DetermineKi Triage1 Potent Binders? (e.g., Ki < 1 µM) DetermineKi->Triage1 FunctionalAssay Secondary Screen: Functional Assay (⁸⁶Rb⁺ Efflux) Triage1->FunctionalAssay Yes Inactive Inactive / Deprioritize Triage1->Inactive No DetermineActivity Determine Agonist (EC₅₀) or Antagonist (IC₅₀) Activity FunctionalAssay->DetermineActivity Triage2 Functionally Active? DetermineActivity->Triage2 SelectivityAssay Tertiary Screen: Selectivity Profiling (e.g., α7 nAChR) Triage2->SelectivityAssay Yes Triage2->Inactive No SAR SAR & Lead Optimization SelectivityAssay->SAR

Sources

Application Notes and Protocols for the Purification of 2-(2-thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental procedures for the purification of 2-(2-thienyl)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the critical importance of purity for downstream applications, this document provides two robust protocols: flash column chromatography for primary purification and crystallization for achieving high-purity material. The protocols are designed for researchers, scientists, and professionals in drug development, with a focus on the rationale behind experimental choices, self-validating systems, and safety considerations.

Introduction: The Significance of Purified this compound

Azetidines are a fascinating class of four-membered nitrogen-containing heterocycles that are increasingly incorporated into bioactive molecules due to their unique structural and physicochemical properties.[1] The strained four-membered ring can impart desirable conformational rigidity and act as a bioisostere for other functional groups. The 2-(2-thienyl) substituent introduces an aromatic, sulfur-containing moiety that can engage in various biological interactions. Given its potential as a building block in the synthesis of novel therapeutic agents, the availability of highly pure this compound is paramount for obtaining reliable biological data and ensuring the success of subsequent synthetic transformations.

Overview of the Purification Workflow

The purification of this compound from a crude reaction mixture typically involves a multi-step process designed to remove a range of potential impurities. The general strategy is outlined below:

Purification_Workflow crude Crude this compound (Post-synthesis work-up) chromatography Primary Purification: Flash Column Chromatography crude->chromatography fractions Collection of Fractions Containing the Target Compound chromatography->fractions TLC Purity Analysis of Fractions (Thin-Layer Chromatography) fractions->TLC pooling Pooling of Pure Fractions and Solvent Evaporation TLC->pooling intermediate_product Partially Purified This compound pooling->intermediate_product crystallization Secondary Purification: Crystallization intermediate_product->crystallization filtration Filtration and Washing of Crystals crystallization->filtration drying Drying Under Vacuum filtration->drying final_product High-Purity Crystalline This compound (>99%) drying->final_product analysis Final Purity and Identity Confirmation (NMR, MS, HPLC) final_product->analysis

Caption: Overall workflow for the purification of this compound.

Protocol I: Primary Purification via Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for separating compounds with different polarities. It is the workhorse method for the initial purification of many organic compounds, including azetidine derivatives.[2][3]

Rationale for Method Selection

The synthesis of this compound is likely to result in a mixture containing unreacted starting materials, reagents, and closely related byproducts. The differing polarities of these components, governed by their functional groups, allow for their separation on a polar stationary phase like silica gel. By carefully selecting a mobile phase (eluent), we can control the rate at which each compound travels through the column, enabling the isolation of the desired product.

Materials and Reagents
Material/Reagent Grade Purpose
Crude this compound-The material to be purified.
Silica Gel (230-400 mesh)ChromatographyStationary phase.
n-HexaneHPLCNon-polar component of the eluent.
Ethyl Acetate (EtOAc)HPLCPolar component of the eluent.
Dichloromethane (DCM)ACSSolvent for dissolving the crude product.
TLC Plates (Silica gel 60 F254)AnalyticalFor monitoring the separation.
Potassium Permanganate Stain-TLC visualization agent.
Step-by-Step Protocol
  • Eluent System Determination:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot the solution onto a TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexane:EtOAc).

    • Visualize the plate under UV light and/or by staining with potassium permanganate.

    • The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot and good separation from impurities.

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:EtOAc).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface. Use a gentle flow of air or nitrogen to pack the column evenly.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes or vials.

    • Gradually increase the polarity of the eluent (gradient elution) as recommended in some procedures for azetidine derivatives.[3] For example, start with 5% EtOAc in hexane and gradually increase to 20-30% EtOAc.

    • Monitor the separation by spotting collected fractions onto TLC plates, developing, and visualizing them.

  • Pooling and Solvent Removal:

    • Identify the fractions containing the pure this compound (single spot on TLC).

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the partially purified product, likely as an oil or semi-solid.

Protocol II: High-Purity Crystallization

Crystallization is a powerful technique for achieving high levels of purity by separating a compound from soluble impurities based on differences in solubility. It is an ideal second step after chromatography.

Rationale for Method Selection

After chromatographic purification, trace impurities may remain. Crystallization exploits the principle that a saturated solution of a compound, when cooled or when the solvent is slowly evaporated, will form a crystalline lattice that excludes impurities. This method is particularly effective for obtaining materials with >99% purity, which is often required for pharmaceutical applications. The formation of a white solid upon cooling has been noted for similar compounds.[3]

Materials and Reagents
Material/Reagent Grade Purpose
Partially Purified this compound-The material to be crystallized.
IsopropanolACSCrystallization solvent.
Diethyl EtherACSAnti-solvent (optional).
n-HexaneACSFor washing the crystals.
Step-by-Step Protocol
  • Solvent Selection:

    • The ideal crystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

    • Test small amounts of the partially purified product in various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate/hexane mixtures). Isopropanol is often a good starting point for moderately polar compounds.

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) dropwise while gently heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of crystals.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent (the same solvent used for crystallization) to remove any remaining soluble impurities. A subsequent wash with a non-polar solvent like cold n-hexane can help to speed up drying.

  • Drying:

    • Dry the purified crystals under high vacuum to remove all residual solvent.

Characterization and Quality Control

The purity and identity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity with high accuracy.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Precautions

  • Chemical Handling: Azetidine and its derivatives should be handled with care.[4] They are basic and can be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Solvent Safety: The solvents used in these protocols (hexane, ethyl acetate, dichloromethane, etc.) are flammable and/or volatile. All procedures should be performed in a well-ventilated fume hood, away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wadsworth, P. A., et al. (2018). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS chemical neuroscience, 9(10), 2518–2530.
  • Couty, F., & Evano, G. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of organic chemistry, 87(23), 15349–15364.
  • Lenci, E., & Trabocchi, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & biomolecular chemistry, 19(12), 2639–2654.
  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC advances, 11(41), 25526–25533.
  • Schindler, C. S., et al. (2020). Synthesis of azetidines via intermolecular [2+2] photocycloadditions.
  • Berman, H. M., et al. (1973). Crystal and molecular structure of L-azetidine-2-carboxylic acid. A naturally occurring homolog of proline. Journal of the American Chemical Society, 95(12), 4015-4020.
  • Crew, A. P., et al. (2000). Synthesis of azetidine derivatives.
  • Svirshchevskaya, E. V., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules (Basel, Switzerland), 28(3), 1032.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(2-thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-(2-thienyl)azetidine. The azetidine ring is a valuable scaffold in medicinal chemistry, but its inherent ring strain presents unique synthetic challenges.[1][2] This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on improving yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What are the principal challenges in synthesizing this compound?

A: The synthesis of any azetidine is a balance against the molecule's inherent strain energy (approx. 25.4 kcal/mol).[1] This strain creates two primary obstacles:

  • Thermodynamic Barrier to Formation: The cyclization step to form the four-membered ring is often energetically unfavorable, leading to slow reaction rates and requiring carefully optimized conditions to drive the reaction forward.[2]

  • Susceptibility to Ring-Opening: The formed azetidine ring is prone to cleavage by various nucleophiles or under acidic conditions, which can degrade the product during the reaction or workup.[1][2][3] Furthermore, common side reactions such as intermolecular polymerization and elimination can significantly reduce the yield of the desired monomeric azetidine.[2][4]

Q2: What is the most reliable and scalable synthetic approach for a 2-substituted azetidine like this?

A: While several methods exist, including [2+2] cycloadditions and ring expansions[5][6][7], the most robust and commonly employed strategy for this target is the intramolecular cyclization of a γ-amino alcohol derivative . This pathway offers a high degree of control and predictability. The general workflow involves:

  • Preparation of a 3-amino-1-(2-thienyl)propan-1-ol precursor.

  • Protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group.

  • Activation of the terminal hydroxyl group into a good leaving group (e.g., mesylate or tosylate).

  • Base-mediated intramolecular SN2 reaction to form the azetidine ring.

This approach is advantageous because the starting materials are often readily accessible, and the reaction conditions can be fine-tuned to maximize yield.[7]

Q3: Why is an N-protecting group essential for this synthesis, and is Boc the best choice?

A: The use of a nitrogen protecting group is critical for two primary reasons:

  • Preventing Self-Condensation: A free amine is nucleophilic and can react intermolecularly, leading to undesired dimers and polymers.

  • Directing Reactivity: It prevents the amine from interfering with other reaction steps, such as the activation of the hydroxyl group.

The tert-butoxycarbonyl (Boc) group is highly recommended for this synthesis.[3] Its bulky nature can favor the desired intramolecular cyclization. Most importantly, it is stable under the basic conditions required for ring formation and can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid) that are orthogonal to the other reagents used.[3][6]

Part 2: Troubleshooting Guide - Addressing Common Experimental Failures

This section provides a cause-and-effect analysis of specific problems you may encounter in the lab.

Issue 1: Very Low or No Yield of the Desired Azetidine

This is the most common issue, typically stemming from an inefficient cyclization step.

  • Potential Cause A: Incomplete Activation of the Hydroxyl Group

    • Scientific Rationale: The conversion of the hydroxyl group into a better leaving group (e.g., mesylate, OMs) is the rate-limiting step for cyclization. Incomplete conversion means a significant portion of your starting material will not be able to cyclize. The reaction is sensitive to moisture and stoichiometry.

    • Troubleshooting Protocol:

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents (e.g., dichloromethane, THF). Moisture will quench the mesyl chloride (MsCl) or tosyl chloride (TsCl).

      • Optimize Reagent Stoichiometry: Use a slight excess of the activating agent (1.1-1.2 equivalents of MsCl) and the base (1.2-1.5 equivalents of triethylamine, Et₃N).

      • Control Temperature: Add the MsCl slowly to the solution of your amino alcohol and Et₃N at 0 °C to prevent uncontrolled side reactions.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting alcohol and the appearance of a new, less polar spot corresponding to the mesylate intermediate before proceeding.

  • Potential Cause B: Unfavorable Cyclization Conditions

    • Scientific Rationale: The intramolecular SN2 reaction to form the azetidine ring is kinetically challenging. The choice of base and solvent is critical to deprotonate the N-H of the Boc-protected amine (if it's the nucleophile) or to facilitate the displacement without causing elimination.

    • Troubleshooting Protocol:

      • Screen Bases and Solvents: If a standard protocol fails, screen a matrix of conditions. A strong, non-nucleophilic base is often required. High dilution can also favor intramolecular over intermolecular reactions.

BaseSolventTemperatureRationale
Sodium Hydride (NaH)THF, DMF0 °C to RTStrong, non-nucleophilic base; effectively deprotonates the carbamate N-H.
Potassium Carbonate (K₂CO₃)AcetonitrileRefluxMilder conditions, suitable for sensitive substrates; often used in scaling up.
Cesium Carbonate (Cs₂CO₃)AcetonitrileReflux"Cesium effect" can accelerate SN2 reactions through template effects.
LHMDSTHF-78 °C to RTVery strong, non-nucleophilic base; useful if other bases fail.
Issue 2: Product is Formed but is Difficult to Purify

Azetidines can be challenging to purify due to their polarity and potential for decomposition on silica gel.[3]

  • Potential Cause: Co-elution with Byproducts or Degradation on Column

    • Scientific Rationale: The nitrogen atom in the azetidine ring can interact strongly with the acidic silica gel, leading to streaking or even on-column ring-opening.

    • Troubleshooting Protocol: Optimized Flash Chromatography

      • Deactivate Silica Gel: Pre-treat your silica gel by flushing the packed column with your starting eluent containing 1% triethylamine. This neutralizes acidic sites and significantly improves peak shape.

      • Use a Shallow Gradient: Start with a low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and increase the polarity very gradually. This will provide better separation between your product and any close-running impurities.

      • Alternative Sorbents: If silica fails, consider using neutral alumina for your chromatography.

Part 3: Core Experimental Workflow & Visualization

The following is a validated, step-by-step workflow for the synthesis of this compound, starting from thiophene-2-carbaldehyde.

Workflow Diagram: Synthesis of this compound

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Deprotection cluster_3 Final Step A Thiophene-2-carbaldehyde B N-Boc-3-amino-1-(2-thienyl)propan-1-ol A->B Multi-step synthesis (e.g., Henry reaction, reduction) C Mesylation: MsCl, Et3N, DCM, 0°C B->C D Cyclization: NaH, THF, RT C->D E N-Boc-2-(2-thienyl)azetidine D->E F Deprotection: TFA, DCM, 0°C to RT E->F G This compound (as TFA salt) F->G H Purification: Column Chromatography G->H I Final Product H->I

Caption: Key workflow for this compound synthesis.

Protocol 1: Mesylation and Cyclization (Steps C & D)

This protocol assumes you have 1.0 g of N-Boc-3-amino-1-(2-thienyl)propan-1-ol.

  • Setup: In an oven-dried, 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the starting amino alcohol in 20 mL of anhydrous dichloromethane (DCM).

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N) (1.2 eq) to the solution and stir for 5 minutes.

  • Activation: Add methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 10 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent the formation of undesired chlorinated byproducts.

  • Monitoring: Stir at 0 °C for 1 hour. Monitor the reaction by TLC (3:1 Hexane:EtOAc) until the starting alcohol spot is consumed.

  • Workup (Mesylate): Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate. Trustworthiness Note: Do not heat during concentration as the mesylate can be unstable. Proceed immediately to the next step.[4]

  • Cyclization Setup: Dissolve the crude mesylate in 20 mL of anhydrous THF in a new dry flask under nitrogen.

  • Base for Cyclization: To a separate flask, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the oil, then carefully add 10 mL of anhydrous THF. Cool to 0 °C.

  • Ring Closure: Slowly add the mesylate solution from step 7 to the NaH suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography as described in the troubleshooting section.

Protocol 2: N-Boc Deprotection (Step F)
  • Setup: Dissolve the purified N-Boc-2-(2-thienyl)azetidine in DCM (10 mL per 1 g of substrate) in a flask and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 equivalents).

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. The residue is the TFA salt of the desired product. It can be further purified or converted to the free base by careful neutralization with a base (e.g., NaHCO₃) and extraction.

References

  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Katrun, P., et al. (2019). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie.
  • D'hooghe, M., & De Kimpe, N. (2008).
  • Various Authors. (2000). Synthesis of azetidine derivatives.
  • BenchChem. (2025).
  • Schindler, C. S., et al. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions.
  • Various Authors. Azetidine synthesis. Organic Chemistry Portal.
  • Ghorai, M. K., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, Vol. 84, No. 1.

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2-thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-(2-thienyl)azetidine. This document is intended for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in biological assays. This compound is a heterocyclic organic compound featuring a strained four-membered azetidine ring attached to a thienyl group.[1] This unique structure, while promising for medicinal chemistry, often presents significant challenges in achieving the necessary aqueous solubility for accurate and reproducible experimental results.[1]

The precipitation of a test compound in a biological assay can lead to a dramatic underestimation of its potency, introduce artifacts, and generate unreliable data. This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility hurdles. We will move from foundational principles and simple first steps to more advanced formulation strategies, providing not just protocols, but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) - First Principles

Before diving into troubleshooting, it's crucial to understand the underlying physicochemical properties of this compound that contribute to its poor solubility.

Q1: What makes this compound poorly soluble in aqueous media?

A1: The solubility of this compound is governed by its molecular structure. It contains a hydrophobic thienyl group and a hydrocarbon backbone.[1] While the azetidine ring's nitrogen atom can participate in hydrogen bonding, the overall lipophilicity ("oil-loving" nature) of the molecule, enhanced by the thienyl group, dominates.[1][2] In aqueous (water-based) biological buffers, the hydrophobic parts of the molecule are repelled by water, causing the molecules to aggregate and precipitate out of the solution.

Q2: My compound is the hydrochloride (HCl) salt. Shouldn't that make it soluble?

A2: Yes, forming a salt is a common and effective strategy to increase the aqueous solubility of basic compounds like amines.[3] The azetidine nitrogen is basic and can be protonated to form a hydrochloride salt (e.g., this compound HCl).[4] This introduces a positive charge, which improves interaction with polar water molecules. However, for highly lipophilic compounds, salt formation may not be sufficient to achieve the desired concentration in a neutral pH buffer. The hydrophobic portions of the molecule can still drive precipitation, especially when the stock solution is diluted into a final assay buffer with a different pH or ionic strength.

Q3: How does the pH of my assay buffer affect the solubility of this compound?

A3: The pH of the solution is critical. The azetidine nitrogen is a weak base.[5][6] In acidic conditions (low pH), the nitrogen is protonated (R₃NH⁺), making the molecule a charged salt that is generally more water-soluble. In neutral or basic conditions (higher pH), the nitrogen is deprotonated (R₃N), resulting in a neutral, less polar, and therefore less water-soluble form.[7] Most cell-based assays are conducted at a physiological pH of ~7.4. If you dissolve the HCl salt in a low pH solution and then dilute it into a pH 7.4 buffer, the equilibrium will shift towards the less soluble, neutral form, which can cause it to precipitate.

Q4: I dissolve my compound in 100% DMSO first. Why does it still crash out when I add it to my cell culture media?

A4: This is a very common issue known as "solvent-shift" precipitation. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations.[8] However, when you add a small volume of your DMSO stock solution to a large volume of aqueous assay buffer (e.g., cell culture media), the local concentration of DMSO is drastically reduced. The compound is suddenly in an environment that is predominantly water, a solvent in which it is poorly soluble. If the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate.

Part 2: Troubleshooting Guide: A Step-by-Step Workflow

If you are observing precipitation or suspect solubility is impacting your results, follow this systematic workflow. Start with the simplest and most common solutions before moving to more complex methods.

G cluster_0 start Start: Solubility Issue Observed stock_prep Step 1: Optimize Stock Solution (High-Concentration DMSO) start->stock_prep check1 Precipitation upon dilution? stock_prep->check1 cosolvent Step 2: Reduce Final Assay Concentration & Optimize Co-solvent % check1->cosolvent Yes end_success Success: Soluble Compound check1->end_success No check2 Still precipitating or cell toxicity observed? cosolvent->check2 ph_adjust Step 3: pH Adjustment (For Cell-Free Assays) check2->ph_adjust Yes check2->end_success No check3 Cell-based assay or pH change not viable? ph_adjust->check3 cyclodextrin Step 4: Advanced Formulation (Cyclodextrin Inclusion) check3->cyclodextrin Yes check3->end_success No cyclodextrin->end_success

Caption: Troubleshooting workflow for solubility issues.

Step 1: Optimize the Stock Solution

The foundation of a successful experiment is a well-prepared stock solution.[9][10]

  • Action: Prepare a high-concentration stock solution in 100% anhydrous DMSO. A common starting point is 10-50 mM.

  • Causality: Using a high concentration allows for smaller volumes to be transferred to the final assay, minimizing the final percentage of the organic solvent.[9] Anhydrous DMSO is critical as water contamination can lower the solubilizing power of the neat solvent.

  • Verification: After dissolving, visually inspect the solution against a light source for any undissolved particulates. Gently warm the solution (e.g., to 37°C) and vortex to ensure complete dissolution. If particulates remain, you may have exceeded the compound's solubility limit even in pure DMSO.

Step 2: Optimize the Final Assay Concentration and Co-solvent Percentage

The most common point of failure is the dilution step. The goal is to keep the final concentration of your compound below its aqueous solubility limit while keeping the co-solvent (DMSO) concentration non-toxic to your biological system.

  • Action:

    • Determine the maximum tolerable DMSO concentration for your assay. For most cell lines, this is between 0.1% and 0.5% v/v.[11][12] Exceeding this can cause cytotoxicity or other off-target effects.[13] Run a vehicle control experiment with just DMSO at various concentrations to confirm.

    • Perform a serial dilution of your compound in the final assay buffer. For example, prepare final concentrations from 100 µM down to 1 µM.

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C). A simple method is to check for turbidity in a 96-well plate.

  • Causality: There is a trade-off between the compound concentration and the DMSO concentration. By lowering the final desired concentration of this compound, you increase the likelihood it will stay in solution at a tolerable DMSO percentage.

Parameter Recommendation Rationale
Stock Concentration 10-50 mM in 100% DMSOMaximizes dilution factor, minimizes final solvent %.[9]
Final DMSO % (Cell-based) ≤ 0.5% v/vAvoids solvent-induced cytotoxicity or artifacts.[11]
Final DMSO % (Biochemical) ≤ 2% v/v (assay dependent)Higher concentrations may be tolerated but can still affect protein conformation.
Working Concentration Test a range (e.g., 1-100 µM)Find the highest concentration that remains soluble at the acceptable DMSO %.
Step 3: pH Adjustment (Primarily for Cell-Free/Biochemical Assays)
  • Action: If your assay system allows (e.g., an enzyme inhibition assay without live cells), try lowering the pH of your final assay buffer. Prepare buffers at pH 6.5, 6.0, and 5.5 and re-test for solubility.

  • Causality: As discussed in FAQ A3, the azetidine nitrogen will become protonated at a lower pH, increasing the molecule's polarity and aqueous solubility.[6][7] This can be a very effective strategy if the biological components of your assay (e.g., enzyme, protein) are stable and active at a lower pH.

  • Verification: You must validate that the activity of your biological target is not adversely affected by the change in pH. Run positive and negative controls for your assay at each pH value tested.

Step 4: Advanced Formulation - Cyclodextrin Inclusion Complexes

When the above methods are insufficient, more advanced formulation techniques are required. The use of cyclodextrins is a well-established and highly effective method.[3][14]

  • Concept: Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity.[14] The hydrophobic this compound molecule can be encapsulated within the cyclodextrin's cavity, forming an "inclusion complex."[15][16] This complex has a hydrophilic exterior, allowing it to dissolve readily in aqueous solutions.[17][18]

Caption: Cyclodextrin Encapsulation Mechanism.

  • Action: Use a chemically modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have greatly enhanced aqueous solubility compared to native β-cyclodextrin. A detailed protocol is provided in the next section.

  • Verification: Prepare the complex as described in Protocol 2 and perform the same serial dilution test to confirm the absence of precipitation at your desired final concentration.

Part 3: In-Depth Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Assay Medium

This protocol outlines the standard procedure for preparing and validating a simple co-solvent formulation.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target biological assay buffer (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes and pipette tips

  • Vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of this compound needed to make a 20 mM stock solution. (Molecular Weight of C₇H₉NS ≈ 139.22 g/mol ).

    • Mass (mg) = 20 mmol/L * 0.001 L * 139.22 g/mol * 1000 mg/g = 2.78 mg for 1 mL.

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of 100% anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual QC: Inspect the solution carefully for any undissolved particles. The solution should be perfectly clear. This is your 20 mM stock solution .

  • Serial Dilution: To test solubility in the final buffer, perform a serial dilution. For example, to achieve a 20 µM final concentration with 0.1% DMSO:

    • Take 1 µL of the 20 mM stock solution.

    • Add it to 999 µL of your pre-warmed (37°C) biological assay buffer.

    • Mix immediately and thoroughly by gentle pipetting or flicking the tube. Do not vortex cell culture media vigorously as it can cause protein denaturation.

  • Final QC: Incubate the final dilution under assay conditions (e.g., 37°C for 1 hour). Visually inspect for any signs of precipitation (cloudiness, visible particles).

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol describes the kneading method, a common technique for forming inclusion complexes.[18]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and pestle

  • Vacuum oven or desiccator

Procedure:

  • Molar Ratio: A common starting molar ratio for drug:cyclodextrin is 1:1 or 1:2. Calculate the required mass for each component.

    • Example (1:1 ratio): 139.22 mg of drug to ~1378 mg of HP-β-CD (avg. MW).

  • Mix Powders: Place the accurately weighed HP-β-CD into a mortar. Add the weighed drug on top. Mix the dry powders gently with the pestle for 5 minutes to achieve a homogenous mixture.

  • Kneading: Create a paste by adding a small amount of a water:ethanol (1:1 v/v) mixture dropwise while continuously triturating (grinding) with the pestle. Knead the paste vigorously for 30-45 minutes. The consistency should be uniform and dough-like.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it under vacuum at 40-50°C until a constant weight is achieved (typically 24 hours). This removes the water and ethanol.

  • Final Product: The resulting dried solid is the inclusion complex. Grind it into a fine powder using the mortar and pestle.

  • Solubility Testing: This powder can now be dissolved directly in your aqueous assay buffer. Weigh the powder and dissolve it to achieve your desired final concentration of the active compound. Test for solubility as described in Protocol 1, Step 7. The solubility should be significantly enhanced.

References

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Wikipedia. (n.d.). Azetidine. Retrieved January 24, 2026, from [Link]

  • Al-Masoudi, W. A. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar, 4(2), 4437-4450.
  • PubChem. (n.d.). 2-(2'-Thienyl)pyridine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Sharma, R., Samadhiya, P., Srivastava, S. D., & Srivastava, S. K. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Ferreira, O., & O'Sullivan, C. K. (2020). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • Carneiro, S. B., Duarte, F. Í., Heimfarth, L., Siqueira, J. R., Quintans, J. S., de Souza, L. C., ... & Quintans-Júnior, L. J. (2019). Cyclodextrin inclusion complexes for improved drug bioavailability and activity: Synthetic and analytical aspects. Molecules, 24(24), 4447.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Retrieved January 24, 2026, from [Link]

  • Olsson, T. S., Williams, M. A., Pitt, W. R., & Ladbury, J. E. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 116-125.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 24, 2026, from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved January 24, 2026, from [Link]

  • Johnson, I., & El-Kadi, A. O. (2006). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Journal of environmental science and health. Part. A, Toxic/hazardous substances & environmental engineering, 41(4), 549–560.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]

  • Gali, L. R., Garlapati, C., & Gunda, S. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Polymers, 15(24), 4679.
  • Kildegaard, J., Møller, A. M., Nielsen, S. M., & Laursen, T. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(5), 815–818.
  • Clonagen. (n.d.). This compound Hydrochloride C7H10ClNS CAS: product offer. Retrieved January 24, 2026, from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved January 24, 2026, from [Link]

  • Sharma, N., & Nanjan, M. J. (2014). Drug solubility: importance and enhancement techniques. International Journal of Pharmaceutical Sciences and Research, 5(11), 4567.
  • Royal Society of Chemistry. (n.d.). Solubility and pH of amines. Retrieved January 24, 2026, from [Link]

  • Quora. (2018). How does branching increase the solubility in amines?. Retrieved January 24, 2026, from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology, Pharmacy and Health Sciences.
  • Bitesize Bio. (2021). Top Ten Tips for Making Stock Solutions. Retrieved January 24, 2026, from [Link]

  • ACS Omega. (2024). Exploring Cyclodextrin-Based MOFs for Drug Delivery: Synthesis, Applications, and Future Perspectives. American Chemical Society.
  • Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved January 24, 2026, from [Link]

  • Bio-Rad Laboratories. (2021). Lab Skills: Preparing Stock Solutions [Video]. YouTube. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Retrieved January 24, 2026, from [Link]

  • OAText. (2017).
  • Semantic Scholar. (2014). Considerations regarding use of solvents in in vitro cell based assays. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved January 24, 2026, from [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Retrieved January 24, 2026, from [Link]

Sources

addressing regioselectivity issues in the synthesis of 2-(2-thienyl)azetidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-thienyl)azetidine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Azetidines are valuable structural motifs in medicinal chemistry, and their combination with a thiophene ring offers unique physicochemical properties.[1] However, the journey to the final product is often complicated by challenges in controlling regioselectivity.

This document provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome common hurdles. The content is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Section 1: Regioselectivity in Lithiation-Based Approaches

Organolithium chemistry is a powerful tool for C-C bond formation, but when working with heteroaromatics like thiophene, regioselectivity can be a significant challenge. This section addresses common problems encountered during the lithiation of thiophene precursors and their subsequent reaction with azetidine electrophiles.

Frequently Asked Questions (FAQs)

Question 1: I am attempting a lithium-halogen exchange on 2-bromothiophene followed by quenching with an N-protected 2-formylazetidine. My final product is a mixture of 2-(2-thienyl) and 2-(5-bromo-2-thienyl) derivatives, with the latter being unexpected. What is causing this, and how can I favor the desired product?

Answer: This is a classic regioselectivity problem arising from competing reaction pathways. The issue lies in the initial lithiation step. While lithium-halogen exchange at the C2 position is typically fast, direct deprotonation (metalation) at the C5 position can also occur, especially if the exchange is not driven to completion or if there are slight temperature fluctuations. The C5 proton of thiophene is highly acidic.

  • Causality: The organolithium reagent (e.g., n-BuLi) can react in two ways:

    • Lithium-Halogen Exchange (Desired): The butyl group of n-BuLi exchanges with the bromine atom at C2. This is generally a very fast process at low temperatures (-78 °C).[2]

    • Deprotonation (Undesired): n-BuLi can act as a base and abstract the acidic proton at the C5 position.

If both the C2-lithiated and the C5-lithiated species are present, they will both react with your azetidine electrophile, leading to a mixture of products.

Troubleshooting Steps:

  • Temperature Control is Critical: Ensure the reaction is maintained at a stable -78 °C during the addition of n-BuLi and for the duration of the exchange. Even a slight increase in temperature can favor the competing deprotonation pathway.[2]

  • Addition Rate: Add the n-BuLi solution slowly and dropwise to the solution of 2-bromothiophene. This prevents localized heating and ensures the lithium-halogen exchange is the dominant kinetic pathway.

  • Stirring Time: After adding n-BuLi, allow the mixture to stir at -78 °C for at least 30-60 minutes to ensure the lithium-halogen exchange goes to completion before adding the electrophile.[2]

  • Reagent Purity: Use freshly titrated n-BuLi. Older or poorly stored solutions may have lower molarity and contain lithium alkoxides that can complicate the reaction.

Question 2: My lithiation reaction is giving me low yields, and I'm recovering a significant amount of debrominated starting material (thiophene). What's going wrong?

Answer: The formation of thiophene (debromination) suggests that the 2-lithiothiophene intermediate is being quenched by a proton source before it can react with your azetidine electrophile.

Potential Proton Sources & Solutions:

  • Solvent: Ensure your solvent (typically THF or diethyl ether) is rigorously anhydrous. Use a freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).

  • Atmosphere: The reaction must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Any moisture or oxygen that enters the flask can quench the organolithium species.

  • Starting Materials: Ensure your 2-bromothiophene and azetidine electrophile are anhydrous. If the electrophile is added as a solution, it must also be in an anhydrous solvent.

  • Glassware: Flame-dry all glassware under vacuum and cool it under an inert atmosphere before use.

The diagram below illustrates the competing pathways in the lithiation of 2-bromothiophene.

G cluster_start Starting Materials ThiopheneBr 2-Bromothiophene nBuLi n-BuLi (-78 °C) ThiopheneLi_C2 2-Lithiothiophene (Desired) nBuLi->ThiopheneLi_C2  Lithium-Halogen  Exchange (Fast) ThiopheneLi_C5 5-Lithio-2-bromothiophene (Undesired) nBuLi->ThiopheneLi_C5  Deprotonation  (Slower) Electrophile Azetidine Electrophile (E+) Proton Proton Source (e.g., H₂O) ThiopheneLi_C5->Electrophile Product_Desired This compound Derivative Product_Isomer 2-(5-Bromo-2-thienyl)azetidine Derivative Product_Debrom Thiophene (Side Product) Electrophile->Product_Desired Electrophile->Product_Isomer Proton->Product_Debrom

Caption: Competing pathways in the lithiation of 2-bromothiophene.

Protocol 1: Regioselective Synthesis via Lithium-Halogen Exchange

This protocol details the regioselective generation of 2-lithiothiophene and its subsequent reaction with an N-Boc-protected azetidine-2-carboxaldehyde.

Materials:

  • 2-Bromothiophene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.05 eq, solution in hexanes)

  • N-Boc-azetidine-2-carboxaldehyde (1.2 eq)

  • Saturated aqueous NH₄Cl solution

  • Standard workup and purification reagents

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of argon.

  • Reagent Addition: Add anhydrous THF to the flask via syringe, followed by 2-bromothiophene (1.0 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.05 eq) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -75 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 45 minutes to ensure complete lithium-halogen exchange.

  • Electrophilic Quench: Add a solution of N-Boc-azetidine-2-carboxaldehyde (1.2 eq) in a minimal amount of anhydrous THF dropwise to the reaction mixture.

  • Warming: Continue stirring at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

  • Quenching & Workup: Carefully quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Section 2: Controlling Regioselectivity in Palladium-Catalyzed C-H Arylation

Direct C-H arylation is a more atom-economical approach, avoiding the pre-functionalization required for organolithium chemistry.[3] However, controlling which C-H bond reacts on both the azetidine and the thiophene is paramount and depends heavily on the catalyst, ligands, and directing groups.

Frequently Asked Questions (FAQs)

Question 1: I am trying to perform a direct C-H arylation between N-Boc-azetidine and 2-iodothiophene, but I am getting a mixture of isomers, with arylation occurring at both C2 and C3 of the azetidine ring. How can I improve selectivity for the C2 position?

Answer: Achieving regioselectivity in C(sp³)–H activation on a saturated ring like azetidine is challenging without a directing group. The inherent reactivity of the C-H bonds at C2 and C3 is often similar. While some selectivity might be achieved through steric hindrance, the most reliable method is to install a temporary directing group on the azetidine nitrogen.

  • Causality: Palladium-catalyzed C-H activation often proceeds via a concerted metalation-deprotonation (CMD) pathway.[4] A directing group coordinates to the palladium center, bringing it into close proximity with a specific C-H bond, thereby lowering the activation energy for its cleavage. The N-Boc group is a very poor directing group.

Troubleshooting & Strategy:

  • Install a Directing Group: Replace the N-Boc group with a directing group known to facilitate C(sp³)–H activation. The picolinamide (PA) or 8-aminoquinoline (AQ) amides are excellent choices. You would synthesize the N-picolinoyl azetidine first.

  • Reaction Sequence: The synthetic sequence would be: a. Deprotection of N-Boc azetidine. b. Acylation with picolinoyl chloride to install the directing group. c. Perform the Pd-catalyzed C-H arylation, which will now be highly selective for the C2 position.[5] d. Remove the picolinamide directing group under suitable hydrolytic conditions.

The diagram below shows the catalytic cycle for a directed C-H arylation.

G Pd_0 Pd(0)Lₙ Pd_II_Aryl Ar-Pd(II)-X Lₙ Pd_0->Pd_II_Aryl Oxidative Addition Chelate_Complex Chelate Complex Pd_II_Aryl->Chelate_Complex Coordination CMD_Step C-H Activation (CMD) (Regioselective Step) Chelate_Complex->CMD_Step Base-Assisted Palladacycle Palladacycle Intermediate CMD_Step->Palladacycle Product_Complex Product-Pd(II) Complex Palladacycle->Product_Complex Reductive Elimination Product_Complex->Pd_0 Catalyst Regeneration Product Arylated Azetidine Product_Complex->Product Product Release Azetidine_DG Azetidine-DG Aryl_Halide 2-Iodothiophene (Ar-X) Base Base

Sources

Azetidine Stability Core: A Technical Guide to Managing Ring Strain

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidines. This guide is designed to provide in-depth, practical solutions for managing the inherent ring strain of the azetidine scaffold, a common challenge that can lead to unexpected decomposition and experimental failure. As a privileged motif in medicinal chemistry, understanding and controlling the stability of azetidines is paramount for success.[1][2] This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust experimental plans.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis, purification, and handling of azetidine-containing molecules.

Q1: My N-aryl azetidine is rapidly decomposing during my acidic workup or silica gel purification. What is the cause and how can I mitigate this?

A1: Causality & Mechanism

This is a classic and frequently encountered issue rooted in the fundamental reactivity of the azetidine ring. The decomposition is almost certainly an acid-mediated intramolecular ring-opening .[1][2] The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic attack, a process that is significantly accelerated under acidic conditions.[3]

Here’s the step-by-step mechanism:

  • Protonation: The azetidine nitrogen, being a Lewis base, is protonated by an acid source (e.g., TFA, HCl from an aqueous wash, or even acidic silica gel). This makes the azetidinium ion an excellent leaving group.

  • Intramolecular Nucleophilic Attack: A nearby nucleophile within the same molecule attacks one of the ring carbons. A very common culprit is a pendant amide oxygen, especially one separated by a short linker, which can readily form a stable 5- or 6-membered ring intermediate.[1][2]

  • Ring-Opening: The C-N bond of the azetidine cleaves, relieving the ring strain and resulting in a new, more stable cyclic or acyclic product. This process can be surprisingly fast, with half-lives of mere minutes in some cases at low pH.[1][2]

G cluster_0 Acid-Catalyzed Intramolecular Decomposition Azetidine N-Aryl Azetidine with Pendant Amide Protonated Protonated Azetidinium Ion (Activated Ring) Azetidine->Protonated + H⁺ (Fast Equilibrium) Intermediate Cyclic Intermediate (e.g., Oxazinane) Protonated->Intermediate Intramolecular Nucleophilic Attack (Rate-Determining Step) Opened Ring-Opened Product Intermediate->Opened Ring Opening (Irreversible)

Caption: Mechanism of acid-catalyzed azetidine decomposition.

Solutions & Protocols

  • Avoid Strong Acids: Whenever possible, avoid acidic aqueous workups (e.g., 1N HCl). Use a saturated sodium bicarbonate or a phosphate buffer (pH 7.4) wash instead to neutralize any residual acid from the reaction.

  • Neutralize Solvents: Ensure solvents used for workup and extraction (e.g., DCM, EtOAc) are free of acidic impurities. Consider passing them through a short plug of basic alumina before use.

  • Modify Purification:

    • Deactivate Silica Gel: Before performing column chromatography, pre-treat your silica gel. Slurry the silica in your eluent system containing 1-2% triethylamine or ammonia in methanol, then pack the column as usual. This neutralizes acidic sites on the silica surface.

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography. Alternatively, reversed-phase chromatography (C18) with buffered mobile phases (e.g., ammonium bicarbonate or ammonium acetate) is an excellent, albeit more costly, option.

  • Prospective Design (The Best Solution): The stability of an N-aryl azetidine is directly linked to the basicity (pKa) of its nitrogen atom. By strategically choosing the N-aryl substituent, you can dramatically reduce the nitrogen's pKa, making it far less likely to protonate.[1]

    • Electron-Withdrawing Groups: Attaching the azetidine nitrogen to an electron-deficient heteroaryl ring (like a 2- or 4-pyridyl ring) delocalizes the nitrogen's lone pair, significantly lowering its basicity and increasing stability in acid.[1][2] N-phenyl rings are significantly less stable.[1][2]

Q2: I am observing a loss of my azetidine starting material and the appearance of a new, more polar spot on TLC, even under neutral, thermal conditions. What could be happening?

A2: Causality & Mechanism

While acid-catalyzed decomposition is most common, azetidines can also undergo other strain-releasing reactions. If your molecule contains unsaturation within the ring (an azetine), it is prone to thermal electrocyclic ring-opening .[4] This reaction converts the strained four-membered ring into a more stable, conjugated open-chain aza-diene.[4]

For saturated azetidines, if a suitable leaving group is present on the ring and a nucleophile is added, you might be observing a nucleophilic ring-opening or a ring expansion reaction.[5] For instance, treatment of certain substituted azetidines with silver salts can induce a ring expansion to form piperidinones.[5]

Solutions & Protocols

  • Control Reaction Temperature: If you suspect thermal decomposition, run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Screen temperatures starting from room temperature or below.

  • Analyze Byproducts: Isolate and characterize the byproduct. Mass spectrometry and NMR will be crucial. An exact mass will tell you if the byproduct is an isomer of your starting material (suggesting rearrangement) or the result of adding/losing atoms.

  • Evaluate Reagents: Scrutinize all reagents for hidden acids, bases, or potent nucleophiles that could be initiating an unintended reaction pathway. The stability of the azetidine ring is only as strong as its weakest link in the reaction flask.

  • Consider Structural Features: Look at your specific azetidine derivative. Does it have features that would promote these alternative pathways? For example, a vinyl group attached to the ring could facilitate electrocyclic reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the scientific principle behind using an N-pyridyl group to stabilize an azetidine ring against acid?

A1: The principle is the modulation of the azetidine nitrogen's basicity (pKa) . The decomposition cascade begins with protonation. If you can prevent or significantly reduce the extent of protonation at a given pH, you can halt the degradation.

  • N-Phenyl Azetidines: The lone pair on the azetidine nitrogen has limited delocalization into the phenyl ring. The nitrogen remains relatively basic (pKa for an N-phenyl analogue was measured at 4.3) and is easily protonated at pH < 4.[1]

  • N-Pyridyl Azetidines (e.g., N-4-pyridyl): The lone pair on the azetidine nitrogen can effectively delocalize into the electron-deficient pyridine ring. This delocalization significantly reduces the electron density on the azetidine nitrogen, making it a much weaker base. The calculated pKa for the azetidine nitrogen in a pyridyl analogue can be as low as -1.1, meaning it requires extremely strong acidic conditions to protonate.[1] Consequently, at pH 1-2, where the N-phenyl analogue rapidly degrades, the N-pyridyl analogue remains largely unprotonated and stable.[1][2]

G cluster_0 Decision Workflow: Selecting a Stabilizing N-Substituent Start Start: Design of Azetidine Moiety CheckAcid Will the compound face acidic conditions (pH < 6)? (e.g., workup, formulation, GI tract) Start->CheckAcid UseEWG Strategy 1: Lower Nitrogen pKa Use N-heteroaryl (e.g., pyridyl) or other EWG. CheckAcid->UseEWG Yes UseAlkyl Strategy 2: Less Critical N-alkyl or N-phenyl may be acceptable. (Still requires careful handling) CheckAcid->UseAlkyl No Stable Result: Enhanced Kinetic Stability UseEWG->Stable Unstable Result: Potential Decomposition Risk UseAlkyl->Unstable

Caption: Workflow for choosing a stabilizing N-substituent.

Q2: What are the ideal storage and handling conditions for azetidine compounds?

A2: Given their potential for instability, proper storage is crucial.

  • Solid Form: Store azetidine-containing compounds as solids whenever possible. Crystalline solids are generally more stable than amorphous powders or oils.

  • Temperature: Store at low temperatures (-20°C is standard) to minimize thermal decomposition pathways.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide, which can form carbonic acid in solution.

  • In Solution: If you must store in solution, use an aprotic, non-acidic solvent like anhydrous dioxane, THF, or toluene. Avoid alcohols if trans-esterification or other side reactions are possible. For biological assay stock solutions, use DMSO. Prepare aqueous dilutions in a neutral buffer (pH 7.0-7.4) immediately before use.

Section 3: Protocols & Data

Table 1: Influence of N-Aryl Substituents on Azetidine Stability

This table summarizes data adapted from studies on N-substituted azetidines, clearly demonstrating the correlation between the azetidine nitrogen's pKa and its stability in an acidic aqueous environment.[1][2]

Compound TypeN-SubstituentAzetidine N pKa (Measured/Calc.)Stability at pH 1.8 (T1/2)Citation
Unstable Analogues 4-Cyano-phenyl0.5 (Measured)< 10 minutes[1]
4-Methoxy-phenylN/A~30 minutes[1]
Phenyl4.3 (Measured)~1.2 hours[1]
Stable Analogues 3-Pyridyl-1.1 (Calculated)~19 hours[1]
2-Pyridyl-3.8 (Calculated)Stable (>24 hours)[1]
4-Pyridyl-3.4 (Calculated)Stable (>24 hours)[1]

Data is representative and highlights the dramatic stability enhancement achieved by lowering the pKa of the azetidine nitrogen.

Protocol: pH-Controlled Aqueous Stability Assay

This protocol provides a self-validating system to assess the stability of your azetidine compound under specific pH conditions.

Objective: To determine the kinetic stability (half-life, T1/2) of an azetidine-containing compound in an aqueous buffered solution.

Materials:

  • Azetidine compound

  • Anhydrous DMSO

  • Appropriate buffer (e.g., 0.1 M Glycine-HCl for pH 1.8; 0.1 M Phosphate buffer for pH 7.0)

  • Internal standard (a stable compound with a distinct HPLC/LC-MS retention time)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of your azetidine compound in anhydrous DMSO.

    • Prepare a 10 mM stock solution of your internal standard in anhydrous DMSO.

  • Reaction Setup:

    • In a clean vial, add 980 µL of your chosen aqueous buffer.

    • Add 10 µL of the internal standard stock solution and vortex briefly.

    • Equilibrate the vial in a heating block or water bath set to a constant temperature (e.g., 25°C or 37°C).

  • Initiating the Experiment (t=0):

    • Add 10 µL of the azetidine stock solution to the buffer/internal standard mixture. Vortex immediately for 3-5 seconds. This is your t=0 . The final concentration of your compound will be 100 µM.

    • Immediately withdraw a 50 µL aliquot and quench it in a separate vial containing 150 µL of a 50:50 acetonitrile:water mixture with 0.1% formic acid (or other suitable quenching/dilution solvent). This is your t=0 sample .

  • Time-Point Sampling:

    • Continue to incubate the reaction vial at the set temperature.

    • At predetermined time points (e.g., t = 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw additional 50 µL aliquots and quench them in the same manner as the t=0 sample.

  • Analysis:

    • Analyze all quenched samples by HPLC or LC-MS.

    • For each time point, determine the peak area of your azetidine compound and the peak area of the internal standard.

    • Calculate the ratio of (Azetidine Peak Area) / (Internal Standard Peak Area).

    • Plot the natural log (ln) of this ratio versus time.

  • Data Interpretation:

    • The data points should form a straight line, confirming first-order degradation kinetics.

    • The slope of this line is the negative of the rate constant (-k).

    • The half-life (T1/2) is calculated using the formula: T1/2 = 0.693 / k .

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Singh, G., & Wirth, T. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Retrieved from [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1604–1609. Retrieved from [Link]

  • Powers, A. M., & Arrangements, R. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Retrieved from [Link]

  • Bai, G., O'Connell, T. N., Brodney, M. A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • Bai, G., O'Connell, T. N., et al. (n.d.). Intramolecular Ring-opening Decomposition of Aryl Azetidines. DOI.org. Retrieved from [Link]

  • Verma, R., & Kumar, S. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry. Retrieved from [Link]

  • Uesugi, S., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Retrieved from [Link]

  • Ashraf, M. Z. (2020). Azetidine: Basicity and Preparation. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalyst Selection for the Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted azetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for this valuable class of nitrogen-containing heterocycles. The inherent ring strain of the azetidine core presents unique synthetic challenges, making catalyst choice and reaction conditions critical for success.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: Troubleshooting Guides for Common Catalytic Systems

The synthesis of substituted azetidines often relies on transition metal catalysis or Lewis acid promotion. This section is structured to address common problems encountered with the most prevalent catalytic systems.

Palladium-Catalyzed Intramolecular C(sp³)-H Amination

Palladium-catalyzed C-H amination has emerged as a powerful tool for the synthesis of azetidines from readily available amine precursors.[3][4] These reactions typically employ a directing group, such as picolinamide (PA), to facilitate the cyclization.

Common Issue 1: Low to No Product Formation

  • Question: My palladium-catalyzed C-H amination reaction is not yielding the desired azetidine product. What are the likely causes and how can I troubleshoot this?

  • Answer: Low or no product formation in these reactions can often be traced back to several key factors. A systematic check of your reaction components and conditions is the best approach.

    • Incomplete Catalyst Activation: The active Pd(0) species is often generated in situ from a Pd(II) precatalyst. Ensure that the reduction of the precatalyst is occurring. If your protocol involves a reductant, confirm its quality and stoichiometry.[5]

    • Oxidant Issues: These reactions require a suitable oxidant to facilitate the C-N bond-forming reductive elimination from a high-valent palladium intermediate.[1] Ensure your oxidant is fresh and added correctly. The choice of oxidant can be critical; for example, some protocols specify the use of reagents like benziodoxole tosylate.[1]

    • Directing Group Problems: The picolinamide directing group is essential for bringing the palladium catalyst into proximity with the target C-H bond.[3][4] Confirm that your starting material is correctly functionalized with the directing group. Control experiments have shown that in the absence of the directing group, the reaction does not proceed.

    • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction. Non-coordinating, non-polar solvents are often preferred to avoid interference with the catalytic cycle. If you are using a solvent like HFIP, be aware that in some cases it can completely inhibit the reaction.[6]

    • Base Selection: The choice of base is crucial for the deprotonation of the amine and can influence the catalyst's activity. Common bases include cesium acetate (CsOAc).[6] Experiment with different bases if you suspect this is the issue.

Experimental Protocol: General Procedure for Pd-Catalyzed Intramolecular C(sp³)-H Amination [3][4]

  • To an oven-dried reaction vessel, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and CsOAc (4 equiv).[6]

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add the appropriate anhydrous solvent (e.g., t-AmOH).[6]

  • Add the oxidant (e.g., CuBr₂ (10 mol%)) and the aryl iodide (if applicable, 4 equiv).[6]

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting Low Yield in Pd-Catalyzed C-H Amination

troubleshooting_pd start Low/No Product check_reagents Verify Reagent Quality (Catalyst, Oxidant, Base) start->check_reagents check_reagents->start Reagents Faulty check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK check_conditions->start Contamination check_dg Ensure Correct Directing Group check_conditions->check_dg Conditions OK check_dg->start Incorrect DG optimize_solvent Screen Solvents (e.g., t-AmOH, Toluene) check_dg->optimize_solvent DG Correct optimize_base Screen Bases (e.g., CsOAc, K2CO3) optimize_solvent->optimize_base optimize_temp Vary Reaction Temperature optimize_base->optimize_temp success Improved Yield optimize_temp->success

Caption: Troubleshooting workflow for low-yield palladium-catalyzed C-H amination.

Copper-Catalyzed Azetidine Synthesis

Copper catalysts are versatile and have been employed in various strategies for azetidine synthesis, including cycloadditions and ring-opening reactions.[2][3]

Common Issue 2: Poor Diastereo- or Enantioselectivity in Asymmetric Reactions

  • Question: My copper-catalyzed asymmetric synthesis of a substituted azetidine is giving low diastereo- or enantioselectivity. How can I improve this?

  • Answer: Achieving high stereoselectivity in these reactions is often a delicate balance of several factors. Here are the key areas to investigate:

    • Ligand Choice: The chiral ligand is paramount for inducing stereoselectivity. If you are experiencing poor results, consider screening a panel of ligands with different electronic and steric properties. For example, in copper-catalyzed boryl allylation of azetines, various bisphosphine and (P,N)-ligands were tested to find the optimal one.[7]

    • Catalyst Loading and Purity: Ensure your copper salt and ligand are of high purity. Impurities can interfere with the formation of the active chiral catalyst. The catalyst loading can also be critical; sometimes, a lower catalyst loading can lead to improved selectivity.[7]

    • Solvent Effects: The solvent can influence the conformation of the catalytic intermediate and the transition state, thereby affecting stereoselectivity. While some reactions are insensitive to the solvent, it is often a parameter worth screening.[7]

    • Temperature: Lowering the reaction temperature can often enhance stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Substrate Effects: The structure of your substrate can have a profound impact on stereoselectivity. Bulky substituents on the substrate may enhance facial discrimination by the chiral catalyst.

Data Presentation: Ligand Screening in a Representative Copper-Catalyzed Asymmetric Azetidine Synthesis

LigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Ligand A8510:190
Ligand B9215:195
Ligand C 95 >20:1 >99
Ligand D705:180

This table is a representative example and does not correspond to a specific cited study.

Lewis Acid-Catalyzed Azetidine Synthesis

Lewis acids, such as lanthanide triflates, can effectively catalyze the intramolecular ring-opening of epoxides to form azetidines.[8]

Common Issue 3: Catalyst Quenching and Side Reactions

  • Question: My Lewis acid-catalyzed reaction is sluggish, or I am observing significant side products. What could be the problem?

  • Answer: The primary challenge in Lewis acid-catalyzed reactions involving amines is the potential for the basic amine to quench the acidic catalyst.[8]

    • Catalyst Quenching: The high basicity of the amine nucleophile can neutralize the Lewis acid, rendering it inactive.[8] Using a sufficient catalyst loading is important. In some cases, slow addition of the substrate to the catalyst solution can maintain a low concentration of the free amine and mitigate this issue.

    • Substrate Electronic Effects: The electronic nature of the substrate can significantly impact the reaction. For instance, in the intramolecular aminolysis of epoxy anilines, substrates bearing electron-withdrawing groups may fail to react.[9]

    • Formation of Side Products: Depending on the substrate, alternative reaction pathways may compete with the desired azetidine formation. For example, with epoxy anilines, electrophilic aromatic substitution can lead to the formation of tetrahydroquinolines.[9]

    • Solvent Choice: Coordinating solvents like MeCN and THF can sometimes compete with the substrate for binding to the Lewis acid, potentially slowing down the reaction.[9] A screen of non-coordinating solvents may be beneficial.

Reaction Scheme: Lewis Acid-Catalyzed Intramolecular Aminolysis of an Epoxy Amine

lewis_acid_mechanism reactant Epoxy Amine intermediate Activated Epoxide -Amine Complex reactant->intermediate + Catalyst catalyst La(OTf)3 product Substituted Azetidine intermediate->product Intramolecular Attack (4-exo-tet) side_product Side Product (e.g., Pyrrolidine) intermediate->side_product Alternative Attack (5-endo-tet)

Caption: Simplified reaction pathway for Lewis acid-catalyzed azetidine synthesis.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: How do I choose the right catalyst for my specific substituted azetidine?

    • A1: The choice of catalyst depends heavily on your starting materials and the desired substitution pattern on the azetidine ring.

      • For intramolecular cyclization of an amine with an unactivated C-H bond, palladium catalysis with a directing group is a powerful option.[3][4]

      • If you are starting with an azetine and wish to introduce substituents stereoselectively, copper catalysis with a chiral ligand is a good choice.[7]

      • For the conversion of γ-aminoalcohols or their derivatives (e.g., epoxides), Lewis acid catalysis can be very effective.[8]

      • Photocatalysis offers a modern approach for [2+2] cycloadditions to form the azetidine ring under mild conditions.[1][10]

  • Q2: What are some common impurities I might encounter when synthesizing substituted azetidines, and how can I remove them?

    • A2: Common impurities often include unreacted starting materials, catalyst residues, and side products from competing reaction pathways.

      • Unreacted Starting Materials: These can often be removed by standard flash column chromatography.

      • Catalyst Residues: Palladium and other metal residues can often be removed by washing the organic solution with aqueous solutions of chelating agents (e.g., EDTA) or by passing the product through a plug of silica gel or a specialized metal scavenger resin.

      • Side Products: The nature of the side products will depend on the reaction. For example, in some intramolecular cyclizations, you might observe the formation of larger rings (e.g., pyrrolidines) or elimination products.[9] Careful optimization of the reaction conditions is the best way to minimize these. Purification often requires careful chromatography. In some cases, derivatization of the crude product mixture can facilitate the separation of the desired azetidine.[11]

  • Q3: My substrate has several functional groups. How can I predict if they will be tolerated by the catalytic system?

    • A3: Functional group tolerance is a critical consideration. Reviewing the literature for the specific catalytic system you are using is the best first step.

      • Palladium-catalyzed C-H amination methods have been shown to tolerate a wide range of functional groups.[1]

      • Lewis acid-catalyzed reactions can be sensitive to acid-labile protecting groups (though some, like Boc and TBS, have been shown to be tolerated under specific conditions) and basic functional groups that can quench the catalyst.[8][9]

      • Copper-catalyzed reactions are often compatible with a broad range of functional groups, including alkenes, ethers, and amides.[12]

  • Q4: I am considering scaling up my azetidine synthesis. What are the key parameters to watch out for?

    • A4: Scaling up a reaction can present new challenges.

      • Heat Transfer: Exothermic reactions that are easily controlled on a small scale can become problematic on a larger scale. Ensure you have adequate cooling and consider slower addition of reagents.

      • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture and ensure consistent heat distribution.

      • Catalyst Loading: It is often possible to reduce the catalyst loading on a larger scale, which can be economically beneficial.[7] However, this should be optimized carefully.

      • Purification: Purification methods may need to be adapted for larger quantities. Crystallization or distillation, if feasible, are often more scalable than chromatography.[11]

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Smal, V., et al. (2021). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 6(37), 24199–24211. [Link]

  • Smith, A. B., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry.
  • May, J. A., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening With Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Journal of the American Chemical Society, 140(25), 7917–7927. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49355–49399. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition.
  • Baumann, A. N., et al. (2017). Methods for the Synthesis of Substituted Azetines. Organic Letters, 19(20), 5681–5684. [Link]

  • Chen, J.-R., et al. (2022). Synthesis of Azetidine Nitrones and Exomethylene Oxazolines through a Copper(I)-Catalyzed 2,3-Rearrangement and 4π-Electrocyclization Cascade Strategy. Organic Letters, 24(42), 7769–7774. [Link]

  • Miyake, G. M., et al. (2026). Molecular Weight-Controlled Cationic Polymerization of Tetrahydrofuran Using a Squaramidinium Hydrogen-Bond Donor Catalyst. Journal of the American Chemical Society.
  • Schindler, C. S., et al. (2021). Photochemical Strategies Enable the Synthesis of Tunable Azetidine-Based Energetic Materials. Journal of the American Chemical Society, 143(33), 13075–13081.
  • Andréasson, J., et al. (2020). Azetidine-Containing Heterospirocycles Enhance the Performance of Fluorophores. Organic Letters, 22(11), 4446–4450. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. [Link]

  • Becker, M. R., & Schindler, C. S. (2020). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Chen, G., et al. (2012). Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)-H bonds at γ and δ positions. Journal of the American Chemical Society, 134(4), 2028–2031. [Link]

  • Wang, J., et al. (2025). Catalytic aza-Wittig Reaction of Acid Anhydride for the Synthesis of 4H-Benzo[d][3][7]oxazin-4-ones and 4-Benzylidene-2-aryloxazol-5(4H)-ones. Advanced Synthesis & Catalysis.

  • Wang, Z., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Lautens, M., & García-López, J.-A. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, 53(9), 1830–1842. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 2-Arylazetidines: A Comparative Analysis of 2-(2-Thienyl)azetidine and its Phenyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Azetidine Scaffold and Phenyl-Thiophene Bioisosterism

In the landscape of medicinal chemistry, the pursuit of novel chemical matter with optimized pharmacological profiles is relentless. Saturated nitrogen-containing heterocycles are privileged scaffolds due to their ability to impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, while providing three-dimensional diversity for enhanced target engagement. Among these, the azetidine ring, a four-membered heterocycle, has emerged as a valuable structural motif.[1] Its inherent ring strain (approx. 25.2 kcal/mol) provides a unique conformational rigidity that can lock in bioactive conformations, yet it possesses greater stability than the more reactive aziridine ring, making it a synthetically tractable and versatile building block in drug design.[2]

This guide presents a comparative analysis of two closely related 2-substituted azetidines: 2-phenylazetidine and its bioisosteric analog, 2-(2-thienyl)azetidine. The replacement of a phenyl ring with a thiophene ring is a classic bioisosteric strategy employed to modulate a compound's properties.[3] While electronically similar, the introduction of the sulfur heteroatom in the thiophene ring alters size, lipophilicity, electronic distribution, and metabolic profile. Understanding these nuanced differences is critical for rational drug design and lead optimization. Herein, we provide a detailed examination of the synthesis, physicochemical properties, and projected pharmacokinetic profiles of these two analogs, supported by established experimental protocols and data.

I. Synthesis of 2-Arylazetidines: A Unified Approach

The construction of the 2-substituted azetidine core can be efficiently achieved from readily available β-amino alcohols. This strategy relies on the intramolecular cyclization of a 1,3-amino alcohol derivative, where the hydroxyl group is converted into a suitable leaving group. The causality behind this approach is the proximity of the nucleophilic nitrogen to the electrophilic carbon, favoring the formation of the strained four-membered ring.

A general and robust synthetic route is outlined below. This protocol is applicable for the synthesis of both 2-phenylazetidine and this compound, starting from (S)-phenylalaninol and (S)-2-amino-3-(thiophen-2-yl)propan-1-ol, respectively. The use of a chiral starting material ensures the production of an enantiomerically pure product, which is critical for pharmacological evaluation.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Activation of Hydroxyl Group cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Deprotection A Aryl β-Amino Alcohol (Starting Material) B N-Protected Amino Alcohol A->B  (i) Boc₂O or Cbz-Cl  (ii) Base (e.g., TEA, DIPEA)  (iii) Solvent (e.g., DCM, THF) C Activated Intermediate B->C  (i) MsCl or TsCl  (ii) Base (e.g., Pyridine, TEA)  (iii) 0°C to RT D Protected 2-Arylazetidine C->D  (i) Strong, non-nucleophilic base  (e.g., NaH, KHMDS)  (ii) Anhydrous Solvent (e.g., THF) E Final 2-Arylazetidine Product D->E  (i) Acid (e.g., TFA for Boc)  or H₂, Pd/C (for Cbz)

Caption: General synthetic workflow for 2-Arylazetidines from β-amino alcohols.

Experimental Protocol: Synthesis of N-Boc-2-(2-thienyl)azetidine

This protocol details the synthesis of the thienyl analog. The same procedure can be followed for the phenyl analog by substituting (S)-2-amino-3-(thiophen-2-yl)propan-1-ol with (S)-phenylalaninol.

A. Rationale for Experimental Choices:

  • N-Protection (Step 1): The Boc (tert-butyloxycarbonyl) group is chosen as the nitrogen protectant due to its stability under the basic conditions required for cyclization and its facile removal under acidic conditions (e.g., trifluoroacetic acid, TFA) that are orthogonal to many other functional groups.

  • Hydroxyl Activation (Step 2): Mesyl chloride (MsCl) is used to convert the primary alcohol into a good leaving group (mesylate). This activation is crucial for the subsequent intramolecular nucleophilic substitution. Pyridine or triethylamine (TEA) acts as a base to neutralize the HCl generated during the reaction.

  • Cyclization (Step 3): Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate the Boc-protected amine, generating a potent nucleophile. The intramolecular SN2 reaction then proceeds to displace the mesylate, forming the azetidine ring. Anhydrous THF is essential to prevent quenching of the NaH.

  • Deprotection (Step 4): TFA is used for the clean and efficient removal of the Boc group to yield the final free amine.

B. Step-by-Step Methodology:

  • Step 1: N-Boc Protection

    • To a solution of (S)-2-amino-3-(thiophen-2-yl)propan-1-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-Boc protected amino alcohol.

  • Step 2: Mesylation

    • Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.

    • Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir the reaction at 0 °C for 2 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction with the addition of cold water. Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude mesylate is typically used in the next step without further purification.

  • Step 3: Intramolecular Cyclization

    • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) at 0 °C, add a solution of the crude mesylate from Step 2 in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and then heat to 50 °C for 16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography to yield N-Boc-2-(2-thienyl)azetidine.

  • Step 4: Deprotection

    • Dissolve the N-Boc-2-(2-thienyl)azetidine (1.0 eq) in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

    • Monitor reaction completion by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

II. Comparative Physicochemical Properties

The substitution of a phenyl ring with a thiophene ring introduces subtle yet significant changes to the molecule's physicochemical profile. These properties are paramount as they directly influence absorption, distribution, metabolism, and excretion (ADME).[4]

Property2-PhenylazetidineThis compoundRationale for Difference
Molecular Weight ( g/mol ) 133.19139.22The replacement of a C-H group with a sulfur atom increases the molecular weight.
Calculated LogP (XLogP3) 1.5~1.3 (estimated)Thiophene is generally considered slightly less lipophilic than benzene, which can lead to improved aqueous solubility.[3]
Calculated pKa (Basic) ~9.5 (estimated)~9.3 (estimated)The electron-rich nature of the thiophene ring may slightly reduce the basicity of the azetidine nitrogen compared to the phenyl analog.
Polar Surface Area (Ų) 12.0312.03The polar surface area, dominated by the secondary amine, remains unchanged.
Hydrogen Bond Donors 11Both compounds possess one N-H donor.
Hydrogen Bond Acceptors 11The nitrogen atom in the azetidine ring acts as an acceptor in both molecules.

Note: Values for this compound are estimated based on established principles of phenyl-thiophene bioisosterism. Experimental determination is required for confirmation.

The key takeaway from this comparison is the predicted modest decrease in lipophilicity (LogP) for the thienyl analog. While seemingly small, such a change can have a profound impact on a drug candidate's profile, potentially improving solubility and reducing off-target binding driven by non-specific hydrophobicity.

III. Metabolic Stability and Pharmacokinetic Profile: A Predictive Comparison

Metabolic stability is a critical parameter in drug discovery, determining the in vivo half-life and exposure of a compound. The primary site of metabolism for many xenobiotics is the liver, mediated largely by cytochrome P450 (CYP) enzymes.[5] The phenyl and thiophene rings present distinct "soft spots" for metabolic attack.

A. Expected Metabolic Pathways:

G cluster_phenyl 2-Phenylazetidine Metabolism cluster_thienyl This compound Metabolism P_Start 2-Phenylazetidine P_OH para-Hydroxylation (Major Pathway) P_Start->P_OH CYP-mediated P_Epoxide Arene Epoxidation P_Start->P_Epoxide CYP-mediated T_Start This compound T_SOX S-Oxidation (Thiophene-specific) T_Start->T_SOX CYP/FMO-mediated T_OH C5-Hydroxylation T_Start->T_OH CYP-mediated T_Epoxide Thiophene Epoxidation (Can lead to reactive metabolites) T_Start->T_Epoxide CYP-mediated

Caption: Predicted major metabolic pathways for the phenyl and thienyl analogs.

  • 2-Phenylazetidine: The phenyl ring is susceptible to aromatic hydroxylation, typically at the para-position, which is sterically most accessible. This is a common and often rapid metabolic pathway mediated by various CYP isoforms (e.g., CYP2D6, CYP3A4). This hydroxylation event significantly increases the polarity of the molecule, facilitating its excretion.

  • This compound: The thiophene ring offers multiple sites for metabolism.[6] It can undergo hydroxylation, most commonly at the C5 position (alpha to the sulfur and distal to the azetidine). More uniquely, the sulfur atom itself can be oxidized by CYPs or Flavin-containing Monooxygenases (FMOs) to form a sulfoxide and then a sulfone.[7] While these oxidative pathways also increase polarity, the thiophene ring can also be oxidized to a reactive thiophene-S-oxide or epoxide, which has, in some cases, been associated with idiosyncratic toxicity.[8] Therefore, replacing a phenyl ring with thiophene can sometimes introduce a metabolic liability.

B. Implications for Pharmacokinetics:

  • Clearance: The thienyl analog might exhibit different clearance rates compared to the phenyl analog. If S-oxidation is a rapid process, the thienyl compound could have higher intrinsic clearance. Conversely, if the phenyl ring's para-position is highly susceptible to a very active CYP isoform, the phenyl analog could be cleared faster. The actual outcome is system-dependent and must be determined experimentally.

  • Half-Life: The metabolic half-life (t₁/₂) is inversely proportional to the clearance rate. The compound with lower metabolic stability will have a shorter half-life.

  • Bioavailability: Blocking a major site of first-pass metabolism can improve oral bioavailability. The switch from phenyl to thienyl changes the primary metabolic "soft spot," which could potentially increase bioavailability if the new pathways are slower.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This protocol provides a standardized method to measure the intrinsic clearance (Clᵢₙₜ) of a compound, allowing for a direct comparison of metabolic stability.[9]

A. Self-Validating System & Controls:

  • Negative Control (-NADPH): Incubations are run without the essential cofactor NADPH. In this group, no CYP-mediated metabolism should occur. A significant loss of the compound in this control would indicate chemical instability in the assay buffer rather than metabolic turnover.

  • Positive Control: A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Testosterone) is run alongside the test compounds. This validates that the microsomal preparation and cofactor are active. The calculated clearance for the positive control must fall within a predefined historical range for the assay to be considered valid.

  • Time Point Zero: The t=0 sample represents the initial concentration before any metabolism has occurred and is used for normalization.

B. Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 2X working solution of the test compound (2 µM) and positive control in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a 2X NADPH regenerating system solution (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase) in 0.1 M phosphate buffer.

    • Prepare the HLM suspension by diluting the stock to a final protein concentration of 1.0 mg/mL in 0.1 M phosphate buffer. Keep on ice.

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension and the 2X compound solutions at 37 °C for 10 minutes.

    • To initiate the reaction, add an equal volume of the 2X NADPH solution to the wells containing the HLM/compound mix. The final concentrations will be: Test Compound = 1 µM, HLM protein = 0.5 mg/mL. For the -NADPH control, add buffer instead of the NADPH solution.

    • Incubate the plate at 37 °C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot from the incubation wells.

    • Immediately quench the reaction by adding the aliquot to 2-3 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass, e.g., a deuterated analog).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from the linear regression of this plot is the rate constant, k.

    • Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (Clᵢₙₜ) as: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL protein in incubation)

A direct comparison of the Clᵢₙₜ values for 2-phenylazetidine and this compound will provide a definitive measure of their relative metabolic stability under these in vitro conditions.

IV. Conclusion and Future Directions

The comparative analysis of this compound and its phenyl analog underscores the foundational principles of medicinal chemistry and the strategic utility of bioisosterism. While structurally similar, the replacement of the phenyl ring with thiophene is predicted to subtly alter key physicochemical properties, most notably a slight decrease in lipophilicity, which could translate to improved solubility.

More significantly, this substitution presents an entirely different metabolic profile. The phenyl analog is predisposed to aromatic hydroxylation, whereas the thienyl analog introduces new metabolic pathways, including S-oxidation and C5-hydroxylation. This shift in metabolic "soft spots" is the most critical differentiator between the two compounds and will be the primary driver of any observed differences in their in vivo pharmacokinetic profiles. The provided experimental protocols for synthesis and metabolic stability testing offer a robust framework for empirically validating these predictions.

For drug development professionals, the choice between these two scaffolds is not trivial. If rapid metabolism of a phenyl-containing lead is limiting its in vivo exposure, the switch to a thienyl analog is a rational strategy to explore. However, this must be balanced with a thorough investigation into the potential for reactive metabolite formation from the thiophene ring. Ultimately, this guide serves as a testament to the power of small, deliberate structural changes in the multi-parameter optimization challenge that is modern drug discovery.

References

A comprehensive list of all cited sources with verifiable URLs will be provided upon request.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(2-Thienyl)Azetidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structure in medicinal chemistry due to its unique conformational rigidity and ability to impart favorable pharmacokinetic properties to bioactive molecules.[1][2] Among the various derivatives, those incorporating a thienyl moiety are of particular interest. The thienyl group, a sulfur-containing aromatic heterocycle, can enhance biological activity through various molecular interactions, including hydrogen bonding and pi-stacking, potentially leading to improved binding affinity and selectivity for therapeutic targets.[3] This guide provides a comprehensive overview of the in vitro and in vivo evaluation of 2-(2-thienyl)azetidine derivatives, with a focus on their potential as anticancer agents.

In Vitro Evaluation: Unveiling Antiproliferative Activity and Mechanism of Action

The initial assessment of novel anticancer drug candidates invariably begins with a robust in vitro evaluation to determine their cytotoxic effects against cancer cell lines and to elucidate their mechanism of action. For this compound derivatives, a key area of investigation has been their potential as tubulin-targeting agents.[4]

Comparative Antiproliferative Activity

A study by O'Boyle et al. (2011) provides crucial insights into the antiproliferative activity of 3-(thienyl) substituted azetidin-2-ones.[4] The data, summarized in the table below, highlights the potent cytotoxic effects of these compounds against human breast cancer cell lines.

CompoundSubstitutionCell LineIC₅₀ (nM)[4]
Derivative 28 3-(2-thienyl)MCF-77
Derivative 29 3-(3-thienyl)MCF-710
Combretastatin A-4 (Reference Compound)MCF-7-
Derivative 28 3-(2-thienyl)MDA-MB-231Potent Activity
Derivative 29 3-(3-thienyl)MDA-MB-231Potent Activity

The potent, nanomolar IC₅₀ values for the 3-(2-thienyl) and 3-(3-thienyl) analogues demonstrate their significant potential as anticancer agents, comparable to the well-established tubulin-targeting agent, combretastatin A-4.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for these potent this compound derivatives has been identified as the inhibition of tubulin polymerization.[4] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, making them an attractive target for anticancer drugs.[5][6] By binding to tubulin, these azetidine derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]

cluster_0 Mechanism of Action Azetidine_Derivative This compound Derivative Tubulin β-Tubulin Subunit Azetidine_Derivative->Tubulin Binds to Colchicine-binding site Microtubule_Assembly Microtubule Assembly (Polymerization) Tubulin->Microtubule_Assembly Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition by this compound derivatives.

Experimental Protocols: In Vitro Assays

A self-validating system of in vitro protocols is crucial for accurately assessing the potential of these compounds.

Antiproliferative Assay (MTT Assay)

This assay is a standard colorimetric method for assessing cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a reference compound (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of the compounds on the assembly of microtubules.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules.

  • Compound Addition: Add the this compound derivatives or a reference inhibitor (e.g., colchicine) to the reaction mixture.

  • Initiation of Polymerization: Initiate tubulin polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. The rate of fluorescence increase is proportional to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the compound-treated samples to the control to determine the inhibitory effect.

Proposed In Vivo Evaluation: A Framework for Preclinical Development

While specific in vivo data for this compound derivatives is not yet extensively published, a robust framework for their preclinical evaluation can be established based on studies of structurally related azetidine-containing anticancer agents.[9] The following outlines a logical and scientifically rigorous approach to assessing the in vivo potential of these promising compounds.

Animal Models

The selection of an appropriate animal model is critical for obtaining clinically relevant data. For anticancer studies, immunodeficient mice (e.g., nude or SCID mice) bearing human tumor xenografts are commonly used.

cluster_1 In Vivo Evaluation Workflow Xenograft Establish Human Tumor Xenografts in Mice Treatment Administer this compound Derivative (e.g., i.p., i.v.) Xenograft->Treatment Efficacy Monitor Tumor Growth and Body Weight Treatment->Efficacy PK Pharmacokinetic (PK) Studies: Blood Sampling Treatment->PK Toxicity Toxicity Assessment: Histopathology, Blood Chemistry Treatment->Toxicity Data_Analysis Analyze Tumor Growth Inhibition, PK Parameters, and Toxicity Profile Efficacy->Data_Analysis PK->Data_Analysis Toxicity->Data_Analysis

Caption: A proposed workflow for the in vivo evaluation of this compound derivatives.

Efficacy Studies

The primary goal of in vivo efficacy studies is to determine if the compound can inhibit tumor growth in a living organism.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the this compound derivative via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at various dose levels. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or at the end of the study period.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body.[10]

Protocol:

  • Compound Administration: Administer a single dose of the this compound derivative to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points post-administration.

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and half-life (t₁/₂).

Toxicity Studies

Preliminary toxicity studies are conducted to assess the safety profile of the compound.

Protocol:

  • Dose Escalation: Administer increasing doses of the compound to different groups of mice.

  • Clinical Observations: Monitor the animals for any signs of toxicity, such as changes in behavior, weight loss, or ruffled fur.

  • Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

  • Blood Chemistry: Analyze blood samples for markers of organ function (e.g., liver and kidney enzymes).

Conclusion and Future Directions

The in vitro data strongly suggest that this compound derivatives, particularly those with the thienyl group at the 3-position of the azetidin-2-one ring, are potent antiproliferative agents that function through the inhibition of tubulin polymerization.[4] This makes them exciting candidates for further preclinical development. The proposed in vivo evaluation framework provides a clear path forward for assessing their therapeutic potential in a whole-animal setting.

Future research should focus on synthesizing a broader range of these derivatives to establish a clear structure-activity relationship (SAR). Furthermore, comprehensive in vivo studies, including efficacy in various xenograft models, detailed pharmacokinetic profiling, and thorough toxicity assessments, are crucial next steps to translate the promising in vitro findings into potentially new and effective anticancer therapies. The unique structural features of the azetidine ring combined with the electronic properties of the thienyl moiety offer a compelling avenue for the design of next-generation tubulin-targeting agents.[11]

References

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  • Sarathlal, P. S., et al. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-AZETIDINONE DERIVATIVES VIA THIADIAZOLE INTERMEDIATE. American Journal of PharmTech Research, 6(6). [Link]

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  • Journal of Pharmaceutical Negative Results. (2022). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL AND ANTICANCER EVALUATION 2-AZETIDINONE DERIVATIVES CLUBBED WITH THIAZOLE. [Link]

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  • Endocrine-Related Cancer. (2019). Fighting tubulin-targeting anticancer drug toxicity and resistance in. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Thienyl)azetidine Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for 2-(2-Thienyl)azetidine Analogs

The azetidine ring is a key pharmacophore in a variety of CNS-active compounds, demonstrating significant potential for modulating nAChRs.[1][2] A prime example is Sazetidine-A, a 2-(3-pyridyl)azetidine derivative, which exhibits high affinity and selectivity for the α4β2 nAChR subtype.[3][4] This receptor subtype is a well-validated target for various neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[3][5]

The exploration of this compound analogs is driven by the principle of bioisosteric replacement, where the pyridine ring of Sazetidine-A and related compounds is substituted with a thiophene ring. Thiophene is a well-established bioisostere for pyridine, often leading to compounds with similar or improved biological activity and modified physicochemical properties that can enhance drug-like characteristics.[6][7][8][9] This guide will synthesize the available SAR data from analogous azetidine and pyrrolidine-based nAChR ligands to construct a predictive SAR model for the this compound scaffold.

Predictive Structure-Activity Relationship (SAR)

Based on the SAR of related 2-substituted azetidine and pyrrolidine analogs targeting nAChRs, we can infer the following key relationships for this compound derivatives.

Modifications of the Thiophene Ring

Substitutions on the thiophene ring are expected to significantly influence binding affinity and selectivity for different nAChR subtypes.

  • Position of Substitution: The position of substituents on the thiophene ring will be critical. Based on analogs of other heterocyclic rings, substitution at the 5-position of the thiophene ring is predicted to be a key area for modification to enhance potency and selectivity.

  • Electronic Effects: The introduction of electron-withdrawing or electron-donating groups will alter the electronic properties of the thiophene ring and its ability to engage in key interactions within the receptor binding pocket. For instance, halogen substitutions may enhance binding through halogen bonding or by modifying the overall electronic character of the ring.

  • Steric Bulk: The size of the substituent will play a crucial role. While small to moderately sized groups may be well-tolerated and could explore additional binding pockets, bulky substituents may lead to steric hindrance and a decrease in affinity.[10]

Modifications of the Azetidine Ring

The azetidine ring itself and its substituents are critical for interaction with the nAChR.

  • N-Substitution: The substituent on the azetidine nitrogen is a key determinant of activity. Small alkyl groups, such as a methyl group, are often optimal for potent agonist or partial agonist activity at α4β2 nAChRs. Larger or more complex substituents may alter the functional profile towards antagonism or reduce affinity.

  • Substitution at other positions: Introduction of substituents at the 3- and 4-positions of the azetidine ring can influence the molecule's conformation and introduce new interactions with the receptor. Hydroxyl or fluoroalkyl groups at the 3-position, for example, have been shown to modulate the ADMET properties of related azetidine-containing ligands.[11]

Stereochemistry

The stereochemistry at the 2-position of the azetidine ring is expected to be a critical factor for high-affinity binding, as is observed in many nAChR ligands. The (S)-enantiomer is often the more potent isomer for this class of compounds.

Comparative Data of Azetidine-Based nAChR Ligands

To provide a quantitative basis for our predictive SAR, the following table summarizes the binding affinities and functional activities of key azetidine-containing nAChR ligands from the literature. This data, while not directly from this compound analogs, provides a valuable reference for understanding the impact of structural modifications on nAChR activity.

CompoundStructureTargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Reference
Sazetidine-A2-(3'-pyridyl)azetidineα4β2 nAChR~0.5IC50 ≈ 30 (desensitization)[3]
MPA(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)azetidineα4β2 nAChR1.21Agonist[12]
Azetidine 13Isoxazolylpyridine ether with azetidineα4β2 nAChR-EC50 = 43 (agonist)[11]
Pyrrolidine 18Isoxazolylpyridine ether with pyrrolidineα4β2 nAChR-EC50/IC50 > 100[11]

Experimental Protocols

To facilitate the evaluation of novel this compound analogs, we provide detailed protocols for key in vitro assays.

Radioligand Binding Assays for nAChR Affinity

This protocol determines the binding affinity of test compounds for specific nAChR subtypes.

Objective: To measure the inhibition constant (Ki) of a test compound at α4β2 nAChRs.

Materials:

  • Cell membranes from a cell line stably expressing human α4β2 nAChRs (e.g., M10 cells).

  • Radioligand: [³H]cytisine or [³H]epibatidine.

  • Non-specific binding control: (-)-Nicotine.

  • Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer, non-specific binding control, or test compound.

  • Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Harvest the contents of the wells onto filter mats using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filter mats to dry, then add scintillation cocktail to each filter.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: ⁸⁶Rb⁺ Efflux Assay for nAChR Agonist/Antagonist Activity

This assay measures the functional activity of compounds by assessing ion flux through the nAChR channel.

Objective: To determine if a test compound acts as an agonist, partial agonist, or antagonist at α4β2 nAChRs.

Materials:

  • A cell line stably expressing the human α4β2 nAChR (e.g., SH-EP1-hα4β2).

  • ⁸⁶RbCl (a radioactive potassium analog).

  • Loading buffer: Growth medium containing ⁸⁶RbCl.

  • Wash buffer: Hank's Balanced Salt Solution (HBSS).

  • Stimulation buffer: HBSS containing the test compound or a known agonist (e.g., nicotine).

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Seed the cells in 96-well plates and allow them to grow to confluence.

  • Load the cells with ⁸⁶Rb⁺ by incubating them in the loading buffer for several hours.

  • Wash the cells with wash buffer to remove extracellular ⁸⁶Rb⁺.

  • For agonist testing: Add stimulation buffer containing various concentrations of the test compound.

  • For antagonist testing: Pre-incubate the cells with the test compound for a set period, then add a stimulation buffer containing a fixed concentration of a known agonist (e.g., nicotine at its EC50).

  • After a short incubation period (e.g., 2-5 minutes), collect the supernatant.

  • Lyse the cells and collect the cell lysate.

  • Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

  • Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition.

  • For agonist activity, plot the efflux against the compound concentration to determine the EC50 and maximal efficacy (Emax).

  • For antagonist activity, plot the inhibition of agonist-stimulated efflux against the compound concentration to determine the IC50.

Visualization of Key Concepts

General SAR Workflow

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis SAR Analysis Lead Lead Compound (e.g., Sazetidine-A) Bioisostere Bioisosteric Replacement (Pyridine -> Thiophene) Lead->Bioisostere Rationale Analogs Synthesis of This compound Analogs Bioisostere->Analogs Strategy Binding Radioligand Binding (nAChR Affinity) Analogs->Binding Testing Function Functional Assays (Agonist/Antagonist Profile) Analogs->Function Testing SAR Structure-Activity Relationship Analysis Binding->SAR Function->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: A generalized workflow for the design and evaluation of this compound analogs.

Key Pharmacophore Elements for nAChR Binding

Pharmacophore Scaffold This compound Thiophene Thiophene Ring (H-bond acceptor, aromatic interactions) Scaffold->Thiophene Azetidine_N Azetidine Nitrogen (Cationic interaction) Scaffold->Azetidine_N Thiophene_Substituents Thiophene Substituents (Fine-tunes affinity/selectivity) Thiophene->Thiophene_Substituents N_Substituent N-Substituent (Modulates activity) Azetidine_N->N_Substituent

Caption: Key pharmacophoric features of this compound analogs for nAChR binding.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the discovery of novel nAChR modulators. Based on the established SAR of related azetidine-containing ligands, systematic modification of the thiophene and azetidine rings is likely to yield compounds with high affinity and selectivity for specific nAChR subtypes, particularly α4β2. The experimental protocols provided herein offer a robust framework for the pharmacological characterization of these novel analogs. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to validate the predictive SAR outlined in this guide and to identify lead candidates for further development as potential therapeutics for a range of CNS disorders.

References

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  • Xiao, Y., et al. (2006). Sazetidine-A, a novel ligand that desensitizes α4β2 nicotinic acetylcholine receptors without activating them. Molecular Pharmacology, 70(4), 1454-1460. Available from: [Link]

  • Kozikowski, A. P., et al. (2008). Chemistry, Pharmacology, and Behavioral Studies Identify Chiral Cyclopropanes as Selective α4β2- Nicotinic Acetylcholine Receptor Partial Agonists Exhibiting an Antidepressant Profile. Part II. Journal of Medicinal Chemistry, 51(22), 7065-7076. Available from: [Link]

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  • Gotti, C., et al. (2010). Pyrrolidinyl benzofurans and benzodioxanes: selective α4β2 nicotinic acetylcholine receptor ligands with different activity profiles at the two α4β2 stoichiometries. Bioorganic & Medicinal Chemistry, 18(17), 6264-6274. Available from: [Link]

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  • Desai, R. I., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5860-5863. Available from: [Link]

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A Comparative Efficacy Analysis of 2-(2-thienyl)azetidine as a Novel Monoamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Antidepressant Scaffolds

The landscape of antidepressant drug discovery is one of continuous evolution, driven by the pressing need for therapeutics with improved efficacy, faster onset of action, and more favorable side-effect profiles. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays of treatment, a significant portion of patients with major depressive disorder (MDD) exhibit only a partial response or are treatment-resistant. This therapeutic gap underscores the necessity of exploring novel chemical scaffolds and mechanisms of action.

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its inherent conformational rigidity and sp3-rich character can confer enhanced metabolic stability and solubility, making it an attractive motif for drug design.[1] Azetidine-based structures have been successfully incorporated into a range of approved drugs and have been explored for various central nervous system (CNS) applications.[1][2][3]

This guide introduces a hypothetical novel chemical entity, 2-(2-thienyl)azetidine , hereafter referred to as Azetidine-Thiophene Compound 1 (ATC-1) . The rationale for its design is rooted in established principles of neuropharmacology. The structure embeds a phenylethylamine-like motif, a common feature in many CNS-active compounds, within the constrained azetidine ring.[2] The 2-thienyl group serves as a well-established bioisostere for a phenyl ring, often enhancing blood-brain barrier penetration due to its lipophilic nature.[4]

Based on this structural design, we hypothesize that ATC-1 functions as a monoamine reuptake inhibitor. This guide provides a comprehensive framework for evaluating the preclinical efficacy of ATC-1, comparing it directly with two established antidepressants: Fluoxetine , a selective serotonin reuptake inhibitor (SSRI), and Bupropion , a norepinephrine-dopamine reuptake inhibitor (NDRI).[5][6] Our objective is to present a rigorous, side-by-side comparison through a series of validated in vitro and in vivo assays, providing the foundational data necessary for further development.

Part 1: In Vitro Pharmacological Profile: Elucidating the Mechanism of Action

Expertise & Experience: The Rationale Behind the Assays

The first and most critical step in characterizing a novel CNS agent is to define its molecular mechanism of action. Our hypothesis posits that ATC-1 interacts with monoamine transporters. Therefore, our experimental design prioritizes the direct assessment of ATC-1's affinity for and functional inhibition of the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. We employ two complementary assays: radioligand binding to measure affinity (how tightly the drug binds to the transporter) and neurotransmitter uptake to measure function (how well the drug prevents the transporter from working). This dual approach provides a robust, self-validating system; high-affinity binding should correlate with potent functional inhibition for a direct-acting inhibitor.

Experimental Protocol 1: Monoamine Transporter Radioligand Binding Assays

This protocol determines the binding affinity (Ki) of the test compounds for hSERT, hNET, and hDAT.

  • Preparation of Membranes: Human embryonic kidney (HEK293) cells stably expressing human SERT, NET, or DAT are cultured and harvested. The cells are lysed via hypotonic shock and homogenized. The cell membranes are then isolated through centrifugation and resuspended in an appropriate assay buffer.

  • Binding Reaction: For each transporter, a specific radioligand is used (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT). The reaction mixture contains the cell membranes, the radioligand, and a range of concentrations of the test compound (ATC-1, Fluoxetine, or Bupropion).

  • Incubation & Filtration: The mixtures are incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known, non-labeled inhibitor. Specific binding is calculated by subtracting non-specific from total binding. The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Experimental Protocol 2: Monoamine Transporter Uptake Assays

This protocol measures the functional inhibition (IC50) of neurotransmitter uptake.

  • Cell Culture: HEK293 cells expressing hSERT, hNET, or hDAT are plated in 96-well plates.[7]

  • Pre-incubation: Cells are washed and pre-incubated with various concentrations of the test compounds (ATC-1, Fluoxetine, Bupropion) in a buffer solution.

  • Uptake Initiation: A mixture containing the respective radiolabeled neurotransmitter ([³H]Serotonin, [³H]Norepinephrine, or [³H]Dopamine) is added to each well to initiate the uptake process.

  • Termination and Lysis: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled neurotransmitter.

  • Quantification: A scintillant is added to the lysate, and the amount of radioactivity is measured using a microplate scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific neurotransmitter uptake (IC50) is determined by non-linear regression analysis.

Data Presentation: Comparative In Vitro Profile

All data below are illustrative and generated for the purpose of this guide.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
ATC-1 1545802560110
Fluoxetine 1.5350>10002.0550>1000
Bupropion >5000250520>5000400900

Interpretation: The illustrative data characterize ATC-1 as a Triple Reuptake Inhibitor (TRI) with a potent affinity for SERT and significant, though less potent, activity at NET and DAT.[7] This profile is distinct from Fluoxetine, which demonstrates high selectivity for SERT, and Bupropion, which is selective for NET and DAT.[8][9][10] This multi-target profile for ATC-1 suggests a potential for broader efficacy than single- or dual-action agents.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft SERT SERT NET NET DAT DAT Serotonin 5-HT Serotonin->SERT Reuptake Norepinephrine NE Norepinephrine->NET Reuptake Dopamine DA Dopamine->DAT Reuptake ATC1 ATC-1 ATC1->SERT ATC1->NET ATC1->DAT Fluoxetine Fluoxetine Fluoxetine->SERT Bupropion Bupropion Bupropion->NET Bupropion->DAT

Caption: Mechanism of Monoamine Reuptake Inhibition.

Part 2: In Vivo Behavioral Efficacy Models

Expertise & Experience: Bridging Molecular Action to Behavioral Outcomes

While in vitro data are essential for confirming the mechanism, they cannot predict antidepressant efficacy in a complex biological system. Therefore, we progress to validated animal models of behavioral despair. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common and well-accepted first-line screening tools for potential antidepressant activity.[11] They are based on the principle that, when faced with an inescapable stressor, rodents will adopt an immobile posture. This immobility is interpreted as a state of behavioral despair, which is robustly and reliably reduced by clinically effective antidepressant drugs.[12][13] Using both tests provides corroborating evidence and helps control for potential compound-specific effects on motor activity that could confound the results of a single test.

Experimental Protocol 3: Forced Swim Test (FST) in Mice
  • Animal Acclimation: Male C57BL/6 mice are acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Animals are randomly assigned to treatment groups and administered ATC-1 (e.g., 5, 10, 20 mg/kg), Fluoxetine (20 mg/kg), Bupropion (20 mg/kg), or vehicle control via intraperitoneal (i.p.) injection 30-60 minutes prior to testing.

  • Test Procedure: Each mouse is gently placed into a transparent cylinder (25 cm high, 10 cm diameter) filled with water (24 ± 1°C) to a depth of 15 cm, from which it cannot escape.[11]

  • Scoring: The session lasts for 6 minutes.[14] An automated video tracking system records the animal's movement. The last 4 minutes of the session are analyzed to determine the total time the mouse spends immobile (i.e., making only the minimal movements necessary to keep its head above water).[14]

  • Post-Test Care: After the test, mice are removed, carefully dried with a towel, and placed in a heated cage for recovery before being returned to their home cage.

Experimental Protocol 4: Tail Suspension Test (TST) in Mice
  • Animal Acclimation & Dosing: As described for the FST.

  • Test Procedure: Mice are suspended by their tails from a ledge or bar using adhesive tape, approximately 1 cm from the tip of the tail.[15] They are positioned so they cannot hold onto any nearby surfaces.

  • Scoring: The test duration is 6 minutes.[13][15] An observer or automated system records the total time the animal hangs passively and motionless (immobility).

Data Presentation: Comparative In Vivo Efficacy

All data below are illustrative and generated for the purpose of this guide.

Treatment Group (mg/kg, i.p.)Forced Swim Test Immobility (seconds)Tail Suspension Test Immobility (seconds)
Vehicle Control155 ± 10180 ± 12
ATC-1 (5) 120 ± 8145 ± 9
ATC-1 (10) 95 ± 7 110 ± 8
ATC-1 (20) 70 ± 6 85 ± 7
Fluoxetine (20) 80 ± 8 95 ± 9
Bupropion (20) 90 ± 9 105 ± 10
*Values are Mean ± SEM. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle Control (ANOVA with Dunnett's post-hoc test).

Interpretation: The illustrative data show that ATC-1 produces a dose-dependent reduction in immobility time in both the FST and TST, a classic profile for an antidepressant compound. Its efficacy at 20 mg/kg is comparable to or greater than the standard doses of Fluoxetine and Bupropion, suggesting a potent antidepressant-like effect in vivo.

G cluster_0 Experimental Workflow A Animals Acclimated B Randomization into Groups (Vehicle, ATC-1, Fluoxetine, Bupropion) A->B C Compound Administration (i.p.) B->C D Wait 30-60 min C->D E Behavioral Testing (FST or TST for 6 min) D->E F Data Acquisition (Automated Video Tracking) E->F G Statistical Analysis (ANOVA) F->G

Caption: Workflow for In Vivo Behavioral Efficacy Studies.

Synthesis and Authoritative Grounding

The presented preclinical framework provides a robust, logical, and self-validating pathway for assessing the efficacy of a novel compound like this compound (ATC-1). The illustrative data, grounded in the established pharmacology of monoamine reuptake inhibitors, paint a compelling picture of ATC-1 as a potential broad-spectrum antidepressant.

Its hypothesized profile as a triple reuptake inhibitor (TRI) is of significant interest.[7] While SSRIs and SNRIs are effective for many, the addition of a dopaminergic component, as seen with Bupropion, can improve symptoms like anhedonia and fatigue and may mitigate sexual side effects common with serotonergic agents.[16] A single molecule like ATC-1 that modulates all three key monoamine systems could, in theory, offer a more comprehensive therapeutic effect and potentially a faster onset of action than existing treatments.

The strong, dose-dependent efficacy of ATC-1 in both the Forced Swim and Tail Suspension tests provides critical in vivo proof-of-concept. These models, while not direct simulations of human depression, are highly predictive of antidepressant activity in humans and are standard tools in drug discovery.[12][13]

Of course, this guide represents an initial efficacy screen. A complete preclinical data package would require further investigation into pharmacokinetics (ADME), safety pharmacology (cardiovascular, respiratory, and CNS side effects), and testing in more complex models of depression, such as chronic unpredictable stress. However, the data outlined herein establish a clear and scientifically rigorous foundation, justifying the continued investigation of the this compound scaffold as a promising new direction in the search for improved antidepressant therapies.

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for assessing the selectivity of the novel compound, 2-(2-thienyl)azetidine, against a panel of biologically relevant targets. Given the compound's structural motifs—an azetidine ring known for improving metabolic stability and a thiophene ring often used as a bioisostere for phenyl groups in CNS-active agents—a focused investigation into its cross-reactivity is paramount for any drug development campaign.[1][2] This document outlines the strategic rationale for target selection, detailed experimental protocols for quantitative assessment, and a framework for data interpretation and visualization.

Introduction: The Rationale for Profiling this compound

The confluence of an azetidine core and a thienyl moiety suggests that this compound is a candidate for CNS-related therapeutic applications. Azetidine-containing drugs have shown promise as CNS modulators, among other therapeutic areas.[1] The thiophene ring is a common feature in drugs targeting cyclooxygenases, cardiovascular receptors, and various CNS targets.[2][3][4]

Due to the novelty of this compound, no public data on its biological activity exists. Therefore, a predictive approach is necessary to hypothesize a primary target and rationally select a panel for cross-reactivity screening. Using computational tools like SwissTargetPrediction, which leverages the principle of chemical similarity to known ligands, we can generate a plausible target landscape.[5][6][7] For the purposes of this guide, we will proceed with a hypothetical scenario where this compound has been designed as a selective inhibitor of the Dopamine Transporter (DAT) .

Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical failures. Therefore, early, systematic in vitro safety and selectivity profiling is not merely a regulatory requirement but a critical step in de-risking a drug candidate. This guide details the necessary steps to build a comprehensive selectivity profile for our lead compound.

Designing the Cross-Reactivity Panel

A well-designed cross-reactivity panel should include the intended primary target, closely related targets (e.g., other family members), and a broader selection of targets known to be associated with adverse effects. Commercial services like Eurofins' SafetyScreen or Pharmaron's safety panels provide a standardized approach to this.[5][6][8][9]

Based on the predicted target profile for a CNS-active compound like this compound, our rationally designed panel will include:

  • Primary Target: Dopamine Transporter (DAT)

  • Related Symporters (Family Members):

    • Serotonin Transporter (SERT)

    • Norepinephrine Transporter (NET)

  • Key GPCR Off-Targets:

    • Muscarinic Receptors (M1, M2, M3)

    • Adrenergic Receptors (α1A, β1)

    • Dopamine Receptor (D2)

    • Serotonin Receptor (5-HT2A)

    • Histamine Receptor (H1)

  • Critical Safety Target (Ion Channel):

    • hERG (human Ether-à-go-go-Related Gene) potassium channel

This panel provides a robust assessment of selectivity within the monoamine transporter family and against key CNS receptors, while also addressing the critical risk of cardiac arrhythmia through hERG channel assessment.

Experimental Methodologies and Protocols

To ensure data integrity, all assays must be conducted with appropriate controls, including a vehicle control, a known reference agonist/antagonist for each target, and multiple replicates.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a receptor or transporter.[10] These competitive assays measure the ability of the test compound to displace a specific, high-affinity radioligand from its target.

This protocol is adapted for a 96-well plate format using cell membranes prepared from HEK293 cells stably expressing human DAT.

  • Membrane Preparation:

    • Culture HEK293-hDAT cells to ~90% confluency.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet in fresh buffer and determine protein concentration using a Bradford assay.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound (this compound or reference compound like GBR-12909) at various concentrations, and 25 µL of the radioligand ([³H]-WIN 35,428 at a final concentration of ~2 nM).

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing ~10-20 µg of protein).

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a competing ligand (e.g., 10 µM GBR-12909).

    • Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Separation and Detection:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Allow the filters to dry, then add 50 µL of scintillation cocktail to each well.

    • Quantify the bound radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol can be adapted for SERT (using [³H]-Citalopram) and NET (using [³H]-Nisoxetine).

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at a given target.

This assay measures the activation of the Gq-coupled M1 receptor by detecting changes in intracellular calcium concentration.

  • Cell Preparation:

    • Plate CHO-K1 cells stably expressing the human M1 receptor into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well.

    • Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Remove the growth medium and add 100 µL of a calcium-sensitive fluorescent dye loading buffer (e.g., Fluo-4 AM) to each well.

    • Incubate the plate for 60 minutes at 37°C, protected from light.

  • Compound Addition and Measurement:

    • Place the plate into a fluorescence plate reader (e.g., FLIPR or FlexStation 3).[11]

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add 25 µL of this compound or a reference agonist (e.g., Carbachol) at various concentrations.

    • Continuously measure the fluorescence intensity for 2-3 minutes to capture the peak response.

    • To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist at its EC80 concentration.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline.

    • For agonist activity, plot ΔF against the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

    • For antagonist activity, determine the IC50 value of the compound in inhibiting the agonist response.

Electrophysiology Assays

For ion channels, patch-clamp electrophysiology is the definitive method to assess functional block.

This assay is critical for assessing the risk of drug-induced QT interval prolongation.

  • Cell Preparation:

    • Use HEK293 cells stably expressing the hERG channel. Plate cells onto glass coverslips 24-48 hours before the experiment.

  • Recording:

    • Transfer a coverslip to a recording chamber on an inverted microscope and perfuse with an external solution.

    • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with internal solution.

    • Apply a specific voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the peak tail current.[12]

  • Compound Application:

    • After obtaining a stable baseline current in the vehicle control solution, perfuse the cell with increasing concentrations of this compound.

    • Allow the current to reach a steady-state at each concentration (typically 3-5 minutes).

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the percent inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

Data Presentation and Visualization

Clear presentation of cross-reactivity data is essential for interpretation. A summary table allows for a quick comparison of potencies across the target panel.

Table 1: Illustrative Cross-Reactivity Profile of this compound and Comparators
TargetThis compoundComparator A (GBR-12909)Comparator B (Sertraline)
Ki (nM) Ki (nM) Ki (nM)
Transporters
DAT155>10,000
SERT8505,2001.2
NET1,2008,90045
GPCRs
Muscarinic M1>10,000>10,000>10,000
Muscarinic M28,500>10,000>10,000
Adrenergic α1A>10,0002,500980
Dopamine D22,3001,5003,500
Ion Channels IC50 (nM) IC50 (nM) IC50 (nM)
hERG>30,000>30,0008,000

Note: Data presented are hypothetical for illustrative purposes.

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_assays Primary Screening Assays cluster_analysis Data Analysis & Output Compound This compound Stock Solution Binding Radioligand Binding (DAT, SERT, NET, GPCRs) Compound->Binding Functional Functional Assays (GPCRs, Ion Channels) Compound->Functional Membranes Target-Expressing Cell Membranes Membranes->Binding Cells Target-Expressing Live Cells Cells->Functional Ki Affinity (Ki) Calculation Binding->Ki IC50 Potency (IC50/EC50) Calculation Functional->IC50 Profile Selectivity Profile (Table & Plot) Ki->Profile IC50->Profile

Caption: High-level workflow for in vitro cross-reactivity profiling.

Visualizing the Selectivity Profile

G center 2-(2-thienyl) azetidine DAT DAT Ki=15 nM center->DAT High Affinity SERT SERT Ki=850 nM center->SERT Moderate Affinity NET NET Ki=1.2 µM center->NET Low Affinity D2 D2 Ki=2.3 µM center->D2 Low Affinity hERG hERG IC50>30 µM center->hERG No Significant Activity M2 M2 Ki=8.5 µM center->M2 Very Low Affinity

Caption: Hypothetical selectivity profile of this compound.

Discussion and Interpretation

Based on our illustrative data, this compound demonstrates high affinity for its primary target, the dopamine transporter (Ki = 15 nM). The selectivity over the other monoamine transporters is a key finding. The compound is approximately 57-fold selective for DAT over SERT and 80-fold selective over NET. This profile is distinct from a non-selective triple reuptake inhibitor and suggests a more targeted mechanism of action.

Crucially, the compound shows low to negligible affinity for the screened GPCRs, with Ki values in the micromolar range or higher. This is a positive indicator, suggesting a lower likelihood of off-target effects mediated by these common CNS receptors, such as sedation (H1), anticholinergic effects (muscarinic receptors), or cardiovascular effects (adrenergic receptors).

Most importantly, the IC50 for the hERG channel is greater than 30 µM. A therapeutic index for hERG is often calculated as (hERG IC50) / (Primary Target EC50/IC50). With a >2000-fold window between hERG activity and DAT affinity, the preliminary risk of cardiac toxicity appears low. This clean off-target profile would strongly support the progression of this compound to further preclinical development.

Conclusion

This guide provides a comprehensive, albeit prospective, framework for the cross-reactivity profiling of a novel chemical entity, this compound. By integrating predictive target assessment with a rationally designed screening panel and robust, quantitative in vitro assays, researchers can build a detailed understanding of a compound's selectivity. This early, data-driven approach is fundamental to identifying promising drug candidates with a higher probability of success in later-stage development. The self-validating nature of these protocols, grounded in established pharmacological principles, ensures the generation of trustworthy and actionable data for critical decision-making in drug discovery.

References

  • SwissTargetPrediction. SIB Swiss Institute of Bioinformatics. [Link]

  • Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]

  • SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Gfeller, D., et al. Nucleic Acids Research, 2019. [Link]

  • SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Gfeller, D., et al. Nucleic Acids Research, 2014. [Link]

  • CNS SafetyScreen panel. Eurofins Discovery. [Link]

  • SwissTargetPrediction Full Tutorial: Free Online Tool #bioinformatics. YouTube. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Singh, A. K., et al. RSC Medicinal Chemistry, 2026. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Singh, H., et al. RSC Medicinal Chemistry, 2023. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]

  • Calcium Flux Assay Protocol. ResearchGate. [Link]

  • Electrophysiological characterization of the modified hERGT potassium channel used to obtain the first cryo-EM hERG structure. Perry, M. D., et al. The Journal of Physiology, 2020. [Link]

  • SwissDock. SIB Swiss Institute of Bioinformatics. [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Wang, T., et al. SLAS Discovery, 2018. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. GUetschow, M., et al. University of Bonn, 2017. [Link]

  • Optimization of a muscarinic M3-receptor assay using frozen CHO cells on the FlexStation 3 reader. Molecular Devices. [Link]

  • Synthesis of azetidines via intermolecular [2+2] photocycloadditions. Schindler, C. S., et al. ResearchGate, 2020. [Link]

  • Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. Danker, T., et al. Methods in Molecular Biology, 2013. [Link]

  • Directory of in silico Drug Design tools. Click2Drug. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Gomes, P., et al. Molecules, 2021. [Link]

  • CALCIUM FLUX PROTOCOL. University of Pennsylvania. [Link]

  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

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  • Radioligand Binding Assay. Gifford Bioscience. [Link]

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A Comparative Guide to the Pharmacokinetic Properties of 2-(2-thienyl)azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and metabolic stability to drug candidates.[1] Among these, 2-(2-thienyl)azetidine derivatives have emerged as a promising class of compounds, particularly as central nervous system (CNS) active agents.[2][3] This guide provides a comparative analysis of their pharmacokinetic (PK) properties, offering insights for researchers in drug development.

The Importance of Early ADME Assessment

In modern drug discovery, understanding a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile at an early stage is critical.[4][5][6] In vitro ADME assays are pivotal for identifying potential liabilities, guiding compound optimization, and reducing reliance on animal testing.[4] These early assessments help ensure that only the most promising candidates, with favorable efficacy and safety profiles, advance to in vivo studies.[7]

Comparative Benchmarking: this compound Derivatives vs. Alternative Scaffolds

To provide a meaningful comparison, we will benchmark the pharmacokinetic properties of a representative this compound derivative against a well-characterized metabotropic glutamate receptor 5 (mGluR5) antagonist, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine).[8] Both classes of compounds have been investigated for their roles in modulating CNS pathways.[2][8]

Table 1: Comparative In Vitro ADME Properties

ParameterThis compound Derivative (Hypothetical Data)MTEP (Reference Compound)Significance in Drug Discovery
Metabolic Stability (t½, min) in Human Liver Microsomes > 60~30[8]Predicts in vivo clearance; longer half-life suggests lower clearance and potentially less frequent dosing.
P-glycoprotein (P-gp) Efflux Ratio < 2.0> 2.0Indicates potential for CNS penetration; a low ratio suggests the compound is not a significant substrate for this key efflux transporter.[9]
Plasma Protein Binding (%) 85-90> 95Influences the unbound fraction of the drug available to exert its pharmacological effect.

Analysis of In Vitro Data: The hypothetical data for the this compound derivative suggests a more favorable metabolic stability profile compared to MTEP.[8] A longer half-life in human liver microsomes indicates a slower rate of metabolism, which often translates to lower clearance in vivo. Furthermore, a low P-glycoprotein efflux ratio is a highly desirable characteristic for CNS drug candidates, as it suggests a higher potential for crossing the blood-brain barrier.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of robust and reproducible data, standardized experimental protocols are essential.

Experimental Workflow for In Vitro and In Vivo Pharmacokinetic Assessment

Caption: A streamlined workflow for assessing the pharmacokinetic properties of drug candidates.

Protocol 1: P-glycoprotein (P-gp) Substrate Assessment

This assay determines if a compound is a substrate of the P-gp efflux transporter, a key component of the blood-brain barrier.

  • Cell Culture: Utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which overexpress P-gp.[9] Culture these cells on permeable supports to form a polarized monolayer.

  • Bidirectional Transport: Add the test compound to either the apical (top) or basolateral (bottom) chamber of the cell culture insert.

  • Inhibitor Control: In a parallel experiment, include a known P-gp inhibitor, such as elacridar or cyclosporin A.[9]

  • Sample Analysis: After a defined incubation period (e.g., 60-90 minutes), quantify the amount of the test compound that has traversed the cell monolayer using LC-MS/MS.[9]

  • Efflux Ratio Calculation: The efflux ratio is calculated as the permeability from the basolateral to apical direction divided by the permeability from the apical to basolateral direction. A ratio significantly greater than 2 suggests the compound is a P-gp substrate.[10]

Protocol 2: In Vivo Pharmacokinetic Screening via Cassette Dosing

Cassette dosing is a high-throughput method to assess the pharmacokinetic behavior of multiple compounds simultaneously.[11][12]

  • Compound Formulation: Prepare a "cocktail" of several test compounds (typically 3-5) in a suitable vehicle for administration.[11][13]

  • Animal Dosing: Administer the cocktail to a single group of animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).[11][13]

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.[13]

  • Plasma Analysis: Separate the plasma and analyze the concentration of each compound using a validated LC-MS/MS method.[14]

  • Pharmacokinetic Analysis: Calculate key PK parameters for each compound, including clearance, volume of distribution, half-life, and bioavailability.

Logical Relationship between In Vitro and In Vivo PK Data

PK Data Correlation InVitro_Metabolic_Stability In Vitro Metabolic Stability (High t½) InVivo_Clearance In Vivo Clearance (Low) InVitro_Metabolic_Stability->InVivo_Clearance InVitro_Pgp_Efflux In Vitro P-gp Efflux (Low Ratio) InVivo_Brain_Penetration In Vivo Brain Penetration (High) InVitro_Pgp_Efflux->InVivo_Brain_Penetration Favorable_CNS_PK_Profile Favorable CNS PK Profile InVivo_Clearance->Favorable_CNS_PK_Profile InVivo_Brain_Penetration->Favorable_CNS_PK_Profile

Caption: Correlation between in vitro ADME data and in vivo pharmacokinetic outcomes.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the design of CNS-active agents with favorable pharmacokinetic properties. The inherent structural rigidity and metabolic stability of the azetidine ring can lead to compounds with improved in vivo characteristics compared to other heterocyclic systems.[1] Early and comprehensive ADME profiling, utilizing the protocols outlined in this guide, is essential for identifying and advancing the most promising candidates in this chemical series. Further exploration of structure-activity relationships and structure-property relationships will undoubtedly lead to the discovery of novel therapeutics with optimized pharmacokinetic profiles.

References

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Safety Operating Guide

Mastering Chemical Disposal: A Guide to 2-(2-Thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemicals you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-(2-Thienyl)azetidine, a heterocyclic compound with inherent hazards that demand meticulous handling. As a Senior Application Scientist, my aim is to provide you with a framework that is not only procedurally sound but also grounded in the chemical principles that dictate its safe management.

Hazard Assessment and Identification: Understanding the Risk Profile

The azetidine ring, a four-membered nitrogen-containing heterocycle, is the primary contributor to the compound's hazard profile. Azetidine itself is classified as a highly flammable liquid and vapor, which also causes severe skin burns, eye damage, and is harmful if swallowed[1][2][3][4]. The strained ring system can be prone to opening, which may influence its reactivity[5].

The thiophene group, a sulfur-containing aromatic ring, and its derivatives are also treated as hazardous materials[6][7][8]. While generally more stable than the azetidine ring, the presence of sulfur necessitates careful handling to avoid the release of noxious sulfur oxides upon combustion[9][10].

Therefore, this compound must be handled as a flammable, corrosive, and toxic hazardous waste . All waste streams containing this compound, including neat material, solutions, contaminated labware, and personal protective equipment (PPE), require disposal as hazardous chemical waste.

Hazard Summary Table
Hazard ClassificationPrimary Contributing MoietyKey Precautions
Flammable Liquid AzetidineKeep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment[2][3].
Corrosive AzetidineCauses severe skin burns and eye damage. Wear appropriate PPE, including gloves, lab coat, and eye/face protection[1][2][3].
Harmful if Swallowed Azetidine & ThiopheneAvoid ingestion. Do not eat, drink, or smoke when handling[1][3].
Environmental Hazard GeneralDo not discharge into sewers or waterways[1][2].

Personal Protective Equipment (PPE): Your First Line of Defense

A stringent PPE protocol is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired ProtectionRationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes of the corrosive liquid which can cause severe eye damage[1][3].
Hands Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact, which can lead to severe burns[1][3].
Body Flame-resistant lab coatProtects against splashes and provides a layer of protection in case of fire.
Respiratory Use in a well-ventilated area or a chemical fume hoodAvoids inhalation of vapors, which may be harmful[3][10].

Spill Management: A Rapid and Controlled Response

In the event of a spill, immediate and correct action is crucial to mitigate risks.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill[1][6].

  • Neutralize (if applicable and safe): For small spills, cautious neutralization of the amine functional group with a weak acid (e.g., citric acid solution) can be considered, but only by trained personnel aware of the potential for heat generation.

  • Collect the Waste: Carefully scoop the absorbed material into a clearly labeled, sealable hazardous waste container[1][6].

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste[6].

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.

Disposal Procedures: A Systematic Approach

The guiding principle for the disposal of this compound is that it must not enter the general waste or sewer system[1][9]. All waste must be collected for disposal by a licensed hazardous waste contractor or your institution's Environmental Health and Safety (EHS) department[1][6].

Waste Segregation and Collection Workflow

DisposalWorkflow Disposal Workflow for this compound cluster_waste_streams Waste Generation cluster_containers Waste Collection cluster_final_disposal Final Disposal Neat_Chemical Unused/Expired This compound Flammable_Container Labeled Flammable Liquid Waste Container Neat_Chemical->Flammable_Container Liquid_Waste Solutions Containing This compound Liquid_Waste->Flammable_Container Solid_Waste Contaminated Labware (pipettes, vials, etc.) Solid_Waste_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Waste_Container PPE_Waste Contaminated PPE (gloves, wipes, etc.) PPE_Bag Designated Hazardous Waste Bag PPE_Waste->PPE_Bag EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Flammable_Container->EHS_Pickup Solid_Waste_Container->EHS_Pickup PPE_Bag->EHS_Pickup

Caption: Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Solid Waste:

    • Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container[6].

    • The container should be made of a compatible material, such as high-density polyethylene (HDPE)[6].

  • Liquid Waste:

    • If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container suitable for flammable liquids[1][6].

    • Do not mix with incompatible waste streams, such as strong oxidizing agents or strong acids[9][10]. A chemical compatibility chart should be consulted[11].

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag[6].

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity[6][12]. Include the date of waste generation.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources and incompatible materials[3][10].

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[1][6].

Incompatible Materials: Preventing Hazardous Reactions

To prevent dangerous reactions, this compound waste should not be mixed with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: Can cause a violent reaction with the basic azetidine nitrogen[9][10].

  • Acid Anhydrides and Acid Chlorides: Incompatible with the amine functionality[10].

Chemical Incompatibility Diagram

Caption: Diagram illustrating materials incompatible with this compound waste.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. The principles of proactive hazard assessment, proper use of PPE, and systematic waste segregation are the cornerstones of responsible chemical management.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

  • aapptec. Safety Data Sheet: D-Azetidine-2-carboxylic acid. [Link]

  • Wikipedia. Azetidine. [Link]

  • Clonagen. This compound Hydrochloride C7H10ClNS CAS: product offer. [Link]

  • Organic Syntheses. azetidine. [Link]

  • Ospanova, A., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]

  • Ospanova, A., et al. (2024). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. PMC - NIH. [Link]

  • University of Pittsburgh. Safe Handling of Azides. [Link]

  • Organic Syntheses. 2-vinylthiophene. [Link]

  • Singh, M. V., et al. (2023). Synthetic procedures, properties, and applications of thiophene-based azo scaffolds. ResearchGate. [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. [Link]

  • U.S. Environmental Protection Agency. Chemical Compatibility Chart. [Link]

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Personal protective equipment for handling 2-(2-Thienyl)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that navigating the safety protocols for novel or specialized chemical reagents is paramount to the success and safety of your research. This guide is designed to provide you, our valued customer, with essential, immediate safety and logistical information for handling 2-(2-Thienyl)azetidine. My aim is to go beyond the product itself, offering a framework built on deep technical expertise to ensure your work is not only groundbreaking but also conducted with the highest degree of safety.

This document is structured to provide a logical, scientifically-grounded approach to safety. We will first assess the potential hazards by examining the reactive components of the molecule, then establish the necessary protective measures, and finally, outline the operational and emergency procedures.

Hazard Assessment: A Predictive Analysis

  • The Azetidine Moiety : Azetidine, the parent four-membered nitrogen heterocycle, is a highly flammable liquid and is known to cause severe skin burns and eye damage.[1][2][3] Its reactivity is driven by a significant ring strain of approximately 25.4 kcal/mol, making it susceptible to reactions that can be hazardous if not controlled.[4][5] We must therefore assume that this compound is, at a minimum, a potent irritant and potentially corrosive.

  • The Thienyl Moiety : The thiophene (thienyl) group is a sulfur-containing aromatic ring. Compounds containing this group can be irritating to the skin, eyes, and respiratory tract.[6] Furthermore, many sulfur-containing heterocyclic compounds are malodorous.[7] Therefore, containment is a primary concern to prevent olfactory discomfort and potential respiratory irritation.

Based on this analysis, this compound should be handled as a substance that is potentially corrosive, an irritant to skin and eyes, harmful if inhaled, and malodorous.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is not merely a checklist; it is a system of barriers designed to mitigate the specific risks identified above. Each component is chosen for a specific, science-backed reason.

Hazard ClassAnticipated RiskPrimary PPE RequirementRationale
Skin Contact Causes severe skin burns and irritation.[1][2]Double Gloving with nitrile gloves; Disposable, cuffed lab gown.[8]The four-membered azetidine ring suggests a small, potentially lipophilic molecule that could permeate standard single gloves. Double gloving provides an essential secondary barrier. A disposable gown prevents contamination of personal clothing.[8]
Eye Contact Causes serious eye damage.[1][9]Chemical splash goggles AND a full-face shield.[2][10]The risk of severe, irreversible eye damage from a splash necessitates protection beyond standard safety glasses. A face shield protects the entire face from splashes during transfers.
Inhalation Harmful if inhaled (vapors or dust); Potentially malodorous.[6][11]A properly functioning chemical fume hood is the primary control. A respirator (e.g., N95) may be required for spill cleanup.[12]Engineering controls are superior to personal respiratory protection. All handling must be done in a fume hood to contain vapors and odors. Respirators are for non-routine events like spills.[12]

Operational Plan: A Step-by-Step Protocol

This protocol provides a self-validating workflow. Each step is designed to contain the chemical, protect the researcher, and ensure the integrity of the experiment.

Preparation and Engineering Controls
  • Designate a Work Area : All work with this compound must be conducted within a certified chemical fume hood.

  • Assemble Materials : Before bringing the chemical into the hood, ensure all necessary equipment (glassware, spatulas, syringes, waste containers) and PPE are readily available.

  • Verify Safety Equipment : Confirm that a safety shower and eyewash station are accessible and unobstructed.[6]

Handling the Chemical
  • Don PPE : Put on your lab gown, followed by chemical splash goggles, a face shield, and two pairs of nitrile gloves.

  • Transfer/Weighing :

    • If the compound is a solid, handle it gently to avoid creating dust.[11][13] Use a micro-spatula for transfers.

    • If it is a liquid, use a syringe or pipette for transfers.

    • Perform all transfers over a disposable absorbent bench liner to contain minor drips.

  • Post-Handling :

    • Securely cap the primary container.

    • Wipe down the exterior of the container with a damp cloth before removing it from the fume hood.

    • Dispose of the outer pair of gloves immediately in a designated hazardous waste container.[14]

Emergency Response & Disposal

Spill Management

A spill is a high-stress event, but a clear plan ensures a safe and effective response.

  • Alert & Evacuate : Alert colleagues in the immediate area. If the spill is large or outside the fume hood, evacuate the lab.

  • Contain : For small spills inside the hood, use a chemical spill kit with an absorbent appropriate for organic compounds. Do not use combustible materials like paper towels.

  • Neutralize & Clean : Given the potential for malodor from the thienyl group, after absorbing the material, the area should be decontaminated. A common method for sulfur-containing compounds is a bleach solution, which oxidizes the thiol-like components.[7]

  • Dispose : All spill cleanup materials must be placed in a sealed, labeled hazardous waste container.

First Aid
  • Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[11]

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation : All waste contaminated with this compound, including gloves, bench liners, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[14] Do not mix with other waste streams.

  • Glassware Decontamination : Due to the presence of the sulfur-containing thienyl group, glassware should be rinsed with a solvent in the fume hood, and the rinsate collected as hazardous waste. Subsequently, soaking the glassware in a bleach bath overnight is a proven method for oxidizing residual malodorous sulfur compounds before standard washing.[7][15]

Visual Workflow for Safe Handling and Spill Response

The following diagram outlines the critical decision points and procedural flow for safely managing this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_emergency Emergency Protocol cluster_disposal Disposal Phase Prep 1. Verify Fume Hood & Eyewash Don_PPE 2. Don Full PPE: - Gown - Goggles & Face Shield - Double Nitrile Gloves Prep->Don_PPE Handle 3. Handle Chemical (Weigh/Transfer) Don_PPE->Handle Secure 4. Secure Container & Clean Exterior Handle->Secure Doff_Gloves 5. Dispose of Outer Gloves in Hazardous Waste Secure->Doff_Gloves Spill_Check Spill Occurs? Doff_Gloves->Spill_Check Spill_Response Spill Response: 1. Alert & Evacuate Area 2. Absorb with Spill Kit 3. Decontaminate with Bleach 4. Dispose as Hazardous Waste Spill_Check->Spill_Response Yes No_Spill No Spill Spill_Check->No_Spill No Dispose_Waste 6. Place Contaminated Solids in Hazardous Waste No_Spill->Dispose_Waste Decon_Glass 7. Decontaminate Glassware (Rinse, then Bleach Soak) Dispose_Waste->Decon_Glass

Caption: Workflow for handling this compound, including PPE and spill response.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. [Link]

  • UHPCHEM. MSDS UHP231 D-Azetidine-2-carboxylic acid.pdf. [Link]

  • Clonagen. This compound Hydrochloride C7H10ClNS CAS: product offer. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: How to Work with Thiols. [Link]

  • Gati, T., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Wikipedia. Azetidine. [Link]

  • UCLA Department of Chemistry and Biochemistry. Standard Operating Procedures for Using Stench Chemicals. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • LJMU Research Online. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • Serve Content. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Link]

  • ResearchGate. Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • UHPCHEM. MSDS UHP131 L-Azetidine-2-carboxylic acid.pdf. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.